molecular formula C18H33ClSn B044167 Tricyclohexyltin chloride CAS No. 3091-32-5

Tricyclohexyltin chloride

Cat. No.: B044167
CAS No.: 3091-32-5
M. Wt: 403.6 g/mol
InChI Key: OJVZYIKTLISAIH-UHFFFAOYSA-M
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Description

Tricyclohexyltin chloride is a highly valuable organotin compound extensively utilized in synthetic organic chemistry and materials science research. Its primary application lies as a versatile precursor or catalyst in a wide range of transformations, most notably in palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) for the formation of carbon-carbon bonds, a fundamental process in constructing complex organic molecules. The sterically bulky tricyclohexyl groups confer significant stability and influence the compound's reactivity and selectivity profile. Beyond coupling chemistry, it serves as a critical reagent in polymer chemistry, particularly as a catalyst in the production of polyurethane foams and silicones, and as a stabilizer in PVC formulations. Its mechanism of action in catalysis often involves transmetallation, where the tin center transfers its organic group (in situ generated anions) to a transition metal catalyst, thereby facilitating key steps in the catalytic cycle. Researchers also employ this compound in the study of organometallic reaction mechanisms and in the development of new catalytic systems. This product is intended for research and laboratory use only.

Properties

IUPAC Name

tricyclohexylstannanylium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVZYIKTLISAIH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3091-32-5
Record name Tricyclohexyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3091-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis of Tricyclohexyltin Chloride via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of tricyclohexyltin chloride via the Grignard reaction is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, (C₆H₁₁)₃SnCl, is a crucial organotin compound, primarily serving as a key intermediate in the synthesis of the acaricide Cyhexatin (tricyclohexyltin hydroxide). The most common and effective method for its preparation is through the Grignard reaction. This process involves the reaction of a cyclohexylmagnesium halide Grignard reagent with tin(IV) chloride (SnCl₄). The careful control of reaction conditions is paramount to maximize the yield of the desired this compound and minimize the formation of byproducts such as tetracyclohexyltin.

Organotin compounds were first discovered in 1849, and the field expanded significantly with the advent of Grignard reagents, which are highly effective for creating tin-carbon bonds.[1] The general approach involves reacting a Grignard reagent with a tin halide.[2][3]

Reaction and Mechanism

The synthesis of this compound is achieved by reacting cyclohexylmagnesium chloride with tin(IV) chloride. The stoichiometry of the reaction is crucial for favoring the formation of the tri-substituted product.

Overall Reaction: 3 C₆H₁₁MgCl + SnCl₄ → (C₆H₁₁)₃SnCl + 3 MgCl₂

The Grignard reagent, cyclohexylmagnesium chloride, is typically prepared in an ether solvent like tetrahydrofuran (B95107) (THF) by reacting magnesium turnings with cyclohexyl chloride.[4][5] This reagent is then reacted with tin(IV) chloride.[6] A significant challenge in this synthesis is preventing the reaction from proceeding to the fully substituted tetracyclohexyltin.[4]

(C₆H₁₁)₃SnCl + C₆H₁₁MgCl → (C₆H₁₁)₄Sn + MgCl₂

To achieve high yields of this compound, specific process controls are implemented, such as maintaining an excess of tin tetrachloride in the reaction mixture initially and carefully controlling the addition rates of the reactants.[2][4]

Experimental Protocols

The following experimental protocols are based on patented industrial processes that report high yields.

Protocol 1: Controlled Simultaneous Addition

This method emphasizes the controlled addition of both the Grignard reagent and a portion of the tin tetrachloride to a reaction vessel already containing an initial charge of tin tetrachloride. This maintains a molar ratio that favors the formation of the tricyclohexyl product.[4]

1. Preparation of Cyclohexylmagnesium Chloride Grignard Reagent:

  • Charge a nitrogen-purged reaction vessel with 125.7 parts of magnesium turnings.

  • Add 155 parts of tetrahydrofuran (THF).

  • Add an initiation mixture of 9.1 parts of cyclohexyl bromide and 8 parts of cyclohexyl chloride.

  • Slowly add a mixture of 599 parts of cyclohexyl chloride and 1134 parts of THF with agitation.

  • Cool the reaction mixture to room temperature upon completion.

2. Preparation of Tin Tetrachloride Solution:

  • Prepare a solution containing 390 parts of tin tetrachloride and 282 parts of xylene.

3. Grignard Reaction:

  • Charge a separate reaction vessel with 168 parts (25% of the total) of the tin tetrachloride-in-xylene solution and 645 parts of xylene.

  • Simultaneously add the prepared cyclohexylmagnesium chloride Grignard reagent and the remaining 75% of the tin tetrachloride solution to the reaction vessel over approximately two hours.

  • Control the addition rates to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1.

  • Maintain the reaction temperature between 30°C and 40°C, using cooling if necessary.

4. Work-up and Purification:

  • After the addition is complete, continue to agitate the mixture.

  • The subsequent steps involve hydrolysis, solvent removal, and purification by recrystallization.[4] A yield of 76-86% can be achieved with this method.[2]

Protocol 2: Grignard Addition to Tin Tetrachloride

This protocol involves the addition of the Grignard reagent to the full amount of tin tetrachloride.[4]

1. Preparation of Grignard Reagent:

  • Prepare the cyclohexylmagnesium chloride Grignard reagent in THF as described in Protocol 1 (using 643 parts of the Grignard in 1387 parts of THF).

2. Grignard Reaction:

  • Charge a reaction vessel with 390 parts of tin tetrachloride and 600 parts of xylene.

  • Add the Grignard reagent solution to the tin tetrachloride solution.

  • If the reaction mass thickens after approximately 25% of the Grignard has been added, add an additional 645 parts of xylene.

  • Continue adding the remainder of the Grignard reagent, allowing the temperature to rise to reflux.

  • Once the addition is complete, maintain the mixture at reflux for 3 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to 30°C.

  • Hydrolyze the mixture by adding 486 parts of water.

  • Decant the upper oily layer.

  • Distill off the solvent at a pot temperature of 145°C, followed by vacuum distillation to the same final pot temperature.

  • Pour the residue into 1794 parts of isopropanol.

  • Heat the mixture to reflux for 30 minutes, filter, and then cool to 15°C to precipitate the product.

  • Filter the precipitate, wash with isopropanol, and oven dry. This process yields approximately 462 parts (76% yield) of this compound.[4]

Data Presentation

Table 1: Reagents and Solvents

Compound Formula Molar Mass ( g/mol ) Role
Magnesium Mg 24.31 Reagent
Cyclohexyl Chloride C₆H₁₁Cl 118.60 Reagent
Tin(IV) Chloride SnCl₄ 260.50 Reagent
Tetrahydrofuran (THF) C₄H₈O 72.11 Solvent
Xylene C₈H₁₀ 106.16 Solvent

| Isopropanol | C₃H₈O | 60.10 | Recrystallization Solvent |

Table 2: Summary of Reaction Conditions and Yields

Parameter Protocol 1 Protocol 2
Grignard Reagent
Magnesium (parts) 125.7 ~125.7
Cyclohexyl Chloride (parts) 607 ~607
THF (parts) 1289 1387
Tin Tetrachloride
SnCl₄ (parts) 390 390
Xylene (parts) 282 600 (+645)
Reaction
Addition Method Simultaneous addition of Grignard and 75% of SnCl₄ solution Addition of Grignard to SnCl₄
Temperature (°C) 30 - 40 Rises to reflux (~80+)
Time ~2 hours addition Addition + 3 hours reflux
Molar Ratio (Grignard:SnCl₄) Maintained at ~3:1 during addition Varies during addition
Yield 76-86% 76%

| Reference | [4] | [4] |

Visualizations

Synthesis Workflow

G Workflow for this compound Synthesis cluster_0 Grignard Reagent Preparation cluster_1 Main Reaction cluster_2 Work-up and Purification Mg Mg Turnings Grignard Cyclohexylmagnesium Chloride in THF Mg->Grignard CyCl Cyclohexyl Chloride CyCl->Grignard THF1 THF Solvent THF1->Grignard Initiator Initiator (CyBr) Initiator->Grignard Reaction Grignard Reaction Grignard->Reaction SnCl4 SnCl4 in Xylene SnCl4->Reaction Crude Crude Reaction Mixture Reaction->Crude Hydrolysis Hydrolysis (H2O) Crude->Hydrolysis Distillation Solvent Distillation Hydrolysis->Distillation Recrystall Recrystallization (Isopropanol) Distillation->Recrystall FinalProduct Pure (C6H11)3SnCl Recrystall->FinalProduct G Key Reaction Pathways SnCl4 SnCl4 CyMgCl1 + C6H11MgCl SnCl4->CyMgCl1 CySnCl3 C6H11SnCl3 CyMgCl1->CySnCl3 CyMgCl2 + C6H11MgCl CySnCl3->CyMgCl2 Cy2SnCl2 (C6H11)2SnCl2 CyMgCl2->Cy2SnCl2 CyMgCl3 + C6H11MgCl Cy2SnCl2->CyMgCl3 Cy3SnCl (C6H11)3SnCl CyMgCl3->Cy3SnCl CyMgCl4 + C6H11MgCl Cy3SnCl->CyMgCl4 Cy4Sn (C6H11)4Sn (Side Product) CyMgCl4->Cy4Sn

References

An In-depth Technical Guide to the Formation Mechanism of Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Tricyclohexyltin chloride, with the chemical formula (C₆H₁₁)₃SnCl, is a significant organotin compound primarily utilized as a precursor for the synthesis of other organotin derivatives, such as the acaricide Cyhexatin (tricyclohexyltin hydroxide).[1][2][3] This guide provides a comprehensive overview of the formation mechanisms of this compound, detailed experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanisms

The formation of this compound is predominantly achieved through the reaction of a Grignard reagent with a tin halide.[1][4] However, alternative industrial methods have also been developed to optimize yield and purity.

The Grignard Reaction Route

The most classic and widely practiced method for creating the tin-carbon bonds in this compound involves the use of a Grignard reagent.[1][4] This reaction involves the nucleophilic addition of a cyclohexylmagnesium halide (typically chloride or bromide) to tin tetrachloride (SnCl₄).[1][5]

The overall reaction can be summarized as:

3 (C₆H₁₁)MgX + SnCl₄ → (C₆H₁₁)₃SnCl + 3 MgXCl

(where X is Cl or Br)

The mechanism proceeds through a stepwise substitution of the chloride ions on the tin atom by the nucleophilic cyclohexyl groups from the Grignard reagent.[5] Due to the bulky nature of the cyclohexyl groups, steric hindrance plays a significant role in the reaction, and controlling the stoichiometry is crucial.[1] A 3:1 molar ratio of the Grignard reagent to tin tetrachloride is typically employed to favor the formation of the trisubstituted product.[6][7] Deviations from this ratio can lead to the formation of undesirable by-products such as tetracyclohexyltin (B73449) or di- and mono-cyclohexyltin chlorides.

Grignard_Mechanism SnCl4 SnCl₄ (Tin Tetrachloride) Intermediate1 (C₆H₁₁)SnCl₃ SnCl4->Intermediate1 + C₆H₁₁MgCl Grignard1 C₆H₁₁MgCl (Grignard Reagent) Intermediate2 (C₆H₁₁)₂SnCl₂ Intermediate1->Intermediate2 + C₆H₁₁MgCl MgCl2_1 MgCl₂ Intermediate1->MgCl2_1 - MgCl₂ Grignard2 C₆H₁₁MgCl Product (C₆H₁₁)₃SnCl (this compound) Intermediate2->Product + C₆H₁₁MgCl MgCl2_2 MgCl₂ Intermediate2->MgCl2_2 - MgCl₂ Grignard3 C₆H₁₁MgCl MgCl2_3 MgCl₂ Product->MgCl2_3 - MgCl₂

Caption: Stepwise formation of this compound via the Grignard reaction.
Two-Step Industrial Synthesis

An alternative industrial method involves a two-step process to produce this compound.[6] This method is designed to improve control over the reaction and enhance the final yield.

  • Step 1: Butyltin trichloride (B1173362) reacts with three moles of cyclohexylmagnesium chloride to form butyltricyclohexyltin.[6]

  • Step 2: The resulting tetraorganotin compound, butyltricyclohexyltin, then reacts with tin tetrachloride in an inert solvent. This reaction cleaves a butyl group, yielding the desired this compound and butyltin trichloride.[6] The butyltin trichloride can then be recovered and recycled in the first step, making this process more atom-economical.[6]

Two_Step_Synthesis BuSnCl3 Butyltin trichloride Step1 Step 1: Alkylation BuSnCl3->Step1 Grignard 3x Cyclohexylmagnesium chloride Grignard->Step1 BuTCySn Butyltricyclohexyltin Step1->BuTCySn Step2 Step 2: Redistribution BuTCySn->Step2 SnCl4 Tin tetrachloride SnCl4->Step2 Product This compound Step2->Product Recycle Recycled Butyltin trichloride Step2->Recycle Recycle->BuSnCl3 Recycle

Caption: Two-step industrial synthesis of this compound.

Experimental Protocols

The following protocols are based on patented industrial processes for the synthesis of this compound.[7] Rigorous exclusion of moisture and oxygen is critical for reproducibility.[1]

Protocol 1: Controlled Simultaneous Addition

This method aims to improve yield by controlling the relative concentrations of reactants.

  • Preparation of Grignard Reagent:

    • Charge a nitrogen-purged reaction vessel with 125.7 parts of magnesium turnings.

    • Add 155 parts of tetrahydrofuran (B95107) (THF) along with an initiation mixture of 9.1 parts cyclohexyl bromide and 8 parts cyclohexyl chloride.

    • Slowly add a mixture of 599 parts cyclohexyl chloride and 1134 parts THF to the reaction mixture with agitation to form the cyclohexylmagnesium chloride Grignard reagent.[7]

  • Reaction with Tin Tetrachloride:

    • Prepare a solution of 390 parts tin tetrachloride in 282 parts xylene.

    • Charge a separate reaction vessel with 168 parts (25%) of the tin tetrachloride-xylene mixture and 645 parts of xylene.

    • Simultaneously add the prepared Grignard reagent and the remaining 75% of the tin tetrachloride-xylene mixture to the reaction vessel over approximately two hours. The addition rates are controlled to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1.[7] The temperature may rise to 80°C during the addition.

  • Work-up and Purification:

    • After the addition is complete, hydrolyze the reaction mass by adding 162 parts of water, followed by acidification with 200 parts of 5% sulfuric acid.[7]

    • Separate the organic layer.

    • Strip the solvent from the organic layer via atmospheric distillation to a pot temperature of 145°C, followed by vacuum distillation.[7]

    • Dissolve the residue in 1794 parts of isopropanol (B130326) and heat to reflux.

    • Filter the hot solution and then cool to 15°C to precipitate the product.

    • Filter the precipitate, wash with isopropanol, and oven dry to obtain this compound.[7]

Experimental_Workflow Start Start Grignard_Prep Prepare Cyclohexylmagnesium Chloride in THF Start->Grignard_Prep SnCl4_Prep Prepare SnCl₄ in Xylene Start->SnCl4_Prep Reaction Simultaneous Addition to Reaction Vessel (T ≤ 80°C) Grignard_Prep->Reaction SnCl4_Prep->Reaction Hydrolysis Hydrolysis (H₂O) and Acidification (H₂SO₄) Reaction->Hydrolysis Separation Separate Organic Layer Hydrolysis->Separation Distillation Solvent Stripping (Atmospheric & Vacuum Distillation) Separation->Distillation Recrystallization Recrystallize from Isopropanol Distillation->Recrystallization Filtration Filter, Wash, and Dry Recrystallization->Filtration End Pure Tricyclohexyltin Chloride Product Filtration->End

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis and Physical Properties
ParameterValueReference
Yield 76 - 86.7%[1][7]
Melting Point 123-125 °C (lit.)[3]
Molecular Formula C₁₈H₃₃ClSn[8][9]
Molecular Weight 403.62 g/mol [9][10]
Appearance White solid/crystals[3][11]
Solubility Insoluble in water; Soluble in xylene, ethanol, ether, toluene, chloroform.[3]
Table 2: Spectroscopic Data for Characterization
SpectroscopyTypical Range / ObservationPurposeReference
¹H NMR Broad multiplets in the aliphatic regionConfirms the presence of cyclohexyl groups.[1]
¹³C NMR Signals in the approximate range of 25-67 ppmShows the carbon framework of the cyclohexyl rings.[1]
¹¹⁹Sn NMR Chemical shift is highly sensitive to coordinationConfirms the tin center's environment and coordination number.[1]
Infrared (IR) ν(Sn-C): ~500-600 cm⁻¹ ν(Sn-Cl): ~300-400 cm⁻¹Identifies key tin-carbon and tin-chlorine bonds.[1]

Conclusion

The formation of this compound is a well-established process in organotin chemistry, primarily relying on the Grignard reaction. The mechanism involves the sequential nucleophilic substitution of chloride ions on a tin tetrachloride center by cyclohexyl groups. Key to a successful synthesis is the stringent control of stoichiometry and the maintenance of anhydrous conditions to prevent side reactions and hydrolysis of the reagents. Industrial processes have been refined to optimize yields, for instance, by the simultaneous controlled addition of reactants or through a two-step pathway that allows for the recycling of starting materials. The protocols and data presented provide a foundational guide for the synthesis and characterization of this important chemical intermediate.

References

Spectroscopic Characterization of Tricyclohexyltin Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl), a versatile organotin compound. This document details the principles and expected outcomes of various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and structured data tables are provided to assist researchers in the identification and characterization of this compound.

Introduction

This compound is an organometallic compound featuring a tin atom bonded to three cyclohexyl groups and one chlorine atom. Its unique structural and electronic properties make it a valuable reagent in organic synthesis. Accurate characterization of this compound is crucial for its effective application and for quality control. Spectroscopic techniques offer powerful, non-destructive methods for elucidating its molecular structure and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural analysis of this compound in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR collectively provide a detailed picture of the molecular framework.

Data Presentation

The following table summarizes the typical NMR spectroscopic data for tricyclohexyltin compounds. Specific shifts can vary based on the solvent and concentration.

Nucleus Typical Chemical Shift (δ, ppm) Key Information Provided
¹H1.0 - 2.5 (complex multiplets)Confirms the presence of cyclohexyl groups.[1]
¹³C25 - 67Shows the carbon framework of the cyclohexyl rings.[1]
¹¹⁹Sn+200 to -700Highly sensitive to the coordination number and geometry at the tin center.[1]
Experimental Protocol: ¹H, ¹³C, and ¹¹⁹Sn NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn detection.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and ¹¹⁹Sn NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently vortex the vial to ensure the complete dissolution of the sample.

    • Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Acquire the proton-decoupled ¹¹⁹Sn NMR spectrum. The spectral width should be set to accommodate the wide chemical shift range of tin.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Reference the spectra. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). For ¹¹⁹Sn, an external standard of tetramethyltin (B1198279) (Sn(CH₃)₄) at 0 ppm is commonly used.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, coupling patterns, and integrations to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (¹H, ¹³C, ¹¹⁹Sn) lock_shim->acquire ft Fourier Transform acquire->ft phase_ref Phase and Reference ft->phase_ref analyze Analyze Spectra phase_ref->analyze end Final Structure analyze->end Structural Elucidation

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The vibrations of the Sn-C and Sn-Cl bonds are of particular diagnostic importance.[1]

Data Presentation

The following table lists the typical IR absorption bands for the functional groups present in tricyclohexyltin compounds.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (cyclohexyl)Stretching2850 - 3000
Sn-CStretching~500 - 600
Sn-ClStretching~300 - 400
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Instrumentation:

  • FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • Raise the press arm and remove the bulk of the sample.

    • Clean the ATR crystal surface and the press tip thoroughly with a lint-free wipe and an appropriate solvent.

Data Processing:

  • The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption peaks.

  • Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the compound.

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_cleanup Post-Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process_data Process Data (Baseline Correction, etc.) acquire_sample->process_data clean_final Clean ATR Crystal process_data->clean_final end IR Spectrum clean_final->end Final Spectrum

ATR-FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides information on the molecular weight and the fragmentation pattern, which can aid in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach for the analysis of organotin compounds, often requiring a derivatization step to improve volatility.[2][3][4][5][6]

Data Presentation

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight, as well as fragment ions resulting from the loss of cyclohexyl groups and the chlorine atom. The isotopic pattern of tin (multiple stable isotopes) will be a characteristic feature of the tin-containing fragments.

Ion Description Expected m/z (for ¹²⁰Sn, ³⁵Cl)
[(C₆H₁₁)₃SnCl]⁺Molecular Ion404
[(C₆H₁₁)₃Sn]⁺Loss of Cl369
[(C₆H₁₁)₂SnCl]⁺Loss of a cyclohexyl radical321
[SnCl]⁺Tin chloride fragment155
[C₆H₁₁]⁺Cyclohexyl cation83

Note: The m/z values will vary depending on the isotopes of Sn and Cl present in the fragment. The relative intensities of the isotopic peaks are predictable and serve as a confirmation of the elemental composition.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Derivatization agent (e.g., sodium tetraethylborate or a Grignard reagent)[2][3][5][6]

  • Organic solvent (e.g., hexane)

  • GC vials

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Derivatization (if required):

    • As this compound may have limited volatility for GC analysis, derivatization to a more volatile species (e.g., by replacing the chloride with an ethyl or methyl group) is often performed.

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add the derivatizing agent (e.g., sodium tetraethylborate) and allow the reaction to proceed.[3][5][6]

    • Extract the derivatized analyte into an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).

    • The separated components elute from the column and enter the MS ion source.

    • In the ion source, molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-500

Data Processing:

  • The software generates a total ion chromatogram (TIC) and mass spectra for the peaks in the chromatogram.

  • Identify the peak corresponding to the derivatized this compound.

  • Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

  • Compare the observed fragmentation pattern and isotopic distribution with the expected values to confirm the identity of the compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample derivatize Derivatize (e.g., Ethylation) dissolve->derivatize extract Extract into Organic Solvent derivatize->extract inject Inject into GC extract->inject separate Separate on Column inject->separate ionize Ionize (EI) separate->ionize analyze_ms Analyze by m/z ionize->analyze_ms detect Detect Ions analyze_ms->detect end Fragmentation Pattern detect->end Mass Spectrum

GC-MS Experimental Workflow

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and comprehensive toolkit for the characterization of this compound. NMR spectroscopy offers detailed insights into the molecular structure in solution, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and fragmentation pattern. By following the detailed experimental protocols outlined in this guide, researchers can confidently verify the identity and purity of this compound for its intended applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for tricyclohexyltin chloride. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents estimated chemical shifts and coupling constants based on typical values for analogous organotin-cyclohexyl systems. Furthermore, comprehensive experimental protocols for sample preparation and spectral acquisition are detailed to aid researchers in obtaining high-quality NMR data for this and similar air-sensitive organometallic compounds.

Data Presentation: Estimated NMR Data for this compound

The following tables summarize the anticipated ¹H and ¹³C NMR data for this compound. These values are estimations derived from known chemical shift ranges of cyclohexyl groups bonded to metallic centers and typical coupling constants observed in organotin compounds.

Table 1: Estimated ¹H NMR Data for this compound

Proton PositionEstimated Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constants (J, Hz)
H-1 (methine)1.8 - 2.2Multiplet-
H-2, H-6 (axial)1.2 - 1.6Multiplet-
H-2, H-6 (equatorial)1.6 - 1.9Multiplet-
H-3, H-5 (axial)1.1 - 1.4Multiplet-
H-3, H-5 (equatorial)1.6 - 1.8Multiplet-
H-4 (axial)1.0 - 1.3Multiplet-
H-4 (equatorial)1.5 - 1.7Multiplet-

Note: Due to the complexity of the overlapping multiplets, specific coupling constants for the cyclohexyl protons are difficult to predict without experimental data. Satellite peaks arising from coupling to tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are expected, with typical nJ(Sn, H) values in the range of 50-70 Hz for two-bond couplings.

Table 2: Estimated ¹³C NMR Data for this compound

Carbon PositionEstimated Chemical Shift (δ, ppm)
C-135 - 40
C-2, C-632 - 36
C-3, C-527 - 30
C-426 - 28

Note: The ¹³C NMR spectrum is expected to show satellite peaks due to coupling with tin isotopes. Typical one-bond tin-carbon coupling constants, ¹J(¹¹⁹Sn, ¹³C), for similar compounds are in the range of 300-500 Hz, while two-bond couplings, ²J(¹¹⁹Sn, ¹³C), are significantly smaller.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of an air-sensitive sample like this compound and the subsequent acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation for Air-Sensitive Organometallic Compounds

Given that this compound is an organometallic compound, it is likely to be sensitive to air and moisture. Therefore, all sample preparation steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][2][3]

  • Glassware: Use a clean, dry NMR tube equipped with a J. Young's valve or a similar sealing mechanism to ensure an airtight seal. All other glassware (vials, pipettes) must be oven-dried and cooled under an inert atmosphere before use.

  • Solvent: Use a deuterated solvent that has been thoroughly dried and degassed. Chloroform-d (CDCl₃) is a common choice for organometallic compounds. To dry the solvent, it can be stored over activated molecular sieves (3Å or 4Å) under an inert atmosphere. Degassing can be achieved by several freeze-pump-thaw cycles.

  • Procedure:

    • In a glovebox or on a Schlenk line, weigh the desired amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) into a small vial.[4]

    • Add the appropriate volume of the dried, degassed deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial to dissolve the compound.

    • Carefully transfer the solution to the J. Young's NMR tube using a clean, dry pipette.

    • Securely close the J. Young's valve to seal the tube under the inert atmosphere.

2. NMR Spectra Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.

  • ¹H NMR Acquisition:

    • Temperature: Acquire the spectrum at a constant, controlled temperature (e.g., 298 K).

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, should be adequate.

      • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

      • Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

      • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient for a moderately concentrated sample.

    • Referencing: The chemical shifts should be referenced to the residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Parameters:

      • Spectral Width: A spectral width of approximately 250 ppm is recommended.

      • Acquisition Time: An acquisition time of 1-2 seconds.

      • Relaxation Delay: A relaxation delay of 2-5 seconds is advisable, especially to ensure the observation of quaternary carbons, although none are present in the cyclohexyl rings.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

    • Referencing: The chemical shifts should be referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates a logical workflow for the characterization of this compound, starting from the synthesis and leading to structural confirmation via NMR spectroscopy.

logical_workflow Logical Workflow for this compound Characterization A Synthesis of This compound B Purification and Isolation A->B C Sample Preparation (Inert Atmosphere) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F 1H NMR Data Analysis (Chemical Shifts, Multiplicity) D->F G 13C NMR Data Analysis (Chemical Shifts, Sn Satellites) E->G H Structural Confirmation F->H G->H

Caption: Characterization workflow for this compound.

References

In-Depth Technical Guide: Infrared Spectroscopy of the Sn-C Bond in Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl) is an organotin compound characterized by the covalent bond between a tin atom and three cyclohexyl groups, along with a single chlorine atom. Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds by probing their vibrational modes. This guide provides a detailed overview of the experimental methodology for obtaining the IR spectrum of this compound, with a specific focus on identifying and interpreting the vibrational frequencies of the tin-carbon (Sn-C) bond.

Data Presentation: Vibrational Frequency Assignments

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The table below summarizes the expected absorption frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Cyclohexyl C-HSymmetric & Asymmetric Stretching2850 - 2935Strong
Cyclohexyl CH₂Scissoring~1445Medium
Sn-C (Cyclohexyl) Asymmetric Stretching 500 - 600 Medium-Strong
Sn-C (Cyclohexyl) Symmetric Stretching 470 - 530 Medium-Weak
Sn-ClStretching< 400Medium-Strong

Experimental Protocols

The following section details the experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of solid this compound using the Nujol mull technique. This method is suitable for solid samples that are not easily dissolved in common IR-transparent solvents.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Infrared-transparent salt plates (e.g., KBr, NaCl)

  • Nujol (mineral oil)

  • Spatula

  • Sample of this compound (solid)

  • Gloves

  • Desiccator for storing salt plates

Procedure: Nujol Mull Preparation and Spectral Acquisition

  • Sample Grinding: Place a small amount (2-5 mg) of crystalline this compound into a clean, dry agate mortar. Grind the sample thoroughly with the pestle until it becomes a fine, uniform powder. The particle size should be smaller than the wavelength of the incident infrared radiation to minimize scattering.

  • Mull Formation: Add one to two drops of Nujol to the powdered sample in the mortar. Continue to grind the mixture until a uniform, translucent, and viscous paste (mull) is formed. The consistency should be similar to that of a thick ointment with no visible solid particles.

  • Sample Mounting: Apply a small amount of the mull onto the surface of one of the IR-transparent salt plates using a spatula. Place the second salt plate on top of the first and gently rotate it to spread the mull into a thin, even film between the plates.

  • Spectrometer Setup: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

  • Background Spectrum: Run a background scan to obtain the spectrum of the atmosphere within the sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Acquire the infrared spectrum of the this compound mull. Typically, the spectrum is recorded over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

  • Data Processing: After data collection, process the spectrum to identify the peak positions (wavenumbers) and their intensities. The characteristic absorption bands of Nujol (C-H stretching and bending) will be present in the spectrum and should be accounted for during interpretation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in obtaining the FTIR spectrum of this compound using the Nujol mull technique.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis grind Grind Sample add_nujol Add Nujol grind->add_nujol form_mull Form Mull add_nujol->form_mull mount Mount on Salt Plates form_mull->mount background Acquire Background mount->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum sample_scan->process interpret Interpret Peaks process->interpret

Caption: Experimental workflow for FTIR analysis.

Logical Relationship for Spectral Interpretation

The following diagram outlines the logical process for interpreting the FTIR spectrum of this compound, with a focus on identifying the Sn-C bond vibrations.

spectral_interpretation cluster_regions Spectral Regions start Obtain FTIR Spectrum ch_stretch 2850-3000 cm⁻¹ C-H Stretching start->ch_stretch fingerprint < 1500 cm⁻¹ Fingerprint Region start->fingerprint snc_region 400-600 cm⁻¹ Sn-C Region start->snc_region identify_ch Identify Cyclohexyl C-H Stretches ch_stretch->identify_ch identify_fingerprint Analyze Fingerprint Region (CH₂ bending, etc.) fingerprint->identify_fingerprint identify_snc Identify Sn-C Stretches snc_region->identify_snc conclusion Correlate with Structure of This compound identify_ch->conclusion identify_fingerprint->conclusion identify_snc->conclusion

Caption: Logical flow for spectral interpretation.

An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Tricyclohexyltin chloride, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate a deeper understanding of this organotin compound for its application in research and synthesis.

Physical Properties

This compound is a white crystalline solid at room temperature.[1][2] A summary of its key physical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₈H₃₃ClSn[1][3]
Molecular Weight 403.62 g/mol [1][3][4][5]
Appearance White to off-white solid/powder/crystals[1][2][6]
Melting Point 123-125 °C[1][2][6][7]
Boiling Point >250 °C[1][7]
Solubility Insoluble in water. Soluble in ethanol, ether, toluene, xylene, and chloroform.[1][2][8]
Density Data not readily available

Chemical Properties and Reactivity

This compound is a versatile organotin reagent primarily utilized in organic synthesis.[9] Its chemical behavior is characterized by the reactivity of the tin-chlorine bond and the steric hindrance imposed by the three cyclohexyl groups.

Synthesis

This compound is commonly synthesized via the Grignard reaction, where cyclohexylmagnesium halide reacts with tin tetrachloride.[10][11] The reaction stoichiometry is critical to maximize the yield of the desired tricyclohexyltin product and minimize the formation of tetra- and di-substituted byproducts.[11]

Synthesis_of_Tricyclohexyltin_Chloride Grignard 3 (C₆H₁₁)MgX (Cyclohexylmagnesium halide) TCTC (C₆H₁₁)₃SnCl (this compound) Grignard:e->TCTC:w + SnCl4 SnCl₄ (Tin tetrachloride) SnCl4:e->TCTC:w Byproduct 3 MgXCl TCTC:e->Byproduct:w +

Synthesis of this compound via Grignard reaction.
Hydrolysis

This compound readily undergoes hydrolysis in the presence of a base, such as sodium hydroxide (B78521), to form tricyclohexyltin hydroxide (Cyhexatin).[9] This reaction proceeds via a nucleophilic substitution mechanism. Due to the significant steric hindrance from the bulky cyclohexyl groups, the reaction is thought to follow an S(_N)1 pathway, involving the slow cleavage of the Sn-Cl bond to form a carbocation-like intermediate, followed by a fast reaction with the hydroxide ion.[9]

Hydrolysis_of_Tricyclohexyltin_Chloride TCTC (C₆H₁₁)₃SnCl (this compound) Intermediate [(C₆H₁₁)₃Sn]⁺ (Tricyclohexyltin cation) + Cl⁻ TCTC->Intermediate Slow (S_N1) Base NaOH (Sodium hydroxide) Base->Intermediate TCTH (C₆H₁₁)₃SnOH (Tricyclohexyltin hydroxide) Intermediate->TCTH Fast, + OH⁻ Salt NaCl TCTH:e->Salt:w +

Proposed S_N1 mechanism for the hydrolysis of this compound.
Use in Cross-Coupling Reactions

Organotin compounds, including this compound, are important reagents in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[9] These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic reagent, organotin compounds, in general, exhibit significant biological activity. Their toxicity is a subject of extensive research. Triorganotins are known to be inhibitors of mitochondrial ATP synthesis.[12]

Direct studies on the specific signaling pathways affected by this compound are limited. However, studies on other organotin compounds, such as trimethyltin (B158744) chloride, have shown that they can induce cellular stress and activate specific signaling cascades. For instance, trimethyltin has been shown to induce pyroptosis and immune dysfunction in fish cells by activating the NF-κB pathway through oxidative stress.[13] This pathway is presented below as a plausible, illustrative example of how organotin compounds might exert their biological effects.

Organotin_Signaling_Pathway Organotin Organotin Compound (e.g., this compound) ROS ↑ Reactive Oxygen Species (Oxidative Stress) Organotin->ROS NFkB_activation NF-κB Pathway Activation ROS->NFkB_activation Inflammatory_response ↑ Pro-inflammatory Cytokines NFkB_activation->Inflammatory_response Cell_death Cell Death (e.g., Pyroptosis) NFkB_activation->Cell_death

Illustrative signaling pathway potentially affected by organotin compounds.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of this compound.[11]

Materials:

  • Cyclohexylmagnesium chloride (Grignard reagent)

  • Tin tetrachloride (SnCl₄)

  • Xylene

  • Isopropanol (B130326)

  • Reaction vessel equipped with a stirrer, dropping funnel, and condenser

Procedure:

  • Prepare a solution of tin tetrachloride in xylene.

  • Charge the reaction vessel with a portion of the tin tetrachloride solution and additional xylene.

  • Simultaneously add the cyclohexylmagnesium chloride and the remaining tin tetrachloride solution to the reaction vessel over a period of approximately 2 hours, maintaining a molar ratio of Grignard reagent to SnCl₄ of approximately 3:1. The temperature may rise to 80 °C during the addition.

  • After the addition is complete, hydrolyze the reaction mixture by adding water.

  • Separate the organic layer.

  • Distill the solvent from the organic layer under reduced pressure.

  • Dissolve the residue in hot isopropanol.

  • Cool the isopropanol solution to approximately 15 °C to precipitate the this compound.

  • Filter the precipitate, wash with cold isopropanol, and dry to obtain the final product.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Finely powder a small amount of the this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Materials:

  • This compound

  • Test tubes

  • Solvents (water, ethanol, ether, toluene, chloroform)

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of this compound to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble. Note any partial solubility.

  • Repeat the procedure for each solvent.

References

Solubility of Tricyclohexyltin Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Tricyclohexyltin chloride, an organotin compound of interest in various research and development sectors. A comprehensive review of available literature indicates a notable absence of precise quantitative solubility data for this specific compound. However, qualitative assessments consistently describe its solubility profile across a range of common organic solvents. This document summarizes the available qualitative data, provides a representative experimental protocol for determining chemical solubility, and presents a logical workflow for this procedure. This guide is intended to serve as a foundational resource for laboratory professionals requiring information on the handling and application of this compound.

Introduction

This compound ((C₆H₁₁)₃SnCl) is an organometallic compound featuring a central tin atom bonded to three cyclohexyl groups and one chlorine atom. Understanding its solubility is crucial for a variety of applications, including its use as a synthetic precursor and in material science.[1] Proper solvent selection is fundamental for reaction chemistry, purification, and the formulation of products. This guide provides a consolidated overview of the currently known solubility characteristics of this compound in organic solvents.

Solubility Profile of this compound

Despite a thorough literature search, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents could not be located in the public domain. The available information is qualitative in nature and is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility DescriptionCitation(s)
EthanolSoluble[2][3][4]
EtherSoluble[2][3][4]
TolueneSoluble[2][3][4]
ChloroformSoluble, Slightly Soluble[2][5]
XyleneSoluble[2][4]
Ethyl AcetateSlightly Soluble[5]
WaterInsoluble[2][3][4]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for assessing the solubility of a chemical compound can be applied. The following is a representative protocol based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of a test compound (e.g., this compound) in a specific solvent at a given temperature.

Materials:

  • Test Compound (this compound)

  • Selected Organic Solvent(s)

  • Analytical Balance

  • Vials or Test Tubes with Secure Caps

  • Vortex Mixer

  • Thermostatically Controlled Shaker or Water Bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the test compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). The time required should be determined empirically.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette. To ensure no particulate matter is transferred, pass the supernatant through a syringe filter appropriate for the solvent.

  • Analysis:

    • Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the test compound of known concentrations to quantify the amount in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the general experimental protocol for solubility determination is illustrated in the following diagram.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Concentration analyze->calculate end End calculate->end

Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, qualitative data provides a useful starting point for its application in a laboratory setting. The compound is generally soluble in common non-polar and polar aprotic organic solvents and insoluble in water. For applications requiring precise solubility values, it is recommended that researchers determine this experimentally. The general protocol and workflow provided in this guide offer a robust framework for conducting such an analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tricyclohexyltin chloride, an organotin compound with significant applications in organic synthesis and material science. Understanding its three-dimensional structure is fundamental to elucidating its reactivity, stability, and potential biological interactions. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. A significant finding is that the molecular dimensions, particularly the tin-chlorine bond length, are dependent on temperature.[1] As the temperature decreases, intermolecular Sn···Cl interactions become more pronounced, leading to a change in the coordination geometry around the tin atom from a distorted tetrahedron towards a trigonal bipyramid.[2]

Below are the key crystallographic parameters summarized at two different temperatures.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter298 K108 K
Empirical FormulaC18H33ClSnC18H33ClSn
Formula Weight403.62403.62
Crystal SystemMonoclinicMonoclinic
Space GroupP21/mP21/c
a (Å)9.945(2)9.8531(10)
b (Å)16.516(3)16.0350(10)
c (Å)6.136(2)12.0160(10)
β (°)107.40(2)111.700(10)
Volume (ų)960.9(4)1762.1(3)
Z24
R1 [I > 2σ(I)]0.0550.033
wR2 (all data)0.1640.075

Data sourced from Asadi et al., Inorganic Chemistry, 2003, 42(13), 4141-4146.[1][2]

Table 2: Selected Bond Lengths and Angles for this compound

Bond/Angle298 K108 K
Bond Lengths (Å)
Sn-Cl2.415(3)2.4657(7)
Sn-C (average)~2.15~2.16
Bond Angles (°)
C-Sn-C (average)116.9(5)118.20(10)
C-Sn-Cl (average)100.3(3)97.73(7)

Data sourced from Asadi et al., Inorganic Chemistry, 2003, 42(13), 4141-4146.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a cyclohexyl Grignard reagent with tin tetrachloride.[3]

Materials:

Procedure:

  • Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of cyclohexyl chloride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • Reaction with Tin Tetrachloride: The Grignard reagent solution is cooled, and a solution of tin tetrachloride in a suitable solvent is added dropwise while maintaining the reaction temperature. A molar ratio of approximately 3:1 of the Grignard reagent to tin tetrachloride is used to favor the formation of the this compound.[3]

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Crystallization: The crude product is purified by recrystallization from a solvent such as isopropanol to yield white crystalline this compound.[3]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

  • A suitable single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

  • A low-temperature device to control the crystal temperature.

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to the desired temperature (e.g., 298 K, 173 K, 108 K). The diffractometer is used to collect diffraction data by exposing the crystal to the X-ray beam at various orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Data Analysis: The final refined crystal structure provides precise information on bond lengths, bond angles, and the overall molecular packing in the crystal lattice.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

experimental_workflow Workflow for this compound Analysis cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis s1 Grignard Reagent Formation s2 Reaction with Tin Tetrachloride s1->s2 s3 Work-up and Purification s2->s3 s4 Recrystallization s3->s4 a1 Single Crystal Selection s4->a1 Crystals a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution and Refinement a2->a3 a4 Data Analysis a3->a4

References

Thermal Stability and Decomposition of Tricyclohexyltin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal behavior of Tricyclohexyltin chloride. It is important to note that a thorough search of scientific literature and chemical databases did not yield specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this particular compound. The information presented herein is based on the known thermal properties of analogous organotin compounds and established analytical methodologies. All quantitative data and decomposition pathways should be considered predictive and require experimental verification.

Introduction

This compound ((C₆H₁₁)₃SnCl) is an organotin compound characterized by the presence of three cyclohexyl groups and one chlorine atom covalently bonded to a central tin atom. Organotin compounds are utilized in a range of industrial and chemical applications, and a thorough understanding of their thermal stability is paramount for safe handling, storage, and for predicting their environmental fate. Thermal decomposition can lead to the formation of various degradation products, which may possess different toxicological and chemical properties from the parent compound.

This guide outlines the expected thermal stability of this compound, provides detailed experimental protocols for its analysis, and presents a hypothesized decomposition pathway based on related organotin compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. The absence of a specific decomposition temperature highlights the gap in the current body of knowledge.

PropertyValueReference
CAS Number 3091-32-5[1]
Molecular Formula C₁₈H₃₃ClSn[2]
Molecular Weight 403.62 g/mol [2]
Melting Point 123-125 °C[2]
Boiling Point 408.8 °C at 760 mmHg[2]
Appearance White crystalline solid
Solubility Insoluble in water[1]
Thermal Decomposition No decomposition if used according to specifications.[1]

Predicted Thermal Stability and Decomposition

While specific data for this compound is unavailable, the thermal decomposition of other trialkyltin and triaryltin compounds generally proceeds through the sequential cleavage of the tin-carbon bonds. The process is often initiated by the loss of the organic substituents.

Based on the behavior of related compounds, the thermal decomposition of this compound is anticipated to occur in multiple stages. The initial step would likely involve the homolytic or heterolytic cleavage of a tin-cyclohexyl bond to form a dicyclohexyltin chloride radical or cation, respectively, and a cyclohexyl radical or anion. Subsequent steps would involve the loss of the remaining cyclohexyl groups, eventually leading to the formation of inorganic tin species, such as tin(II) chloride or tin(IV) chloride, and various organic products derived from the cyclohexyl groups.

The following diagram illustrates a hypothesized thermal decomposition pathway for this compound.

G cluster_0 Initial Compound cluster_1 Decomposition Stage 1 cluster_2 Decomposition Stage 2 cluster_3 Final Products A This compound ((C₆H₁₁)₃SnCl) B Dicyclohexyltin dichloride ((C₆H₁₁)₂SnCl₂) A->B Heat (Δ) - C₆H₁₁• C Cyclohexane/Cyclohexene A->C D Monocyclohexyltin trichloride ((C₆H₁₁)SnCl₃) B->D Heat (Δ) - C₆H₁₁• E Further Organic Fragments B->E F Inorganic Tin Salts (e.g., SnCl₄, SnO₂) D->F Heat (Δ) - C₆H₁₁• G Volatile Hydrocarbons D->G

Hypothesized Thermal Decomposition Pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (air or oxygen) can also be performed for comparison.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: The mass of the sample is continuously monitored as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step. The final residual mass is also determined.

The following diagram outlines the general workflow for a TGA experiment.

G A Sample Preparation (5-10 mg in inert pan) B Instrument Setup (TGA, inert atmosphere) A->B C Temperature Program (e.g., ambient to 800°C at 10°C/min) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA/DTG curves, mass loss) D->E

General Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal transitions such as solid-solid phase changes or the onset of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the expected melting and decomposition range at a constant heating rate (e.g., 10 °C/min). A cooling and reheating cycle can also be employed to study phase transitions.

    • Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks that may indicate decomposition or crystallization. The onset temperature, peak temperature, and enthalpy of each transition are determined.

The following diagram illustrates the general workflow for a DSC experiment.

G A Sample Preparation (2-5 mg in sealed pan) B Instrument Setup (DSC, inert atmosphere) A->B C Temperature Program (e.g., ambient to 400°C at 10°C/min) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Peak analysis for transitions) D->E

General Workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for real-time analysis, allowing for the identification of the chemical nature of the decomposition products at each stage of mass loss.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use. While direct experimental data is currently lacking in the public domain, this guide provides a framework for its investigation based on the behavior of analogous compounds and standard analytical techniques. The hypothesized decomposition pathway suggests a multi-step process involving the sequential loss of cyclohexyl groups. The detailed experimental protocols for TGA and DSC provided herein offer a clear roadmap for researchers to empirically determine the thermal properties of this compound. Such studies are crucial for filling the existing data gap and ensuring the safe handling and application of this compound in research and development.

References

An In-depth Technical Guide to Tricyclohexyltin Chloride (CAS 3091-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexyltin chloride, with the CAS number 3091-32-5, is an organotin compound featuring a central tin atom bonded to three cyclohexyl groups and one chlorine atom. This compound serves as a crucial intermediate and reagent in various fields of chemical synthesis. Its sterically hindered structure imparts unique reactivity and stability, making it a valuable tool in organic and organometallic chemistry. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and potential biological implications, tailored for a scientific audience.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][2][3] It is characterized by its insolubility in water but shows solubility in various organic solvents such as ethanol, ether, toluene, chloroform, and xylene.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3091-32-5[1]
Molecular Formula C18H33ClSn[5]
Molecular Weight 403.62 g/mol [5][6]
Appearance White to off-white solid[1][2][3]
Melting Point 123-129 °C[1][2][3][4]
Boiling Point >250 °C[3][7]
Solubility Insoluble in water; Soluble in ethanol, ether, toluene, chloroform, xylene[2][3][4]
Purity Typically available as 95% or 97% pure[2][6]

Synthesis and Reactions

This compound is primarily synthesized through the reaction of a cyclohexylmagnesium halide (Grignard reagent) with tin tetrachloride.[8] This method allows for the controlled introduction of the bulky cyclohexyl groups onto the tin atom.

Experimental Protocol: Synthesis via Grignard Reaction

A detailed method for the preparation of this compound is described in US Patent 3,355,468. The following is a summary of the protocol:

  • Reaction Setup: A reaction vessel is charged with tin tetrachloride in a suitable solvent like xylene.

  • Grignard Reagent Addition: A solution of cyclohexylmagnesium chloride in an ether solvent is added to the tin tetrachloride solution. The molar ratio of the Grignard reagent to tin tetrachloride is crucial and should be maintained at approximately 3:1. The addition is performed while agitating the reaction mixture to ensure uniformity.

  • Temperature Control: The reaction temperature is typically maintained between 25 °C and 95 °C.

  • Reaction Work-up: After the addition is complete, the reaction mixture is hydrolyzed, for example, by the addition of water. The organic layer containing the product is then separated.

  • Purification: The solvent is removed from the organic layer by distillation. The resulting residue is then purified by recrystallization from a solvent such as isopropanol. The purified this compound precipitates as a white crystalline solid upon cooling, which is then filtered, washed, and dried.

Chemical Reactivity

This compound is a versatile precursor for the synthesis of other organotin compounds.[9] The chloride ligand can be readily substituted by other functional groups. For instance, hydrolysis with a base like sodium hydroxide (B78521) yields tricyclohexyltin hydroxide.[9] It is also used in the preparation of dicyclohexyl disulfide and in the synthesis of organotin derivatives of 2-thiophene carboxylic acid, which have shown potential as enzyme inhibitors and antibacterial agents.[2][4][10][11]

Analytical Characterization

A combination of spectroscopic techniques is employed to characterize the structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Complex multiplets in the aliphatic region corresponding to the protons of the cyclohexyl rings.
¹³C NMR Signals in the range of 25-67 ppm for the carbon atoms of the cyclohexyl groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for Sn-C and Sn-Cl bonds.
Mass Spectrometry (EI-MS) Provides the molecular ion peak and a fragmentation pattern consistent with the structure.
Experimental Protocol: General Considerations for Spectroscopic Analysis
  • NMR Spectroscopy: For ¹H and ¹³C NMR, the sample is typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).

  • IR Spectroscopy: The IR spectrum can be obtained from a solid sample, for example, as a KBr pellet or a mull. The spectrum reveals the vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

For unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed on a suitable crystal of the compound or its derivatives.[9]

Safety and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][12][13][14] It is also very toxic to aquatic life with long-lasting effects.[1][12]

Table 3: Hazard and Safety Information for this compound

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H312: Harmful in contact with skin.P270: Do not eat, drink or smoke when using this product.
H332: Harmful if inhaled.P280: Wear protective gloves/protective clothing.
H410: Very toxic to aquatic life with long lasting effects.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from multiple safety data sheets.[1][12][13][14]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of related organotin compounds, such as trimethyltin (B158744) chloride, have been investigated. These studies provide insights into the potential mechanisms of action for this compound.

Organotin compounds are known to be neurotoxic and immunotoxic.[15] Studies on trimethyltin chloride have shown that it can induce apoptosis in human neuroblastoma cells. This process appears to be regulated by a balance and cross-talk between the NF-κB and MAPK signaling pathways.[7] Furthermore, trimethyltin chloride has been found to induce pyroptosis and immune dysfunction in fish cells by activating the NF-κB pathway through oxidative stress.[10][16]

Given these findings, it is plausible that this compound may exert its toxicity through similar mechanisms involving the modulation of key signaling pathways like NF-κB and MAPK, potentially triggered by the induction of oxidative stress.

Postulated Signaling Pathway

The following diagram illustrates a postulated signaling pathway for the biological effects of this compound, based on data from related organotin compounds.

G TCTC This compound ROS Reactive Oxygen Species (ROS) Generation TCTC->ROS Induces NFkB NF-κB Pathway Activation ROS->NFkB Activates MAPK MAPK Pathway Activation (JNK, ERK, p38) ROS->MAPK Activates Apoptosis Apoptosis NFkB->Apoptosis Pyroptosis Pyroptosis NFkB->Pyroptosis ImmuneDys Immune Dysfunction NFkB->ImmuneDys MAPK->Apoptosis

Caption: Postulated signaling cascade for this compound toxicity.

Experimental Workflow for Investigating Biological Activity

Researchers investigating the biological effects of this compound could follow a workflow similar to the one outlined below.

G start Cell Culture Treatment with This compound cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity ros_measurement ROS Measurement (e.g., DCFH-DA) start->ros_measurement western_blot Western Blot Analysis for NF-κB and MAPK pathway proteins start->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) start->apoptosis_assay pyroptosis_assay Pyroptosis Markers (e.g., Caspase-1 activity, IL-1β release) start->pyroptosis_assay gene_expression Gene Expression Analysis (RT-qPCR) start->gene_expression conclusion Elucidation of Molecular Mechanism cytotoxicity->conclusion ros_measurement->conclusion western_blot->conclusion apoptosis_assay->conclusion pyroptosis_assay->conclusion gene_expression->conclusion

Caption: Experimental workflow for mechanistic studies.

Conclusion

This compound is a valuable organotin reagent with well-defined physicochemical properties and established synthetic routes. Its utility in chemical synthesis is complemented by a growing understanding of the potential biological activities of organotin compounds. For researchers, a thorough understanding of its synthesis, characterization, and safe handling is paramount. Further investigation into its specific interactions with biological systems, particularly its impact on signaling pathways, will be crucial for a complete toxicological profile and for identifying any potential therapeutic or adverse effects. This guide serves as a foundational resource for scientists and professionals working with this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions Utilizing Tricyclohexyltin Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of tricyclohexyltin-based reagents in palladium-catalyzed Stille cross-coupling reactions. It addresses the common misconception of tricyclohexyltin chloride's role, clarifying it as a byproduct rather than a catalyst. The focus is on the strategic use of bulky tricyclohexyl groups as "spectator" ligands on the organostannane reagent to facilitate the selective transfer of a desired organic moiety. This methodology is particularly valuable for coupling complex and sensitive substrates, a common requirement in medicinal chemistry and natural product synthesis.

Introduction: The Role of Tricyclohexyltin Compounds in Stille Coupling

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X).[1] A common point of confusion is the role of organotin halides like this compound. It is crucial to understand that the catalyst in the Stille reaction is a palladium complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2][3] The organotin compound is a stoichiometric reagent that transfers one of its organic groups (R¹) to the palladium center during the transmetalation step.[1][4]

The byproduct of this transfer is a triorganotin halide (R₃Sn-X), such as this compound, which is formed after the desired R¹ group has been transferred.

The use of tricyclohexyltin reagents, of the structure R¹-Sn(Cy)₃, offers a significant strategic advantage. The bulky and sterically hindered cyclohexyl (Cy) groups are considered "non-transferable" or "spectator" ligands.[5][6] Due to their slow migration aptitude compared to more valuable sp²- or sp³-hybridized R¹ groups (like vinyl, aryl, or α-alkoxyalkyl groups), their presence on the tin atom promotes the selective and efficient transfer of the desired R¹ group to the palladium catalyst, minimizing unwanted side products.[5] This makes tricyclohexylstannanes highly effective reagents for coupling complex and precious organic fragments.[5][6]

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

Stille_Cycle cluster_cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition R2-Pd(II)L2-X R²-Pd(II)L₂-X Transmetalation Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Cy3Sn-X (Cy)₃Sn-X (Tricyclohexyltin Halide) Transmetalation->Cy3Sn-X Reductive_Elimination Reductive Elimination R1-R2 R¹-R² (Coupled Product) Reductive_Elimination->R1-R2 R2-X R²-X (Organic Electrophile) R2-X->Oxidative_Addition R1-SnCy3 R¹-Sn(Cy)₃ (Tricyclohexyltin Reagent) R1-SnCy3->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R²-X) to form a Pd(II) intermediate.[7]

  • Transmetalation: The organotin reagent (R¹-Sn(Cy)₃) transfers its R¹ group to the Pd(II) complex, displacing the halide (X) and forming a new organopalladium intermediate. The stable (Cy)₃Sn-X is released as a byproduct. This is often the rate-determining step.[4]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond and regenerating the active Pd(0) catalyst.[1]

Data Presentation: Stille Coupling of α-Alkoxytricyclohexylstannanes

The use of tricyclohexylstannanes is highly effective for the selective transfer of functionalized secondary alkyl groups. The following data, adapted from literature, demonstrates the arylation of α-alkoxytricyclohexylstannanes with various aryl bromides.[5]

EntryOrganostannane Reagent (R¹-SnCy₃)Aryl Bromide (R²-Br)Pd Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1α-Tricyclohexylstannyl tetrahydropyran4-BromoacetophenonePd₂(dba)₃ (2.5)JackiePhos (7.5)Toluene1001885
2α-Tricyclohexylstannyl tetrahydropyranEthyl 4-bromobenzoatePd₂(dba)₃ (2.5)JackiePhos (7.5)Toluene1001891
3α-Tricyclohexylstannyl tetrahydropyran4-BromobenzonitrilePd₂(dba)₃ (2.5)JackiePhos (7.5)Toluene1001888
4α-Tricyclohexylstannyl tetrahydropyran1-Bromo-4-methoxybenzenePd₂(dba)₃ (2.5)JackiePhos (7.5)Toluene1001884
5α-Tricyclohexylstannyl tetrahydrofuran4-BromoacetophenonePd₂(dba)₃ (2.5)JackiePhos (7.5)Toluene1001882
6α-Tricyclohexylstannyl tetrahydrofuranEthyl 4-bromobenzoatePd₂(dba)₃ (2.5)JackiePhos (7.5)Toluene1001889

Data summarized from J. Am. Chem. Soc. 2021, 143, 1, 330–336.[5][6]

Experimental Protocols

This protocol provides a general methodology for the coupling of an organic electrophile with a tricyclohexyltin reagent. Reaction conditions, particularly temperature and time, should be optimized for specific substrates.

Experimental_Workflow start Start setup 1. Assemble & Dry Glassware (Flame-dry under vacuum) start->setup inert 2. Establish Inert Atmosphere (Backfill with Argon or Nitrogen) setup->inert reagents 3. Add Solids (Pd Catalyst, Ligand, Additives) inert->reagents solvent 4. Add Anhydrous Solvent reagents->solvent degas 5. Degas Solution (e.g., Argon bubbling) solvent->degas add_liquids 6. Add Liquid Reagents (Organic Halide, Organostannane) degas->add_liquids heat 7. Heat to Reaction Temp (Monitor by TLC/GC-MS) add_liquids->heat quench 8. Quench Reaction (e.g., Add aq. KF solution) heat->quench workup 9. Aqueous Workup (Extraction with organic solvent) quench->workup purify 10. Purify Product (Flash Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Stille coupling reaction.

Materials:

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)

  • Ligand (if required, e.g., JackiePhos, PPh₃, AsPh₃)

  • Tricyclohexyltin reagent (R¹-Sn(Cy)₃) (1.0 - 1.2 equivalents)

  • Organic electrophile (R²-X) (1.0 equivalent)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Aqueous potassium fluoride (B91410) (KF) solution (for workup)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the palladium catalyst (e.g., 2.5 mol % Pd₂(dba)₃) and the ligand (e.g., 7.5 mol % JackiePhos).

  • Addition of Reagents: Add the organic electrophile (1.0 equiv.) and the anhydrous solvent via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

  • Initiation: Add the tricyclohexyltin reagent (1.1 equiv.) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 18 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove the tin byproducts, stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of fluorotricyclohexylstannane will form.

  • Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Safety Precautions: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing tin must be disposed of according to institutional safety protocols.

References

Application Notes and Protocols for the Evaluation of Tricyclohexyltin Chloride as a PVC Heat Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tricyclohexyltin compounds are toxic and should be handled with extreme care by trained professionals in a laboratory setting with appropriate personal protective equipment.[1][2][3][4] Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions. The use of many organotin compounds is restricted in various applications; researchers should be aware of and comply with all relevant regulations.

Introduction

Poly(vinyl chloride) (PVC) is a widely used thermoplastic that is inherently unstable at processing temperatures, leading to degradation through a process of dehydrochlorination.[5][6] This degradation results in undesirable color changes, reduced mechanical properties, and the release of corrosive hydrogen chloride (HCl) gas.[6][7] Heat stabilizers are essential additives used to protect PVC during processing and to enhance its service life.[7]

Organotin compounds are a class of highly effective heat stabilizers for PVC.[5][8] They function by neutralizing HCl and replacing unstable allylic chlorine atoms on the PVC polymer chain, thereby preventing the propagation of the degradation process.[9][10] While various alkyltin compounds have been extensively studied and are commercially used, specific performance data for tricyclohexyltin chloride as a PVC heat stabilizer is not widely available in the reviewed literature.

These application notes provide a generalized framework for researchers to evaluate the efficacy of this compound as a heat stabilizer for PVC. The protocols outlined below are based on standard methods for assessing the performance of other organotin stabilizers.[5][11][12]

Mechanism of Action of Organotin Stabilizers in PVC

The primary mechanism by which organotin compounds stabilize PVC involves two key functions:

  • HCl Scavenging: During thermal degradation, PVC releases HCl, which autocatalyzes further degradation.[9] Organotin compounds react with and neutralize HCl, preventing this catalytic cycle.[9][10]

  • Substitution of Labile Chlorine Atoms: The PVC polymer chain contains labile chlorine atoms at defect sites, which are the initiation points for dehydrochlorination.[5] Organotin stabilizers, particularly those containing mercaptide or carboxylate groups, can substitute these labile chlorines with more stable ligands, thus preventing the initiation of the degradation cascade.[5][9]

Below is a generalized signaling pathway illustrating the stabilization mechanism.

PVC_Stabilization cluster_0 PVC Degradation Cascade cluster_1 Stabilization by Organotin Compound PVC PVC Polymer Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Dehydrochlorination HCl HCl PVC->HCl Releases Stabilized_PVC Stabilized PVC PVC->Stabilized_PVC Heat Heat (Processing) Heat->PVC Initiates Autocatalysis Autocatalytic Degradation HCl->Autocatalysis Catalyzes Neutralized_HCl Neutralized HCl HCl->Neutralized_HCl Autocatalysis->PVC Organotin Tricyclohexyltin Chloride Organotin->PVC Substitutes Labile Cl Organotin->HCl Scavenges Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Analysis cluster_data Data Interpretation Formulation Define PVC Formulations (Control, Test, Reference) Blending Dry Blend Components Formulation->Blending Milling Melt Mix on Two-Roll Mill Blending->Milling Pressing Press into Sheets Milling->Pressing Specimen_Cutting Cut Test Specimens Pressing->Specimen_Cutting Thermal_Tests Thermal Stability Tests (Static Aging, HCl Evolution, TGA) Specimen_Cutting->Thermal_Tests Mechanical_Tests Mechanical Property Tests (Tensile Strength, Elongation) Specimen_Cutting->Mechanical_Tests Color_Measurement Color Measurement (Yellowness Index) Thermal_Tests->Color_Measurement Data_Tabulation Tabulate Quantitative Data Thermal_Tests->Data_Tabulation Mechanical_Tests->Data_Tabulation Color_Measurement->Data_Tabulation Comparison Compare Performance vs. Controls Data_Tabulation->Comparison Conclusion Draw Conclusions on Efficacy Comparison->Conclusion

References

Synthesis of Organotin Derivatives from Tricyclohexyltin Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various organotin derivatives starting from tricyclohexyltin chloride. It includes experimental procedures, quantitative data, and insights into their potential applications, particularly in the context of drug development.

Introduction to Tricyclohexyltin Derivatives

This compound, (C₆H₁₁)₃SnCl, is a versatile organometallic precursor for the synthesis of a wide range of derivatives. The bulky cyclohexyl groups confer unique solubility and stability properties to these compounds. The primary mode of derivatization involves the nucleophilic substitution of the chloride anion. These derivatives have garnered significant interest due to their diverse biological activities, including acaricidal, fungicidal, and, more recently, anticancer properties. Their potential as therapeutic agents stems from their ability to induce programmed cell death (apoptosis) in cancer cells.

Synthetic Protocols and Characterization

The following sections detail the synthesis of key tricyclohexyltin derivatives. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Synthesis of Tricyclohexyltin Hydroxide (B78521) ((C₆H₁₁)₃SnOH)

Tricyclohexyltin hydroxide is a crucial intermediate for the synthesis of many other derivatives, particularly carboxylates. It is prepared by the hydrolysis of this compound.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable organic solvent such as toluene (B28343) or a mixture of xylene and tetrahydrofuran.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. The reaction is typically carried out at room temperature to gentle reflux.

  • After the addition is complete, continue stirring for several hours to ensure complete hydrolysis.

  • Separate the organic layer and wash it with water to remove any remaining NaOH and sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield tricyclohexyltin hydroxide as a white crystalline solid. The product can be further purified by recrystallization from a suitable solvent like isopropanol.

Synthesis of Tricyclohexyltin Carboxylates ((C₆H₁₁)₃SnOOCR)

Tricyclohexyltin carboxylates are a class of compounds that have shown promising anticancer activity. They are typically synthesized by the reaction of tricyclohexyltin hydroxide with a carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve tricyclohexyltin hydroxide and a stoichiometric amount of the desired carboxylic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695), chloroform-hexane).

Synthesis of Tricyclohexyltin Dithiocarbamates ((C₆H₁₁)₃SnS₂CNR₂)

Dithiocarbamate (B8719985) derivatives of tricyclohexyltin have also demonstrated significant cytotoxic effects against cancer cell lines. The synthesis is typically carried out as a one-pot, in-situ reaction.

Experimental Protocol:

  • In a flask cooled in an ice bath (0-4 °C), dissolve the desired secondary amine in cold ethanol.

  • Slowly add carbon disulfide (CS₂) to the amine solution with continuous stirring to form the dithiocarbamate ligand in situ. The reaction is exothermic.

  • After stirring for about an hour at low temperature, add a solution of this compound in ethanol dropwise to the reaction mixture.

  • A precipitate will form. Continue stirring the mixture for a few more hours, allowing it to slowly warm to room temperature.

  • Collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesized tricyclohexyltin derivatives. Please note that yields and melting points can vary depending on the specific reaction conditions and the purity of the reagents.

DerivativeReagentsSolventYield (%)Melting Point (°C)Key Spectroscopic Data
Tricyclohexyltin Hydroxide This compound, NaOHToluene/Water>90245 (decomposes)IR (cm⁻¹): ~3600 (O-H)
Tricyclohexyltin phenoxyacetate Tricyclohexyltin hydroxide, phenoxyacetic acidToluene81123-125¹¹⁹Sn NMR (CDCl₃, ppm): -85.2
Tricyclohexyltin p-formylphenoxyacetate Tricyclohexyltin hydroxide, p-formylphenoxyacetic acidToluene72148-150¹¹⁹Sn NMR (CDCl₃, ppm): -86.5
Tricyclohexyltin p-(hydroxymethyl)phenoxyacetate Tricyclohexyltin hydroxide, p-(hydroxymethyl)phenoxyacetic acidToluene65162-164¹¹⁹Sn NMR (CDCl₃, ppm): -84.7
Tricyclohexyltin(IV) N-methyl-N-benzyldithiocarbamate This compound, N-methylbenzylamine, CS₂EthanolHigh-¹³C NMR (NCS₂): ~202 ppm

Applications in Drug Development: Anticancer Activity

Several tricyclohexyltin derivatives have emerged as potential anticancer agents. Their mechanism of action is primarily attributed to the induction of apoptosis in cancer cells.

Mechanism of Action: Induction of Apoptosis

Studies on compounds like tricyclohexyltin p-methoxycinnamate and various dithiocarbamate derivatives have shown that they can trigger programmed cell death in cancer cell lines, including colorectal and lung cancer cells.[1][2] The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Key Events in Tricyclohexyltin-Induced Apoptosis:

  • Mitochondrial Membrane Depolarization: The compounds can disrupt the mitochondrial membrane potential.[3]

  • Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.[1][3]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, particularly caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[1][4]

  • DNA Fragmentation and Cell Death: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and ultimately, cell death.[1]

The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members (like Bax and Bak) promote mitochondrial permeabilization, and anti-apoptotic members (like Bcl-2 and Bcl-xL) inhibit it.[5][6] Organotin compounds can shift the balance towards the pro-apoptotic proteins, facilitating apoptosis.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Study A This compound B Reaction with Nucleophile (e.g., NaOH, RCOOH, R₂NCS₂⁻) A->B Reagents, Solvent, Temp. C Crude Product B->C Reaction Work-up D Recrystallization / Chromatography C->D E Pure Derivative D->E F Spectroscopy (NMR, IR, MS) E->F G Elemental Analysis E->G H Melting Point E->H I Biological Assays (e.g., Cytotoxicity) E->I

Caption: General experimental workflow for the synthesis and characterization of tricyclohexyltin derivatives.

Signaling Pathway of Tricyclohexyltin-Induced Apoptosis

apoptosis_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus TCT_derivative Tricyclohexyltin Derivative Bax Bax/Bak Activation TCT_derivative->Bax Bcl2 Bcl-2/Bcl-xL Inhibition TCT_derivative->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (activated) Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 (activated) Casp9->Casp3 activation DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by tricyclohexyltin derivatives.

References

Application of Tricyclohexyltin chloride in polyurethane foam production

Author: BenchChem Technical Support Team. Date: December 2025

Application of Organotin Catalysts in Polyurethane Foam Production

A Focus on Dibutyltin (B87310) Dilaurate as a Representative Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols regarding the use of organotin catalysts in the production of polyurethane foams. Initial research to detail the specific application of tricyclohexyltin chloride as a catalyst in this process did not yield any direct scientific or industrial literature. The predominant organotin catalysts utilized in polyurethane chemistry are compounds such as dibutyltin dilaurate (DBTDL) and stannous octoate. Consequently, this document will focus on the application of Dibutyltin Dilaurate (DBTDL) as a representative and widely-used organotin catalyst. The potential reasons for the non-utilization of this compound, including its known toxicity profile as a registered miticide, are also discussed.[1][2] This document will cover the catalytic mechanism, experimental protocols for foam synthesis, and the impact of the catalyst on foam properties, supported by quantitative data and process diagrams.

Introduction: The Role of Organotin Catalysts in Polyurethane Foam Production

Polyurethane (PU) foams are versatile polymers synthesized through the reaction of polyols and isocyanates.[3] The manufacturing process involves two primary simultaneous reactions: the gelation reaction (urethane formation) and the blowing reaction (gas formation). A delicate balance between these two reactions is critical to produce a stable foam with the desired cell structure and physical properties.[4]

Organotin compounds are highly effective catalysts for the gelation reaction, promoting the formation of the urethane (B1682113) linkage between the polyol's hydroxyl groups and the isocyanate groups.[5][6] They are often used in conjunction with tertiary amine catalysts, which primarily accelerate the blowing reaction (the reaction of isocyanate with water to produce carbon dioxide).[6][7] The synergistic action of these catalysts allows for precise control over the foaming process. Dibutyltin dilaurate (DBTDL) is one of the most extensively used organotin catalysts in the production of various polyurethane products, including flexible and rigid foams.[6][8]

While the query specifically mentioned this compound, extensive literature searches did not reveal its use as a catalyst in polyurethane foam production. Its related compound, tricyclohexyltin hydroxide, is a registered miticide, indicating significant biological activity that may be accompanied by high toxicity, potentially limiting its industrial application in consumer products like polyurethane foams.[1][2] High toxicity is a growing concern for organotin compounds, leading to increased regulation and a search for safer alternatives.[8][9][10]

Catalytic Mechanism of Dibutyltin Dilaurate (DBTDL)

The catalytic activity of DBTDL in urethane formation is attributed to its function as a Lewis acid. The tin center coordinates with the reactants, lowering the activation energy of the reaction. The generally accepted mechanism involves the following key steps:

  • Formation of an Activated Complex: The tin atom in DBTDL interacts with the oxygen atom of the isocyanate group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The hydroxyl group of the polyol then performs a nucleophilic attack on the activated carbonyl carbon of the isocyanate.

  • Urethane Formation and Catalyst Regeneration: This leads to the formation of the urethane linkage and the regeneration of the DBTDL catalyst, which can then participate in another catalytic cycle.

This mechanism is highly efficient, allowing for rapid polymerization at ambient or slightly elevated temperatures.

Catalytic_Mechanism_of_DBTDL cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_products Products Polyol Polyol (R-OH) Attack Nucleophilic Attack by Polyol Polyol->Attack Isocyanate Isocyanate (R'-NCO) Activation Formation of Isocyanate-Catalyst Complex Isocyanate->Activation DBTDL DBTDL Catalyst DBTDL->Activation Activation->Attack Activated Complex Formation Urethane Formation & Catalyst Regeneration Attack->Formation Polyurethane Polyurethane (Urethane Linkage) Formation->Polyurethane Regenerated_DBTDL Regenerated DBTDL Formation->Regenerated_DBTDL Regenerated_DBTDL->Activation Re-enters cycle

Catalytic cycle of urethane formation with DBTDL.

Experimental Protocols

The following protocols are provided as a general guideline for the laboratory-scale synthesis of polyurethane foam using a representative organotin catalyst, DBTDL. Safety Precaution: All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Isocyanates are sensitizers and require careful handling.

Materials and Equipment
  • Polyol: Polyether polyol (e.g., Voranol™ 4701 or similar, hydroxyl number 30-40 mg KOH/g)

  • Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Catalysts:

    • Dibutyltin dilaurate (DBTDL)

    • Tertiary amine catalyst (e.g., Triethylenediamine, TEDA)

  • Blowing Agent: Deionized water

  • Surfactant: Silicone-based surfactant (e.g., DC 193)

  • Equipment:

    • Disposable plastic cups

    • Mechanical stirrer with a high-speed mixing blade

    • Digital balance (0.01 g accuracy)

    • Stopwatch

    • Fume hood

    • Oven for post-curing

Polyurethane Foam Synthesis Workflow

Foam_Synthesis_Workflow start Start prepare_polyol Prepare Polyol Mixture (Polyol, Surfactant, Water, Amine Catalyst) start->prepare_polyol add_dbtdl Add DBTDL Catalyst to Polyol Mixture prepare_polyol->add_dbtdl mix_polyol Mix Polyol Mixture Thoroughly (~30 seconds) add_dbtdl->mix_polyol add_isocyanate Add Isocyanate (TDI or MDI) mix_polyol->add_isocyanate high_speed_mix High-Speed Mixing (~5-10 seconds) add_isocyanate->high_speed_mix pour Pour into Mold high_speed_mix->pour cure Allow to Rise and Cure (at Room Temperature) pour->cure post_cure Post-Cure in Oven (e.g., 70°C for 2 hours) cure->post_cure characterize Characterize Foam Properties post_cure->characterize end End characterize->end

Workflow for polyurethane foam synthesis.
Standard Formulation and Procedure

The following table provides a sample formulation for a flexible polyurethane foam. The amounts are given in parts per hundred parts of polyol (pphp).

ComponentFunctionTypical Amount (pphp)
Polyether PolyolPolymer Backbone100
Deionized WaterBlowing Agent2.0 - 5.0
Silicone SurfactantCell Stabilizer0.5 - 1.5
Tertiary Amine CatalystBlowing Catalyst0.1 - 0.5
Dibutyltin Dilaurate (DBTDL) Gelling Catalyst 0.05 - 0.3
Isocyanate (TDI/MDI)Cross-linkerStoichiometric amount (Isocyanate Index: 100-110)

Procedure:

  • In a disposable cup, weigh the required amounts of polyol, deionized water, silicone surfactant, and tertiary amine catalyst.

  • Mix these components thoroughly with the mechanical stirrer at a moderate speed for 30 seconds.

  • Add the specified amount of DBTDL to the mixture and stir for another 15 seconds.

  • Add the pre-weighed isocyanate to the mixture.

  • Immediately begin high-speed mixing for 5-10 seconds until the components are fully homogenized.

  • Quickly pour the reacting mixture into a mold.

  • Record the cream time (start of foaming), rise time (end of foam rise), and tack-free time (surface is no longer sticky).

  • Allow the foam to cure at ambient temperature for at least 24 hours.

  • For complete curing and property development, post-cure the foam in an oven at 70°C for 2 hours.

Data Presentation: Effect of DBTDL Concentration on Foam Properties

The concentration of the organotin catalyst has a significant impact on the reaction kinetics and the final properties of the polyurethane foam. The following table summarizes typical effects observed when varying the DBTDL concentration in a standard flexible foam formulation.

DBTDL Concentration (pphp)Cream Time (s)Rise Time (s)Tack-Free Time (s)Density ( kg/m ³)Compressive Strength (kPa)
0.0515-20120-140180-22028-328-10
0.1510-1590-110120-15029-3310-12
0.305-1070-9080-10030-3411-14

Note: These values are illustrative and can vary depending on the specific raw materials, temperature, and other formulation components.

An increase in DBTDL concentration generally leads to a faster reaction, as indicated by the reduced cream, rise, and tack-free times. This can also influence the foam's morphology, potentially leading to a slightly higher density and improved mechanical properties like compressive strength.[11] However, excessive catalyst levels can lead to a reaction that is too fast to control, resulting in foam defects.

Conclusion and Future Outlook

While this compound does not appear to be utilized in polyurethane foam production, the broader class of organotin catalysts, exemplified by DBTDL, plays a crucial role in this industry. They are highly efficient gelling catalysts that enable precise control over the polymerization process. The protocols and data presented here provide a foundational understanding for researchers working with these systems.

Due to the toxicity and environmental concerns associated with organotin compounds, there is a significant research effort to develop safer and more sustainable alternatives.[8][9][12] These include catalysts based on bismuth, zinc, zirconium, and various organic compounds.[13] Future developments in polyurethane catalysis will likely focus on these greener alternatives to meet increasing regulatory demands and consumer expectations for environmentally friendly products.

References

Application Notes and Protocols: Tricyclohexyltin Chloride in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of tricyclohexyltin chloride as a precursor in the synthesis of novel antibacterial agents. This document details the synthetic methodologies, presents antibacterial activity data, and outlines the protocols for key experiments.

Introduction

Organotin compounds, a class of organometallic compounds containing at least one tin-carbon bond, have garnered significant interest for their diverse biological activities, including antibacterial properties.[1][2] Among these, derivatives of tricyclohexyltin have shown promise as potent antimicrobial agents. This compound ((C₆H₁₁)₃SnCl) serves as a versatile starting material for the synthesis of a variety of biologically active organotin compounds.[3][4][5] This document focuses on the synthesis of tricyclohexyltin carboxylates, a class of compounds that has demonstrated notable antibacterial efficacy.

The general strategy involves the conversion of this compound to its hydroxide (B78521) analogue, which is then reacted with a carboxylic acid to yield the final active compound.[4] This approach allows for the introduction of various organic moieties through the carboxylic acid component, enabling the tuning of the compound's biological activity and physicochemical properties.

Data Presentation

The antibacterial efficacy of synthesized tricyclohexyltin derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes the reported in vitro antibacterial activity of representative tricyclohexyltin aryloxyacetates against Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
Tricyclohexyltin phenoxyacetateEscherichia coli12.5[6]
Tricyclohexyltin p-formylphenoxyacetateEscherichia coli6.25[6]
Tricyclohexyltin p-(hydroxymethyl)phenoxyacetateEscherichia coli3.13[6]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative tricyclohexyltin-based antibacterial agent and the subsequent evaluation of its antibacterial activity.

Protocol 1: Synthesis of Tricyclohexyltin p-formylphenoxyacetate

This protocol is a representative example based on established synthetic routes for organotin carboxylates.[4][6]

Step 1: Synthesis of Tricyclohexyltin Hydroxide from this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (1.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with distilled water until the aqueous layer is neutral.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield tricyclohexyltin hydroxide as a white solid.

Step 2: Synthesis of p-formylphenoxyacetic acid

  • Reaction Setup: In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1.0 eq) and ethyl chloroacetate (B1199739) (1.2 eq) in acetone (B3395972).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Reaction: Reflux the mixture with stirring for 8-10 hours.

  • Work-up: After cooling, filter off the potassium carbonate. Evaporate the acetone to obtain the crude ester.

  • Hydrolysis: To the crude ester, add an aqueous solution of sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Isolation: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the p-formylphenoxyacetic acid. Filter the precipitate, wash with cold water, and dry.

Step 3: Synthesis of Tricyclohexyltin p-formylphenoxyacetate

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve tricyclohexyltin hydroxide (1.0 eq) and p-formylphenoxyacetic acid (1.0 eq) in toluene.

  • Reaction: Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Isolation: After cooling, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure tricyclohexyltin p-formylphenoxyacetate.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the synthesized tricyclohexyltin compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria and MHB, no compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Synthetic Workflow

SynthesisWorkflow TCTC This compound TCTH Tricyclohexyltin Hydroxide TCTC->TCTH NaOH, Toluene Reflux Final_Product Tricyclohexyltin p-formylphenoxyacetate TCTH->Final_Product Toluene, Reflux (Dean-Stark) p_HBA p-Hydroxybenzaldehyde p_FPAA_ester p-formylphenoxyacetic acid ethyl ester p_HBA->p_FPAA_ester K₂CO₃, Acetone Reflux ECA Ethyl Chloroacetate ECA->p_FPAA_ester p_FPAA p-formylphenoxyacetic acid p_FPAA_ester->p_FPAA NaOH(aq) p_FPAA->Final_Product

Caption: Synthetic pathway for tricyclohexyltin p-formylphenoxyacetate.

Conceptual Mechanism of Antibacterial Action

The precise signaling pathways affected by tricyclohexyltin-based antibacterial agents are not fully elucidated. However, the general mechanism for organotin compounds is believed to involve their lipophilic nature, allowing them to interact with and disrupt the bacterial cell membrane.[1][2] This disruption can lead to increased membrane permeability, leakage of intracellular components, and inhibition of membrane-bound enzymes.[7] Furthermore, there is evidence that organotins can penetrate the cell and interact with intracellular components, potentially inhibiting enzymes involved in crucial metabolic pathways.[1]

MechanismOfAction cluster_bacterium Bacterial Cell cluster_effects Cellular Effects Cell_Membrane Cell Membrane Membrane_Proteins Membrane-Bound Proteins/Enzymes Increased_Permeability Increased Permeability Cytoplasm Cytoplasm Intracellular_Enzymes Intracellular Enzymes DNA_Replication DNA Replication Protein_Synthesis Protein Synthesis Inhibition_MBE Inhibition of Membrane-Bound Enzymes Inhibition_IE Inhibition of Intracellular Enzymes TCTC_Derivative Tricyclohexyltin Derivative TCTC_Derivative->Cell_Membrane Interaction & Disruption TCTC_Derivative->Cytoplasm Cellular Uptake Cell_Death Bacterial Cell Death Increased_Permeability->Cell_Death Inhibition_MBE->Cell_Death Metabolic_Disruption Metabolic Disruption Inhibition_IE->Metabolic_Disruption Metabolic_Disruption->Cell_Death

References

Application Notes and Protocols: Tricyclohexyltin Chloride as a Precursor for Cyhexatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of cyhexatin (B141804), a potent acaricide, utilizing tricyclohexyltin chloride as the key precursor. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant physicochemical data to support research and development in this area.

Introduction

Cyhexatin, chemically known as tricyclohexyltin hydroxide (B78521), is an organotin compound widely recognized for its acaricidal properties. Its synthesis predominantly involves the use of this compound as an intermediate. The general synthetic strategy is a two-step process: the formation of this compound, followed by its hydrolysis to yield cyhexatin. Understanding the nuances of these reactions is critical for optimizing yield, purity, and overall process efficiency.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the precursor and the final product is essential for proper handling, reaction control, and purification.

Table 1: Physicochemical Properties of this compound and Cyhexatin

PropertyThis compoundCyhexatin
CAS Number 3091-32-5[1]13121-70-5[2]
Molecular Formula C₁₈H₃₃ClSn[1]C₁₈H₃₄OSn[2]
Molecular Weight 403.62 g/mol [1]385.17 g/mol
Appearance White solid[1]Colorless crystals or white crystalline powder[2]
Melting Point 123-125 °C[1]196 °C (decomposes above 121-131 °C)[2]
Boiling Point >250 °C[1]228 °C (decomposes)[2]
Solubility in Water Insoluble[1]Almost insoluble (< 1 mg/L)[2]
Solubility in Organic Solvents Soluble in xylene, ethanol (B145695), ether, toluene (B28343), chloroform[1][3]Soluble in chloroform (B151607) (216 g/kg), methanol (B129727) (37 g/kg), dichloromethane (B109758) (34 g/L), carbon tetrachloride (28 g/L), toluene (10 g/kg), benzene (B151609) (16 g/kg), xylenes (B1142099) (3.6 g/L), acetone (B3395972) (1.3 g/L)[2]

Synthesis of Cyhexatin from this compound

The conversion of this compound to cyhexatin is achieved through a hydrolysis reaction, typically mediated by a base.

Reaction Pathway

G cluster_reactants Reactants cluster_products Products TCTC This compound ((C₆H₁₁)₃SnCl) Cyhexatin Cyhexatin ((C₆H₁₁)₃SnOH) TCTC->Cyhexatin  Hydrolysis Base Aqueous Base (e.g., NaOH) Base->Cyhexatin  Reactant Salt Salt (e.g., NaCl)

Caption: Hydrolysis of this compound to cyhexatin.

Experimental Protocols

The following protocols are generalized procedures based on common laboratory practices and information from patent literature. Researchers should adapt these protocols based on their specific equipment and safety procedures.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of the this compound precursor. The commercial production of cyhexatin often involves the reaction of a cyclohexylmagnesium bromide (a Grignard reagent) with tin tetrachloride, followed by hydrolysis.[4] In this process, three equivalents of cyclohexylmagnesium bromide react with one equivalent of tin tetrachloride to form this compound.[4]

Materials:

  • Magnesium turnings

  • Cyclohexyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Tin (IV) chloride (stannic chloride)

  • Xylene

  • Sulfuric acid (5-10%)

  • Isopropanol

  • Iodine crystal (optional, as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere, place magnesium turnings in the flame-dried three-necked flask.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Prepare a solution of cyclohexyl chloride in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small amount of the cyclohexyl chloride solution to the magnesium turnings. The reaction should start, as indicated by bubbling and a slight exotherm.

    • Once the reaction has initiated, add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Tin (IV) Chloride:

    • Cool the Grignard reagent to 0-10 °C.

    • Prepare a solution of tin (IV) chloride in an appropriate solvent like xylene.

    • Slowly add the tin (IV) chloride solution to the Grignard reagent via the dropping funnel, maintaining the temperature between 30-40 °C with cooling.[5] The molar ratio of the Grignard reagent to tin (IV) chloride should be approximately 3:1.[5]

    • After the addition is complete, stir the reaction mixture at 30-40 °C for an additional 2 hours.[5]

  • Work-up and Isolation:

    • Cool the reaction mixture and hydrolyze it by the slow addition of water, followed by a dilute solution of sulfuric acid.[5]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude product in hot isopropanol.[5]

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration and wash with cold isopropanol.[5]

    • Dry the this compound in a vacuum oven. A typical yield of 70-90% can be expected.[5]

Protocol 2: Synthesis of Cyhexatin by Hydrolysis of this compound

This protocol details the conversion of the precursor to the final product. This compound is converted to the hydroxide form with sodium hydroxide.[6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol or other suitable solvent

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Büchner funnel and flask

Procedure:

  • Hydrolysis:

    • Dissolve this compound in a suitable organic solvent such as ethanol in a round-bottom flask.

    • Prepare an aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the this compound solution with vigorous stirring.

    • Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the crude cyhexatin by vacuum filtration.

    • Wash the collected solid with deionized water to remove any remaining sodium hydroxide and sodium chloride.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

    • Dry the purified cyhexatin in a vacuum oven.

Data Presentation

Table 2: Summary of Reaction Parameters and Expected Outcomes

ParameterSynthesis of this compoundSynthesis of Cyhexatin
Key Reagents Cyclohexylmagnesium chloride, Tin (IV) chlorideThis compound, Sodium hydroxide
Solvent(s) Diethyl ether/THF, XyleneEthanol, Water
Reaction Temperature 30-40 °CReflux
Reaction Time ~4 hours1-2 hours
Typical Yield 70-90%[5]High (typically >90%)
Purification Method Crystallization from isopropanolRecrystallization

Logical Workflow for Cyhexatin Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis Mg Magnesium Grignard_Formation Formation of Cyclohexylmagnesium Chloride Mg->Grignard_Formation CyclohexylChloride Cyclohexyl Chloride CyclohexylChloride->Grignard_Formation SnCl4 Tin (IV) Chloride Reaction_SnCl4 Reaction with Tin (IV) Chloride SnCl4->Reaction_SnCl4 Grignard_Formation->Reaction_SnCl4 TCTC_Crude Crude Tricyclohexyltin Chloride Reaction_SnCl4->TCTC_Crude Purification_TCTC Purification by Crystallization TCTC_Crude->Purification_TCTC TCTC_Pure Pure Tricyclohexyltin Chloride Purification_TCTC->TCTC_Pure Hydrolysis Hydrolysis with NaOH TCTC_Pure->Hydrolysis Cyhexatin_Crude Crude Cyhexatin Hydrolysis->Cyhexatin_Crude Purification_Cyhexatin Purification by Recrystallization Cyhexatin_Crude->Purification_Cyhexatin Cyhexatin_Final Pure Cyhexatin Purification_Cyhexatin->Cyhexatin_Final

Caption: Workflow for the two-step synthesis of cyhexatin.

Conclusion

The synthesis of cyhexatin from this compound is a well-established process. The Grignard reaction provides a reliable route to the this compound precursor, which can then be efficiently hydrolyzed to the final product. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity. These application notes serve as a valuable resource for researchers engaged in the synthesis and development of organotin-based compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tricyclohexyltin chloride in palladium-catalyzed cross-coupling reactions, primarily focusing on the Stille coupling. The bulky and electron-donating nature of the tricyclohexyl groups offers unique advantages in terms of reactivity and selectivity, particularly in preventing the undesired transfer of the "spectator" ligands from the tin atom.

Overview of the Stille Cross-Coupling Reaction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It involves the reaction of an organostannane (R-SnR'3) with an organic electrophile (R'-X), such as an aryl or vinyl halide or triflate.[1] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their compatibility with a wide range of functional groups.[1]

This compound serves as a valuable precursor for the synthesis of various organostannanes where the tricyclohexyl groups act as non-transferable or "spectator" ligands. This is crucial for ensuring the selective transfer of the desired organic group (the "transferable" ligand) in the cross-coupling reaction.

Synthesis of Tricyclohexyltin Precursors

The journey to utilizing tricyclohexyltin compounds in cross-coupling begins with the synthesis of the foundational reagent, this compound, and its subsequent conversion to the active organostannane coupling partner.

Protocol for the Synthesis of this compound

This protocol is adapted from a patented procedure for the high-yield synthesis of this compound.

Materials:

  • Tin tetrachloride (SnCl4)

  • Cyclohexylmagnesium chloride (in a suitable solvent like THF)

  • Xylene

  • Isopropanol (B130326)

  • Water

  • Sulfuric acid (5%)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare a solution of tin tetrachloride in xylene.

  • Over a period of approximately two hours, simultaneously add the cyclohexylmagnesium chloride solution and the remaining tin tetrachloride-xylene mixture to the reaction vessel. Maintain a molar ratio of approximately 3:1 of the Grignard reagent to tin tetrachloride during the addition.

  • Control the addition rate to maintain the reaction temperature, which may rise to around 80°C.

  • After the addition is complete, cool the reaction mixture and quench by the slow addition of water.

  • An oily layer will form. Decant this layer. The remaining solid is magnesium chloride hexahydrate.

  • Dissolve the magnesium chloride hexahydrate in water and acidify with 5% sulfuric acid. A second organic layer may separate; combine this with the first organic layer.

  • Remove the solvent from the combined organic layers by distillation.

  • Pour the residue into isopropanol and heat to reflux.

  • Filter the hot solution and then cool to 15°C to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold isopropanol, and dry to obtain the final product.

Generalized Protocol for the Synthesis of Aryl- or Vinyltricyclohexylstannanes

This compound is the starting material for synthesizing the active organostannane reagents for Stille coupling. This is typically achieved by reacting it with an organolithium or Grignard reagent corresponding to the group to be transferred.

Materials:

  • This compound

  • Aryl or vinyl bromide/iodide

  • n-Butyllithium or Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous hexanes

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas for inert atmosphere

Procedure (using an organolithium reagent as an example):

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide in anhydrous diethyl ether or THF.

  • Cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78°C for 1 hour to generate the aryllithium or vinyllithium (B1195746) reagent.

  • In a separate flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Slowly add the solution of this compound to the freshly prepared organolithium reagent at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Application in Palladium-Catalyzed Cross-Coupling: Arylation of α-Alkoxy Ethers

A significant application of tricyclohexylstannanes is in the palladium-catalyzed cross-coupling for the formation of α-aryl ethers. The use of tricyclohexyl spectator ligands is critical for achieving selective transfer of the α-alkoxyalkyl group over the cyclohexyl groups.

Quantitative Data

The following table summarizes the results for the palladium-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes with various aryl bromides.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)benzene85
24-Bromotoluene4-Methyl-1-(tetrahydro-2H-pyran-2-yl)benzene82
31-Bromo-4-(trifluoromethyl)benzene1-(Tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)benzene91
41-Bromo-3-nitrobenzene1-Nitro-3-(tetrahydro-2H-pyran-2-yl)benzene78
52-Bromopyridine2-(Tetrahydro-2H-pyran-2-yl)pyridine75
Experimental Protocol: Arylation of 2-(Tricyclohexylstannyl)tetrahydro-2H-pyran

This protocol is based on the work of Chong and co-workers for the selective arylation of α-alkoxytricyclohexylstannanes.

Materials:

  • 2-(Tricyclohexylstannyl)tetrahydro-2H-pyran

  • Aryl bromide (e.g., 4-bromoanisole)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • JackiePhos (a bulky, electron-deficient phosphine (B1218219) ligand)

  • Cesium fluoride (B91410) (CsF)

  • Anhydrous 1,4-dioxane (B91453)

  • Nitrogen or Argon gas for inert atmosphere

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add Pd2(dba)3 (2.5 mol %), JackiePhos (5 mol %), and CsF (1.5 equivalents).

  • Add the 2-(tricyclohexylstannyl)tetrahydro-2H-pyran (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the reaction vessel in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd(0)L2 Pd(0)L2 oxidative_addition Oxidative Addition R1-X R1-X R1-X->oxidative_addition R1-Pd(II)L2-X R1-Pd(II)L2-X oxidative_addition->R1-Pd(II)L2-X transmetalation Transmetalation R2-Sn(Cy)3 R2-Sn(C6H11)3 R2-Sn(Cy)3->transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 transmetalation->R1-Pd(II)L2-R2 X-Sn(Cy)3 X-Sn(C6H11)3 transmetalation->X-Sn(Cy)3 byproduct reductive_elimination Reductive Elimination R1-Pd(II)L2-R2->reductive_elimination reductive_elimination->Pd(0)L2 regenerated catalyst R1-R2 R1-R2 reductive_elimination->R1-R2 product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

Workflow cluster_synthesis Synthesis of Precursors cluster_coupling Cross-Coupling Reaction SnCl4 SnCl4 + Cyclohexylmagnesium chloride Cy3SnCl Tricyclohexyltin Chloride SnCl4->Cy3SnCl Grignard Reaction ArSnCy3 Aryltricyclohexyl- stannane Cy3SnCl->ArSnCy3 ArLi Aryllithium or Aryl Grignard ArLi->ArSnCy3 Stille Stille Coupling (Pd-catalyzed) ArSnCy3->Stille Product Coupled Product (e.g., Biaryl) Stille->Product ArX Aryl Halide (Ar'-X) ArX->Stille

Caption: Experimental workflow for Stille coupling.

References

Application Notes and Protocols for Tricyclohexyltin Chloride in Wood Preservation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Tricyclohexyltin chloride belongs to the organotin class of compounds, which have been investigated for wood preservation, specific research data on its application is limited in publicly available literature. The following application notes and protocols are based on the established methodologies for testing organotin compounds and other wood preservatives. Researchers should adapt these protocols based on the specific properties of this compound and conduct preliminary studies to determine optimal concentrations and treatment parameters.

Introduction to this compound as a Potential Wood Preservative

Organotin compounds have been recognized for their biocidal properties, showing efficacy against a range of wood-destroying organisms, including fungi, insects, and marine borers.[1][2][3] The primary advantage of some organotin compounds in wood preservation is their ability to impart protection without causing discoloration or leaving an odor.[1][3] While tributyltin (TBT) derivatives have been more extensively studied, tricyclohexyltin compounds are also known for their fungicidal and acaricidal properties.[4]

This compound, a white solid insoluble in water but soluble in organic solvents like xylene, presents itself as a candidate for solvent-based wood preservative formulations.[1][3] Its potential efficacy would stem from its toxicity to wood-decaying fungi and wood-boring insects.

Key Experimental Applications

The evaluation of a new wood preservative typically involves a series of standardized laboratory and field tests to determine its efficacy and durability.

2.1. Antifungal Efficacy Testing:

The primary method to assess the fungicidal properties of a wood preservative is through laboratory soil-block or agar-block tests.[5][6] These tests determine the toxic threshold of the preservative against specific wood-decay fungi.

2.2. Insecticidal Efficacy Testing:

Evaluation of a preservative's effectiveness against wood-destroying insects, such as termites and powderpost beetles, is crucial.[7][8][9] Laboratory no-choice and choice feeding tests, as well as field stake tests in areas with high insect activity, are common methods.

2.3. Leaching Resistance:

A critical aspect of a wood preservative's performance is its ability to remain fixed in the wood structure, especially when exposed to moisture. Leaching tests are designed to quantify the amount of preservative that migrates out of the treated wood over time.

Experimental Protocols

3.1. Protocol for Antifungal Efficacy Assessment (Adapted from Soil-Block Test Method)

This protocol is a generalized procedure based on standard methods like the ASTM D1413.

Objective: To determine the toxic threshold of this compound against common wood-decay fungi.

Materials:

  • This compound

  • Suitable organic solvent (e.g., xylene, toluene)

  • Wood blocks (e.g., Southern Pine sapwood, 19x19x19 mm)

  • Feeder strips of the same wood species

  • Soil culture bottles with screw caps

  • Loam soil

  • Cultures of wood-decay fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot)

  • Drying oven

  • Analytical balance

Procedure:

  • Preparation of Treating Solutions: Prepare a series of solutions of this compound in the chosen solvent at different concentrations.

  • Wood Block Preparation: Number and weigh the conditioned wood blocks to the nearest 0.01 g.

  • Wood Treatment:

    • Place the wood blocks in a vacuum desiccator and apply a vacuum.

    • Introduce the treating solution to immerse the blocks completely.

    • Release the vacuum and allow the blocks to soak for a specified period (e.g., 1-2 hours).

    • Remove the blocks, wipe off excess solution, and weigh them again to determine the gross absorption.

    • Allow the solvent to evaporate in a fume hood.

  • Conditioning of Treated Blocks: Condition the treated blocks to a stable weight.

  • Preparation of Soil Culture Bottles:

    • Add soil and water to the culture bottles to achieve a moisture content suitable for fungal growth.

    • Place a feeder strip on the surface of the soil.

    • Sterilize the bottles by autoclaving.

  • Inoculation: Inoculate the feeder strips with the selected decay fungus and incubate until the feeder strip is covered with mycelium.

  • Exposure of Test Blocks: Place the conditioned and weighed treated wood blocks onto the mycelium-covered feeder strips.

  • Incubation: Incubate the bottles at a controlled temperature and humidity (e.g., 25-28°C and 70-80% RH) for a specified period (e.g., 12 weeks).

  • Data Collection:

    • At the end of the incubation period, remove the blocks, carefully clean off any surface mycelium, and weigh them.

    • Dry the blocks in an oven to a constant weight and reweigh.

    • Calculate the percentage weight loss for each block.

  • Determination of Toxic Threshold: The toxic threshold is the lowest retention of the preservative that prevents a significant weight loss (typically defined as less than 2% mean weight loss).

3.2. Protocol for Leaching Assessment (Generalized Method)

Objective: To evaluate the leachability of this compound from treated wood.

Materials:

  • Treated wood blocks (prepared as in the antifungal test)

  • Deionized water

  • Shaking incubator or magnetic stirrer

  • Analytical instrumentation for tin analysis (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma Mass Spectrometry - ICP-MS)

Procedure:

  • Initial Preservative Content: Determine the initial concentration of this compound in a set of unleached treated wood blocks.

  • Leaching Procedure:

    • Place a known number of treated blocks in a flask with a specified volume of deionized water.

    • Agitate the water for a set period (e.g., 24 hours) at a constant temperature.

    • At specified intervals (e.g., 6, 24, 48 hours, and then weekly), decant the leachate and replace it with fresh deionized water.

  • Analysis of Leachate: Analyze the collected leachate samples for tin content using an appropriate analytical method.

  • Analysis of Leached Wood: After the leaching period, analyze the wood blocks to determine the residual amount of this compound.

  • Calculation of Leaching Rate: Calculate the percentage of the initial preservative that has leached from the wood over time.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Antifungal Efficacy of this compound against Wood-Decay Fungi

Treatment Concentration (%)Preservative Retention ( kg/m ³)Mean Weight Loss (%) - G. trabeumMean Weight Loss (%) - T. versicolor
Solvent Control045.238.9
0.11.225.822.1
0.253.010.58.7
0.56.11.81.5
1.012.30.90.7
Untreated Control048.542.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Leaching of this compound from Treated Wood

Leaching Time (hours)Cumulative Tin Leached (µg/cm²)Percentage of Initial Preservative Leached
65.21.1
2412.82.7
4818.53.9
168 (1 week)35.17.4
336 (2 weeks)48.910.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Experimental Workflow for Antifungal Efficacy Testing

Antifungal_Efficacy_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_exposure Fungal Exposure Phase cluster_analysis Analysis Phase prep_solution Prepare Tricyclohexyltin Chloride Solutions treat_blocks Treat Wood Blocks (Vacuum Impregnation) prep_solution->treat_blocks prep_blocks Prepare and Weigh Wood Blocks prep_blocks->treat_blocks condition_blocks Condition Treated Blocks treat_blocks->condition_blocks expose_blocks Expose Treated Blocks to Fungi condition_blocks->expose_blocks prep_cultures Prepare Fungal Cultures in Soil Jars prep_cultures->expose_blocks incubation Incubate at Controlled Conditions (12 weeks) expose_blocks->incubation measure_weight_loss Measure Final Weight and Calculate Weight Loss incubation->measure_weight_loss determine_threshold Determine Toxic Threshold measure_weight_loss->determine_threshold

Caption: Workflow for determining the antifungal efficacy of this compound.

Diagram 2: Experimental Workflow for Leaching Assessment

Leaching_Assessment_Workflow cluster_prep Preparation Phase cluster_leaching Leaching Phase cluster_analysis Analysis Phase prep_treated_blocks Prepare Treated Wood Blocks initial_analysis Determine Initial Preservative Content prep_treated_blocks->initial_analysis leaching_cycle Immerse Blocks in Deionized Water and Agitate initial_analysis->leaching_cycle collect_leachate Collect Leachate at Specified Intervals leaching_cycle->collect_leachate analyze_wood Analyze Residual Tin in Leached Wood leaching_cycle->analyze_wood At End of Experiment replace_water Replace with Fresh Deionized Water collect_leachate->replace_water analyze_leachate Analyze Tin Content in Leachate (AAS/ICP-MS) collect_leachate->analyze_leachate replace_water->leaching_cycle Repeat for Duration of Test calculate_leaching Calculate Leaching Rate analyze_leachate->calculate_leaching analyze_wood->calculate_leaching

Caption: Workflow for assessing the leaching of this compound from treated wood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tricyclohexyltin chloride, with a focus on improving reaction yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My Grignard reaction to form cyclohexylmagnesium chloride fails to initiate. What are the likely causes and solutions?

A1: Failure of Grignard reaction initiation is a common problem, typically due to the passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.

  • Visual Cues of a Failed Initiation: The reaction mixture remains clear or only slightly cloudy, with no noticeable heat generation (exotherm) or bubbling on the magnesium surface. The characteristic cloudy, grayish appearance of a successful Grignard reagent formation is absent.

  • Solutions:

    • Magnesium Activation: Activate the magnesium turnings prior to the addition of cyclohexyl chloride. This can be achieved by adding a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction. Mechanical activation by grinding the magnesium turnings in a dry mortar and pestle can also be effective.

    • Ensure Anhydrous Conditions: All glassware must be thoroughly flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether must be anhydrous. The cyclohexyl chloride should also be dry.

    • Increase Local Concentration: Add a small portion of the cyclohexyl chloride to the magnesium turnings without solvent to create a high local concentration, which can facilitate initiation. Once the reaction begins, the remaining halide diluted in the solvent can be added.

Q2: The yield of my this compound is low, and I suspect the formation of byproducts. What are the common side reactions and how can I minimize them?

A2: The most significant side reaction that reduces the yield of this compound is the formation of tetracyclohexyltin (B73449). Other side reactions include the formation of dicyclohexyltin dichloride and Wurtz coupling products.

  • Visual Cues of Byproduct Formation: The reaction mixture may become excessively thick or form a large amount of white precipitate (magnesium salts are expected, but excessive solids can indicate byproduct formation). During workup and purification, the isolation of a higher-melting, less soluble solid alongside the desired product can indicate the presence of tetracyclohexyltin.

  • Solutions to Minimize Tetracyclohexyltin:

    • Controlled Reagent Addition: The traditional method of adding tin tetrachloride to the Grignard reagent often leads to the formation of tetracyclohexyltin.[1] A significant improvement in yield can be achieved by adding the Grignard reagent to the tin tetrachloride solution.[1] An even more effective method is the simultaneous addition of both the Grignard reagent and a solution of tin tetrachloride to the reaction vessel, maintaining a stoichiometric ratio.[1]

    • Maintain Excess Tin Tetrachloride: An alternative high-yield approach involves maintaining an initial excess of tin tetrachloride in the reaction mixture. This ensures that the Grignard reagent reacts with tin tetrachloride rather than the already formed this compound.[1]

    • Temperature Control: Maintain the reaction temperature between 30°C and 80°C.[1] Lower temperatures can slow down the reaction, while excessively high temperatures can promote side reactions.

  • Solutions to Minimize Dicyclohexyltin Dichloride:

    • Stoichiometry: Ensure a precise 3:1 molar ratio of the Grignard reagent to tin tetrachloride. An excess of tin tetrachloride can lead to the formation of dicyclohexyltin dichloride.

  • Solutions to Minimize Wurtz Coupling:

    • Slow Addition: Add the cyclohexyl chloride slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the halide and minimize its reaction with the newly formed Grignard reagent.

Q3: My reaction mixture has become very thick and difficult to stir. What should I do?

A3: The formation of magnesium chloride salts as a byproduct of the reaction can cause the mixture to become viscous.

  • Solution:

    • Solvent Addition: If the reaction mass thickens significantly, the addition of an inert solvent like xylene can help to improve fluidity and ensure efficient stirring.[1]

Q4: How can I effectively purify the this compound from the tetracyclohexyltin byproduct?

A4: Purification can be achieved through recrystallization, taking advantage of the different solubilities of the two compounds.

  • Solution:

    • Recrystallization from Isopropanol: After removing the reaction solvents, the crude product can be dissolved in hot isopropanol. Upon cooling, the this compound will precipitate, while the more soluble tetracyclohexyltin will remain in the solution. The purified product can then be collected by filtration.[1]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for this synthesis?

A: A mixture of an ether-type solvent, such as tetrahydrofuran (THF), and a hydrocarbon, like xylene, is often optimal. THF is excellent for the formation of the Grignard reagent, while xylene helps to control the viscosity of the reaction mixture and allows for higher reaction temperatures.[1]

Q: What is the expected yield for this reaction?

A: With optimized conditions, such as the controlled simultaneous addition of reagents, yields of 70-90% can be achieved.[1] Traditional methods of adding tin tetrachloride to the Grignard reagent often result in much lower yields, sometimes as low as 10-20%.[1]

Q: Can I use cyclohexyl bromide instead of cyclohexyl chloride to prepare the Grignard reagent?

A: Yes, cyclohexyl bromide can be used and is generally more reactive than the chloride, which can aid in the initiation of the Grignard reaction. However, cyclohexyl chloride is often preferred for cost reasons in larger-scale synthesis.

Q: How do I handle the workup of the reaction?

A: The reaction is typically quenched by carefully adding water, which will hydrolyze any unreacted Grignard reagent and tin species. This will form an organic layer containing the product and an aqueous layer with magnesium salts. The layers are then separated for product isolation.[1]

Data Presentation

Method Reagent Addition Order Solvent System Temperature (°C) Reported Yield (%) Reference
1Simultaneous addition of Grignard reagent and SnCl4Xylene / THF~8086.7[1]
2Grignard reagent added to SnCl4Xylene / THFReflux76[1]
3Traditional (SnCl4 added to Grignard reagent)Not SpecifiedNot Specified10-20[1]

Experimental Protocols

High-Yield Synthesis of this compound (Simultaneous Addition Method)

This protocol is based on a high-yield patented process.[1]

1. Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent):

  • Charge a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with magnesium turnings under a nitrogen atmosphere.

  • Add a small amount of anhydrous tetrahydrofuran (THF) and an initiator such as an iodine crystal or 1,2-dibromoethane.

  • Slowly add a solution of cyclohexyl chloride in anhydrous THF to the activated magnesium turnings. Maintain a gentle reflux through controlled addition and external cooling if necessary.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

2. Reaction with Tin Tetrachloride:

  • In a separate reaction vessel, charge a portion (e.g., 25%) of the total tin tetrachloride required, diluted in xylene.

  • Simultaneously add the prepared cyclohexylmagnesium chloride solution and the remaining tin tetrachloride (dissolved in xylene) to the reaction vessel over approximately two hours. The rates of addition should be controlled to maintain a molar ratio of approximately 3:1 of Grignard reagent to tin tetrachloride.

  • During the addition, maintain the reaction temperature at around 80°C.

  • After the simultaneous addition is complete, add any remaining Grignard reagent and maintain the mixture at a gentle reflux (75-85°C) for an additional two hours.

3. Workup and Purification:

  • Cool the reaction mixture to 30-35°C and quench by the slow addition of water.

  • Separate the resulting organic layer.

  • Wash the aqueous layer with a suitable organic solvent (e.g., xylene) and combine the organic layers.

  • Remove the solvents by distillation, initially at atmospheric pressure and then under vacuum.

  • Dissolve the crude residue in hot isopropanol.

  • Filter the hot solution to remove any insoluble byproducts.

  • Cool the filtrate to approximately 15°C to crystallize the this compound.

  • Collect the product by filtration, wash with cold isopropanol, and dry in an oven.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of This compound grignard_issue Problem with Grignard Reagent? start->grignard_issue Check Grignard Formation no_initiation Reaction Fails to Initiate grignard_issue->no_initiation Yes main_reaction_issue Problem with Main Reaction? grignard_issue->main_reaction_issue No activate_mg Solution: Activate Mg (Iodine, Heat, 1,2-dibromoethane) no_initiation->activate_mg anhydrous_cond Solution: Ensure Anhydrous Conditions no_initiation->anhydrous_cond byproduct High Byproduct Formation (e.g., Tetracyclohexyltin) main_reaction_issue->byproduct Yes purification_issue Problem with Purification? main_reaction_issue->purification_issue No wrong_addition Cause: Incorrect Addition Order byproduct->wrong_addition bad_stoich Cause: Incorrect Stoichiometry byproduct->bad_stoich fix_addition Solution: Add Grignard to SnCl4 or Simultaneous Addition wrong_addition->fix_addition fix_stoich Solution: Ensure 3:1 Molar Ratio of Grignard to SnCl4 bad_stoich->fix_stoich impure_product Product Contaminated with Byproducts purification_issue->impure_product Yes recrystallize Solution: Recrystallize from hot Isopropanol impure_product->recrystallize

Caption: Troubleshooting workflow for improving this compound yield.

References

Technical Support Center: Synthesis of Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tricyclohexyltin chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and widely practiced method for synthesizing this compound is the Grignard reaction.[1][2][3] This involves reacting a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium chloride or bromide) with tin(IV) chloride (SnCl₄).[2][4]

Q2: I am getting a low yield of this compound and a significant amount of tetracyclohexyltin (B73449). What is causing this?

A2: A common issue in this synthesis is the over-alkylation of the tin tetrachloride, leading to the formation of tetracyclohexyltin ((C₆H₁₁)₄Sn) as a major byproduct.[4] This side reaction can significantly reduce the yield of the desired this compound. Another potential byproduct is dicyclohexyltin dichloride.[4]

Q3: How can I minimize the formation of tetracyclohexyltin and other byproducts?

A3: To maximize the yield of this compound, it is crucial to carefully control the reaction stoichiometry and conditions. Maintaining a precise 3:1 molar ratio of the cyclohexylmagnesium halide to tin tetrachloride is critical.[1][4] Additionally, controlling the order of addition of the reagents can improve selectivity. One patented method suggests adding the Grignard reagent to a reaction mixture already containing the tin tetrachloride.[4] Vigorous agitation and maintaining a substantially uniform reaction mixture are also key to preventing localized areas of high Grignard reagent concentration, which can favor the formation of the tetra-substituted product.[4]

Q4: What are the recommended reaction conditions for the Grignard synthesis of this compound?

A4: Successful synthesis depends on several factors, including the solvent, temperature, and reaction time. Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are essential for the Grignard reaction.[5] The reaction temperature should be carefully controlled; some protocols suggest a range of 25°C to 95°C during the addition of the Grignard reagent.[4]

Q5: Are there alternative methods for preparing this compound?

A5: Yes, an alternative route is the redistribution reaction, also known as the Kocheshkov comproportionation.[2] This method involves reacting tetracyclohexyltin with tin tetrachloride to produce this compound.[2][4] The general form of this reaction is: 3 R₄Sn + SnCl₄ → 4 R₃SnCl

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product. Poor quality of Grignard reagent: The Grignard reagent is sensitive to moisture and air.Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][5] It is also advisable to use fresh magnesium turnings.
Incorrect stoichiometry: An improper ratio of Grignard reagent to tin tetrachloride can lead to the formation of undesired byproducts.Carefully control the molar ratio of the Grignard reagent to tin tetrachloride to be as close to 3:1 as possible.[4]
Presence of significant amounts of tetracyclohexyltin. Over-alkylation of tin tetrachloride: This is a common side reaction.Maintain a uniform reaction mixture through vigorous stirring.[4] Consider adding the Grignard reagent slowly to the tin tetrachloride solution to avoid localized excesses of the Grignard reagent.[4]
Formation of dicyclohexyltin dichloride. Disproportionation reactions: Side reactions can lead to a mixture of organotin halides.[4]Optimizing the 3:1 molar ratio of the Grignard reagent to tin tetrachloride is the primary way to minimize this byproduct.[4]
Difficulty in purifying the final product. Presence of multiple organotin species: The crude product may be a mixture of this compound, tetracyclohexyltin, and dicyclohexyltin dichloride.Purification can be achieved through recrystallization.[1] A common solvent for this is isopropanol (B130326).[4]

Experimental Protocols

Optimized Grignard Synthesis of this compound

This protocol is based on a method designed to improve the yield of this compound.[4]

  • Preparation of Cyclohexylmagnesium Chloride:

    • In a nitrogen-purged reaction vessel, charge magnesium turnings.

    • Add tetrahydrofuran (THF) and an initiation mixture of cyclohexyl bromide and cyclohexyl chloride.

    • Slowly add a mixture of cyclohexyl chloride and THF to the reaction mixture with agitation to form the Grignard reagent.

  • Reaction with Tin Tetrachloride:

    • In a separate reaction vessel, charge a portion (e.g., 25%) of the total tin tetrachloride to be used, along with a suitable solvent like xylene.

    • Simultaneously and slowly add the prepared cyclohexylmagnesium chloride Grignard reagent and the remaining tin tetrachloride solution to the reaction vessel over a period of about two hours.

    • Crucially, control the addition rates to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1 throughout the addition.[4]

    • Maintain the reaction temperature, which may rise to around 80°C.[4]

  • Work-up and Purification:

    • After the reaction is complete, the solvent is typically removed by distillation.

    • The residue is then dissolved in a suitable solvent like isopropanol and heated to reflux.[4]

    • The solution is filtered and then cooled to allow the this compound to precipitate.

    • The precipitated product is collected by filtration, washed with cold isopropanol, and dried.

Data Presentation

Parameter Condition 1 Condition 2
Reactants Cyclohexylmagnesium chloride, Tin tetrachlorideCyclohexylmagnesium chloride, Tin tetrachloride
Solvent Tetrahydrofuran / XyleneToluene
Molar Ratio (Grignard:SnCl₄) 3:13:1
Temperature Up to 80°CNot specified
Yield of this compound 76%86.7%
Reference [4][4]

Visualization of Synthesis and Side Reactions

Tricyclohexyltin_Chloride_Synthesis SnCl4 SnCl₄ (Tin Tetrachloride) main_reaction Main Reaction SnCl4->main_reaction side_reaction1 Side Reaction (Over-alkylation) SnCl4->side_reaction1 Grignard 3 (C₆H₁₁)MgCl (Cyclohexylmagnesium Chloride) Grignard->main_reaction Grignard->side_reaction1 + (C₆H₁₁)MgCl Tricyclohexyltin_chloride (C₆H₁₁)₃SnCl (this compound) side_reaction2 Side Reaction (Disproportionation) Tricyclohexyltin_chloride->side_reaction2 Tetracyclohexyltin (C₆H₁₁)₄Sn (Tetracyclohexyltin) Dicyclohexyltin_dichloride (C₆H₁₁)₂SnCl₂ (Dicyclohexyltin Dichloride) main_reaction->Tricyclohexyltin_chloride + 3 MgCl₂ side_reaction1->Tetracyclohexyltin side_reaction2->Tetracyclohexyltin side_reaction2->Dicyclohexyltin_dichloride

Caption: Synthesis pathway of this compound and common side reactions.

References

Removal of tetracyclohexyltin byproduct from Tricyclohexyltin chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tricyclohexyltin chloride and facing challenges with the removal of the common byproduct, tetracyclohexyltin (B73449).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude this compound?

The most common byproduct and impurity encountered during the synthesis of this compound is tetracyclohexyltin.

Q2: What are the recommended methods for removing tetracyclohexyltin from this compound?

The two primary and most effective methods for the removal of tetracyclohexyltin are solvent extraction with methanol (B129727) and recrystallization from a suitable solvent like isopropanol (B130326) or hexane.

Q3: Why is methanol effective for the separation of these two compounds?

Methanol is effective due to the significant solubility difference between the two organotin compounds. This compound, a trihydrocarbontin compound, is soluble in methanol, whereas tetracyclohexyltin, a tetrahydrocarbontin, is essentially insoluble.[1]

Q4: What is the principle behind using recrystallization for purification?

Recrystallization is a purification technique that relies on the differences in solubility of the desired compound and the impurity in a particular solvent at different temperatures.[2] In this case, this compound is dissolved in a hot solvent, and the less soluble tetracyclohexyltin can be removed by filtration. The desired product then crystallizes out of the solution upon cooling, leaving more soluble impurities behind.[3]

Q5: Are there other, more advanced methods for separation?

Yes, analytical techniques such as ion-exchange chromatography and High-Performance Liquid Chromatography (HPLC) can be used to separate different organotin compounds.[4][5] However, for preparative scale purification in a typical laboratory setting, solvent extraction and recrystallization are generally more practical.

Troubleshooting Guides

Problem 1: Low yield of this compound after purification.
Possible Cause Troubleshooting Step
Incomplete initial reaction Before purification, ensure the synthesis of this compound has proceeded to a high conversion. Analyze the crude reaction mixture by a suitable method (e.g., NMR, GC) to confirm the product-to-byproduct ratio.
Co-precipitation of product with impurity During recrystallization, ensure the hot filtration step to remove tetracyclohexyltin is performed quickly to prevent premature crystallization of the desired product.
Product loss during solvent extraction When using methanol extraction, minimize the number of extraction steps to what is necessary, as some this compound may be lost with the insoluble tetracyclohexyltin phase. Ensure thorough mixing during extraction to maximize the dissolution of the desired product.
Excessive solvent used in recrystallization Using too much solvent during recrystallization will result in a lower yield as more product will remain in the mother liquor upon cooling. Aim for a saturated solution at the solvent's boiling point.[6]
Premature crystallization during hot filtration Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper.
Problem 2: The purified this compound is still contaminated with tetracyclohexyltin.
Possible Cause Troubleshooting Step
Insufficient solvent for extraction In the methanol extraction method, use a sufficient volume of methanol to fully dissolve the this compound. A recommended starting point is at least two parts by volume of methanol per part of the mixture.[1]
Inadequate cooling during recrystallization Ensure the solution is cooled sufficiently to allow for maximum crystallization of the this compound. Cooling in an ice bath can improve the yield of precipitated product.
Cooling the solution too quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals.
Insufficient washing of the crystals After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.[6]

Experimental Protocols

Method 1: Purification by Solvent Extraction with Methanol

This method leverages the differential solubility of this compound and tetracyclohexyltin in methanol.

Materials:

  • Crude this compound containing tetracyclohexyltin

  • Methanol

  • Erlenmeyer flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

Procedure:

  • Place the crude mixture of organotin compounds into an Erlenmeyer flask.

  • Add methanol to the flask. A general guideline is to use at least a 2:1 volume ratio of methanol to the crude mixture.[1]

  • Stir the mixture vigorously at room temperature for 15-20 minutes. The this compound will dissolve in the methanol, while the tetracyclohexyltin will remain as a solid.

  • Separate the dissolved this compound from the insoluble tetracyclohexyltin by vacuum filtration.

  • The solid collected on the filter paper is the tetracyclohexyltin byproduct.

  • The filtrate contains the purified this compound dissolved in methanol.

  • Remove the methanol from the filtrate using a rotary evaporator to obtain the purified this compound.

Method 2: Purification by Recrystallization from Isopropanol

This protocol is based on a procedure described for the purification of this compound.[3]

Materials:

  • Crude this compound containing tetracyclohexyltin

  • Isopropanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Hot filtration apparatus (e.g., heated funnel)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and heat the mixture to reflux with stirring until the solid dissolves. Continue adding small portions of hot isopropanol until the this compound is fully dissolved.

  • The tetracyclohexyltin byproduct will remain as an insoluble solid.

  • Perform a hot filtration to remove the insoluble tetracyclohexyltin. It is advisable to preheat the filtration apparatus to prevent premature crystallization of the product.

  • Allow the filtrate to cool slowly to room temperature. Crystals of this compound will begin to form.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved.[3]

Quantitative Data Summary

Purification Method Key Parameters Reported Outcome Reference
Recrystallization from Isopropanol Crude mixture containing 7.98% tetracyclohexyltin, 86.7% this compound, and 6.17% dicyclohexyltin dichloride.86.7% yield of this compound with a melting point of 127-128°C.US3355468A[3]
Recrystallization from Isopropanol Not specified76% yield of this compound with a melting point of 128-129°C.US3355468A[3]
Recrystallization from Isopropanol Not specified63% yield of this compound with a melting point of 125-126°C.US3355468A[3]

Visualizations

experimental_workflow_extraction cluster_start Starting Material cluster_process Extraction Process cluster_products Separated Products cluster_final Final Product crude Crude Mixture (this compound + Tetracyclohexyltin) add_methanol Add Methanol & Stir crude->add_methanol filtration Vacuum Filtration add_methanol->filtration solid Solid Byproduct (Tetracyclohexyltin) filtration->solid Insoluble filtrate Filtrate (this compound in Methanol) filtration->filtrate Soluble evaporation Evaporate Methanol filtrate->evaporation pure_product Purified This compound evaporation->pure_product

Caption: Workflow for the purification of this compound via solvent extraction.

experimental_workflow_recrystallization cluster_start Starting Material cluster_dissolution Dissolution cluster_separation Separation cluster_crystallization Crystallization & Isolation crude Crude Mixture dissolve Dissolve in Hot Isopropanol crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration insoluble Insoluble Byproduct (Tetracyclohexyltin) hot_filtration->insoluble hot_filtrate Hot Filtrate hot_filtration->hot_filtrate cool Cool Solution hot_filtrate->cool cold_filtration Vacuum Filtration cool->cold_filtration pure_crystals Pure Crystals (this compound) cold_filtration->pure_crystals

Caption: Workflow for the purification of this compound via recrystallization.

References

Technical Support Center: Optimizing Grignard Reactions for Tricyclohexyltin Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Grignard reaction for the synthesis of Tricyclohexyltin chloride. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the Grignard synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate. - Inactive Magnesium Surface: The magnesium turnings may have a passivating oxide layer.[1][2] - Presence of Moisture: Grignard reagents are highly sensitive to water.[3][4][5] - Impure Starting Materials: Impurities in the cyclohexyl halide or solvent can inhibit the reaction.- Activate Magnesium: Use fresh, shiny magnesium turnings.[2] Activate with a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by crushing the magnesium pieces in situ.[1][6][7] - Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an inert atmosphere.[2][8] Use anhydrous solvents.[9] - Purify Reagents: Distill the cyclohexyl halide and solvent before use.
Low yield of this compound. - Side Reactions: Wurtz-type coupling of the Grignard reagent with the starting alkyl halide is a common side reaction.[7] Formation of tetracyclohexyltin (B73449) is also a known byproduct.[10] - Incorrect Stoichiometry: An improper molar ratio of Grignard reagent to tin tetrachloride can lead to the formation of undesired byproducts.[10][11] - Reaction Temperature Too High/Low: The reaction temperature can influence the rate of reaction and the formation of side products.[11]- Control Addition Rate: Add the Grignard reagent or tin tetrachloride solution slowly to maintain a controlled reaction temperature.[7][11] - Optimize Molar Ratio: A molar ratio of approximately 3:1 of cyclohexylmagnesium halide to tin tetrachloride is recommended to favor the formation of the tricyclohexyltin product.[10][11] - Maintain Optimal Temperature: Maintain the reaction temperature between 30°C and 80°C, as indicated in various protocols.[11]
Formation of a thick, difficult-to-stir reaction mixture. - Precipitation of Magnesium Salts: Magnesium chloride byproducts can precipitate, increasing the viscosity of the reaction mixture. - High Concentration of Reagents: A high concentration of reactants can lead to a thicker reaction mass.[11]- Use of a Co-solvent: The addition of a non-polar solvent like xylene can help to improve the stirrability of the reaction mixture.[11] - Dilute the Reaction Mixture: Using a larger volume of solvent can help to keep the magnesium salts suspended.
Product is contaminated with tetracyclohexyltin. - Excess Grignard Reagent: Using a significant excess of the Grignard reagent can lead to the formation of the tetra-substituted product.[10] - Order of Addition: Adding the tin tetrachloride to the Grignard reagent can favor the formation of tetracyclohexyltin.[10]- Precise Stoichiometry: Carefully control the molar ratio of reactants.[10][11] - Reverse Addition: Add the Grignard reagent to the tin tetrachloride solution. Some methods also suggest simultaneous addition of the Grignard reagent and a portion of the tin tetrachloride to a reaction vessel already containing some tin tetrachloride.[10][11][12]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Reaction Failure check_initiation Did the reaction initiate? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions No check_ratio Was the molar ratio of R-MgX:SnCl4 close to 3:1? check_initiation->check_ratio Yes check_mg Was the magnesium activated? check_conditions->check_mg Yes solution_initiation Activate Mg (Iodine, heat). Ensure all reagents/glassware are perfectly dry. check_mg->solution_initiation No check_addition Was the addition of reagents slow and controlled? check_ratio->check_addition Yes solution_ratio Adjust stoichiometry. Consider reverse addition (Grignard to SnCl4). check_ratio->solution_ratio No solution_addition Control addition rate to maintain optimal temperature and minimize side reactions. check_addition->solution_addition No success Successful Synthesis check_addition->success Yes solution_initiation->success solution_ratio->success solution_addition->success

Caption: A logical workflow for troubleshooting common issues in the Grignard synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the preparation of cyclohexylmagnesium chloride and the subsequent reaction with tin tetrachloride?

A1: Tetrahydrofuran (B95107) (THF) is a commonly used solvent for the preparation of the cyclohexylmagnesium chloride Grignard reagent due to its ability to solvate and stabilize the reagent.[11][13][14] For the reaction with tin tetrachloride, a mixture of THF and a higher-boiling non-polar solvent such as xylene or toluene (B28343) is often employed.[11] The addition of xylene can help to control the reaction temperature and improve the handling of the reaction mixture, which may thicken as the reaction progresses.[11]

Q2: How can I be certain that my Grignard reagent has formed successfully before proceeding with the addition of tin tetrachloride?

A2: Visual cues for the initiation of the Grignard reaction include the disappearance of the iodine color (if used as an initiator), the appearance of turbidity, and a gentle reflux of the solvent.[6][7] For a more quantitative assessment, the concentration of the Grignard reagent can be determined by titration before its use.

Q3: What are the main byproducts to expect in this reaction and how can they be minimized?

A3: The primary byproducts are tetracyclohexyltin and di(cyclohexyl)tin dichloride.[11] The formation of tetracyclohexyltin is favored by an excess of the Grignard reagent, while the formation of di(cyclohexyl)tin dichloride can result from incomplete reaction. To minimize these byproducts, it is crucial to maintain a strict 3:1 molar ratio of the Grignard reagent to tin tetrachloride and to control the reaction conditions, such as the rate of addition and temperature.[10][11]

Q4: What is the recommended order of addition for the reactants?

A4: While the traditional approach involves adding the electrophile (tin tetrachloride) to the Grignard reagent, for the synthesis of this compound, the reverse addition (adding the Grignard reagent to the tin tetrachloride) is often preferred to minimize the formation of the tetra-substituted byproduct.[10] A patented process describes adding the Grignard reagent and a portion of the tin tetrachloride simultaneously to a vessel already containing a portion of the tin tetrachloride to maintain a controlled stoichiometry throughout the reaction.[11][12]

Q5: What is a suitable method for purifying the final this compound product?

A5: Purification is typically achieved by crystallization. After the reaction work-up, the crude product can be dissolved in a suitable solvent like isopropanol, heated to reflux, filtered, and then cooled to induce crystallization.[11] The resulting white crystalline solid is then collected by filtration and dried.[11]

Experimental Protocols

Protocol 1: Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent)

This protocol is based on established methods for Grignard reagent synthesis.[11][15]

Materials:

  • Magnesium turnings

  • Cyclohexyl chloride

  • Cyclohexyl bromide (for initiation)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up the flame-dried glassware under a positive pressure of inert gas (Nitrogen or Argon).

  • To the flask, add magnesium turnings.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • In the dropping funnel, prepare a solution of cyclohexyl chloride in anhydrous THF.

  • Add a small amount of the cyclohexyl chloride solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary.[7]

  • Once the reaction has started, add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Synthesis of this compound

This protocol is adapted from patented industrial processes.[11]

Materials:

  • Cyclohexylmagnesium chloride in THF (prepared as above)

  • Tin(IV) tetrachloride (SnCl₄)

  • Anhydrous xylene

  • Isopropanol (for purification)

  • 5% Sulfuric acid (for work-up)

Equipment:

  • Reaction vessel equipped with a thermometer, agitator, addition funnel, and condenser

  • Cooling bath

Procedure:

  • In the reaction vessel, prepare a solution of tin(IV) tetrachloride in anhydrous xylene.

  • Cool the solution to a desired temperature (e.g., 30-40°C).

  • Slowly add the prepared cyclohexylmagnesium chloride solution to the tin tetrachloride solution over a period of approximately two hours. Maintain the temperature with a cooling bath as the reaction is exothermic.

  • During the addition, the reaction mixture may thicken. Additional xylene can be added to improve stirring.[11]

  • After the addition is complete, maintain the reaction mixture at a specific temperature (e.g., reflux) for a period of time (e.g., 3 hours) to ensure the reaction goes to completion.[11]

  • Cool the reaction mixture and then carefully hydrolyze it by the slow addition of water, followed by acidification with 5% sulfuric acid.

  • Separate the organic layer.

  • The solvent is removed from the organic layer by distillation.

  • The crude product is then purified by recrystallization from isopropanol.[11]

Data Presentation

Table 1: Summary of Reaction Conditions from Literature
Parameter Example 1 [11]Example 5 [11]General Guidance
Grignard Reagent Cyclohexylmagnesium chlorideCyclohexylmagnesium chlorideCyclohexylmagnesium chloride or bromide
Tin Source Tin tetrachlorideTin tetrachlorideTin tetrachloride
Solvent(s) THF, XyleneTHF, XyleneTHF, Diethyl Ether, Xylene, Toluene
Molar Ratio (R-MgX:SnCl₄) ~3:1~3:13:1 is optimal
Temperature Rise to reflux (approx. 80°C)Rise to reflux30°C to reflux temperature
Reaction Time 3 hours at refluxNot specified1-3 hours post-addition
Yield 76%63%Yields can vary significantly based on conditions
Purification Recrystallization from isopropanolRecrystallization from isopropanolRecrystallization from alcohols

Visualizations

Grignard Reagent Formation and Reaction Workflow

Grignard_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Tin Tetrachloride cluster_2 Step 3: Work-up and Purification start_reagent Cyclohexyl Halide (R-X) + Mg Metal initiation Initiation (Iodine, Heat) start_reagent->initiation solvent_reagent Anhydrous Ether (THF or Et2O) solvent_reagent->initiation grignard_product Cyclohexylmagnesium Halide (R-MgX) initiation->grignard_product reaction Controlled Addition (3 R-MgX : 1 SnCl4) grignard_product->reaction sncl4 Tin Tetrachloride (SnCl4) in Xylene sncl4->reaction intermediate Reaction Mixture reaction->intermediate hydrolysis Hydrolysis (H2O, Acid) intermediate->hydrolysis extraction Organic Layer Separation hydrolysis->extraction purification Recrystallization (Isopropanol) extraction->purification final_product This compound purification->final_product

References

Troubleshooting low yields in Tricyclohexyltin chloride preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the preparation of Tricyclohexyltin chloride. It is intended for researchers, scientists, and drug development professionals experiencing low yields or other issues during this synthesis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound, primarily through the Grignard reaction pathway.

Q1: My reaction yield is significantly lower than the expected 70-90%, with a large amount of a higher melting point solid. What is the likely cause?

A1: The most common reason for low yields of this compound is the formation of the over-alkylated byproduct, Tetracyclohexyltin.[1] This typically occurs when there is a localized excess of the cyclohexylmagnesium halide Grignard reagent in the reaction mixture.[1] To minimize this side reaction, it is crucial to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1 and to control the addition of the Grignard reagent to the tin tetrachloride solution.[1] A patented process suggests adding the Grignard reagent and a portion of the tin tetrachloride simultaneously to a vessel already containing some tin tetrachloride to maintain an excess of the latter.[1]

Q2: I am observing a significant amount of a gummy or oily residue along with my product. What could this be?

A2: Besides Tetracyclohexyltin, the formation of Dicyclohexyltin dichloride can also occur, which may present as an impurity.[1] Additionally, if the Grignard reagent is prepared in situ and the reaction with tin tetrachloride is not efficient, you may have residual Grignard reagent or magnesium halides. Hydrolysis of unreacted tin tetrachloride or partially alkylated tin species during workup can also lead to the formation of tin oxides and hydroxides, which can appear as insoluble residues.

Q3: My Grignard reaction is difficult to initiate or appears sluggish. How can I improve this?

A3: The initiation of a Grignard reaction is highly dependent on the quality of the magnesium and the absence of moisture. The magnesium turnings should be fresh and shiny. If they appear dull, they may be coated with a layer of magnesium oxide which will inhibit the reaction. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction should be carried out under strictly anhydrous conditions, as Grignard reagents are readily quenched by water. All glassware should be flame-dried, and anhydrous solvents must be used.

Q4: What is the optimal temperature for the reaction between cyclohexylmagnesium chloride and tin tetrachloride?

A4: The reaction is exothermic. A patented high-yield process describes maintaining the reaction temperature between 30°C and 40°C during the addition of the reactants.[1] After the addition is complete, the reaction mixture is typically refluxed for a period to ensure the reaction goes to completion.[1]

Q5: How can I effectively purify this compound from the byproducts?

A5: Purification can be achieved by recrystallization. Isopropanol (B130326) is a suitable solvent for this purpose.[1] The crude product is dissolved in hot isopropanol, and upon cooling, the this compound precipitates as a white crystalline solid.[1] The byproducts, such as Tetracyclohexyltin, may have different solubilities and can be separated through this process.

Data Presentation

The following table summarizes the impact of the addition method on the yield of this compound and the formation of byproducts, based on data from patented examples.

Method of AdditionMolar Ratio (Grignard:SnCl₄)Yield of this compoundYield of TetracyclohexyltinYield of Dicyclohexyltin dichlorideReference
Simultaneous addition of Grignard and SnCl₄ to initial SnCl₄~3:186.7%7.98%6.17%[1]
Addition of Grignard to SnCl₄~3:163%Not specifiedNot specified[1]
Conventional (SnCl₄ added to Grignard)~3:110-20%>50%Not specified[1]

Experimental Protocols

High-Yield Synthesis of this compound (Adapted from US Patent 3,355,468) [1]

  • Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent):

    • Charge a nitrogen-purged reaction vessel with 125.7 parts of magnesium turnings.

    • Add 155 parts of anhydrous tetrahydrofuran (B95107) (THF) and an initiation mixture of 9.1 parts of cyclohexyl bromide and 8 parts of cyclohexyl chloride.

    • Slowly add a mixture of 599 parts of cyclohexyl chloride and 1134 parts of anhydrous THF with agitation. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

    • After the addition is complete, continue to stir the mixture for about an hour to ensure complete formation of the Grignard reagent.

  • Reaction with Tin Tetrachloride:

    • Prepare a solution of 390 parts of tin tetrachloride in 282 parts of xylene.

    • In a separate reaction vessel, charge 645 parts of xylene and 25% of the tin tetrachloride-xylene solution (168 parts).

    • Simultaneously add the prepared cyclohexylmagnesium chloride solution and the remaining 75% of the tin tetrachloride-xylene solution to the reaction vessel over approximately two hours. The rate of addition should be controlled to maintain a molar ratio of Grignard reagent to tin tetrachloride of about 3:1. The temperature should be maintained between 30°C and 40°C.

    • After the simultaneous addition, add any remaining Grignard reagent over 30 minutes.

    • Maintain the reaction mixture at 30°C to 40°C for an additional two hours.

  • Work-up and Purification:

    • Cool the reaction mixture and hydrolyze by the slow addition of water.

    • Acidify with dilute sulfuric acid to dissolve the magnesium salts.

    • Separate the organic layer.

    • Strip the solvent from the organic layer by distillation.

    • Dissolve the residue in hot isopropanol.

    • Cool the isopropanol solution to approximately 15°C to precipitate the this compound.

    • Filter the white crystalline product, wash with cold isopropanol, and dry.

Visualizations

Reaction_Pathway General Reaction Pathway for this compound Synthesis R1 Cyclohexyl Halide (C₆H₁₁X) G Cyclohexylmagnesium Halide (C₆H₁₁MgX) (Grignard Reagent) R1->G + Mg (in ether/THF) R2 Magnesium (Mg) R2->G P This compound ((C₆H₁₁)₃SnCl) G->P + SnCl₄ (3 equivalents) BP1 Tetracyclohexyltin ((C₆H₁₁)₄Sn) G->BP1 + (C₆H₁₁)₃SnCl (Excess Grignard) BP2 Dicyclohexyltin dichloride ((C₆H₁₁)₂SnCl₂) G->BP2 SnCl4 Tin Tetrachloride (SnCl₄) SnCl4->P SnCl4->BP2 + 2 C₆H₁₁MgX (Insufficient Grignard) P->BP1

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Synthesis Start Low Yield of This compound Q1 High amount of high melting point solid? Start->Q1 A1 Likely Tetracyclohexyltin byproduct. Check Grignard addition method and stoichiometry. Q1->A1 Yes Q2 Reaction difficult to initiate? Q1->Q2 No Solution Implement High-Yield Protocol: - Controlled simultaneous addition - Maintain 3:1 molar ratio - Anhydrous conditions - Recrystallization from isopropanol A1->Solution A2 Check Mg quality, ensure anhydrous conditions. Use initiator (I₂, 1,2-dibromoethane). Q2->A2 Yes Q3 Oily/gummy residue present? Q2->Q3 No A2->Solution A3 Possible Dicyclohexyltin dichloride or hydrolysis products. Improve workup and purification. Q3->A3 Yes Q3->Solution No A3->Solution

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Purification of Crude Tricyclohexyltin Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude Tricyclohexyltin chloride via recrystallization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.

  • Solvent Choice: this compound is soluble in solvents like isopropanol (B130326), hexane, toluene, ethanol, ether, and chloroform.[1][2][3][4][5][6] It is insoluble in water.[1][2][3][6] Ensure you are using a suitable solvent where the compound's solubility increases significantly with temperature.

  • Solvent Volume: You may not be using enough solvent. Add the hot solvent in small increments to your crude material until it just dissolves.[7] Using the minimum amount of hot solvent is crucial for good recovery.

  • Insoluble Impurities: If a portion of the material does not dissolve even after adding a significant amount of hot solvent, it is likely an insoluble impurity.[7][8] In this case, you should perform a hot filtration to remove the solid impurities before allowing the solution to cool.

Q2: After cooling the solution, no crystals have formed. What is the problem?

A2: Crystal formation (nucleation) can sometimes be slow to initiate.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line.[9] This can create microscopic scratches that provide a surface for crystal nucleation.

  • Seeding: Add a tiny "seed" crystal of pure this compound to the solution.[9] This provides a template for further crystal growth.

  • Supersaturation: The solution may not be sufficiently saturated. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.[9] Then, allow it to cool again.

  • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice-water bath to maximize crystal formation.[8]

Q3: The recrystallization resulted in a very low yield. How can I improve it?

A3: Low yield is a common problem in recrystallization and can be caused by several factors.

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude product.[7]

  • Premature Crystallization: If the product crystallizes too early, for instance during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.

  • Incomplete Crystallization: Cool the flask in an ice bath for at least 15-20 minutes after it has reached room temperature to ensure maximum precipitation of the solid.[7]

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.[8]

Q4: My final product is an oil or looks slushy, not crystalline. What went wrong?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling. Consider a preliminary purification step like passing the crude material through a short silica (B1680970) plug.[10]

  • Rapid Cooling: Cooling the solution too quickly can cause the product to precipitate as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

  • Solvent Choice: The boiling point of your solvent might be too high. Try a different solvent with a lower boiling point.

  • Remediation: If the product oils out, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]

Q5: The purified crystals are still colored. How can I remove colored impurities?

A5: If your product is expected to be a white solid but appears colored, a colored impurity is present.[1][3]

  • Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution.[8][11] The colored impurities will adsorb onto the surface of the carbon.

  • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[8] Be careful not to use too much charcoal, as it can also adsorb your desired product and reduce the yield.

Quantitative Data

A summary of key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₃ClSn[3]
Molecular Weight 403.62 g/mol [3][12]
Melting Point 123-125 °C[1][2][3][12]
Appearance White to off-white solid/crystals[1][3]
Solubility Soluble in ethanol, ether, toluene, chloroform, xylene.[1][2][3][6][1][2][3][6]
Insoluble in water.[1][2][3][6][1][2][3][6]

Detailed Experimental Protocol

This protocol provides a general procedure for the recrystallization of crude this compound. Isopropanol is often a suitable solvent.[5]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2)

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Solvent Selection: Choose an appropriate solvent. Isopropanol is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[7][8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[8][9]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any remaining mother liquor.[8]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a moderate temperature (e.g., 50 °C).[5]

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (123-125 °C) is an indicator of purity.[1][12]

Visualizations

The following diagrams illustrate key workflows and relationships in the recrystallization process.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve is_dissolved Is Product Fully Dissolved? dissolve->is_dissolved hot_filter Perform Hot Filtration to Remove Impurities is_dissolved->hot_filter No (Insoluble Impurities) cool Cool Solution Slowly to Room Temperature is_dissolved->cool Yes hot_filter->cool crystals_form Do Crystals Form? cool->crystals_form induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution crystals_form->induce No ice_bath Cool in Ice Bath crystals_form->ice_bath Yes induce->cool collect Collect Crystals (Vacuum Filtration) ice_bath->collect check_purity Check Purity & Yield collect->check_purity low_yield Low Yield? - Review Solvent Volume - Check for Loss During Transfers check_purity->low_yield No (Low Yield) impure Product Impure? (e.g., colored, oily) - Add Charcoal Step - Re-recrystallize check_purity->impure No (Impure) end Pure Product check_purity->end Acceptable low_yield->start impure->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

G cluster_params Controllable Parameters cluster_outcomes Purification Outcomes Solvent Solvent Choice (e.g., Isopropanol, Hexane) Purity Crystal Purity Solvent->Purity High selectivity improves Temperature Temperature Gradient (Hot Dissolution vs. Cold Crystallization) Yield Product Yield Temperature->Yield Large gradient increases CoolingRate Cooling Rate (Slow vs. Rapid) CoolingRate->Purity Slow rate increases CrystalSize Crystal Size CoolingRate->CrystalSize Slow rate increases Concentration Solution Concentration (Saturation Level) Concentration->Purity Oversaturation can decrease Concentration->Yield Higher saturation increases

References

Preventing the formation of impurities in Tricyclohexyltin chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of Tricyclohexyltin chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary impurities?

The most prevalent method for synthesizing this compound is the Grignard reaction, which involves reacting a cyclohexylmagnesium halide (typically chloride or bromide) with tin tetrachloride (SnCl₄).[1][2][3] The main impurities of concern in this synthesis are tetracyclohexyltin (B73449) and dicyclohexyltin dichloride, which arise from competing side reactions.[3]

Q2: What are the key factors influencing the formation of these impurities?

The formation of byproducts is highly sensitive to the stoichiometry and the method of addition of the reactants.[1][3][4] Adding tin tetrachloride to an excess of the Grignard reagent often leads to a higher yield of the fully substituted tetracyclohexyltin.[4] Conversely, uncontrolled addition of the Grignard reagent can result in localized areas of high concentration, promoting the formation of both tetracyclohexyltin and dicyclohexyltin dichloride.[3] Temperature control is also crucial to minimize side reactions.[1]

Q3: How can the yield of this compound be maximized while minimizing impurities?

A patented process suggests that maintaining an excess of tin tetrachloride in the reaction mixture initially, followed by the simultaneous and controlled addition of the Grignard reagent and the remaining tin tetrachloride, can significantly improve the yield of this compound to as high as 76-86%.[1][3] This method helps to control the reaction and suppress the formation of unwanted byproducts.[3] Rigorous exclusion of moisture and oxygen is also critical for reproducibility.[1]

Q4: Are there alternative synthetic routes to this compound?

While the Grignard route is common, other methods for preparing organotin halides exist. One such method is the redistribution reaction (Kocheshkov comproportionation) between a tetraorganotin compound (like tetracyclohexyltin) and tin tetrachloride.[2] However, this can also lead to a mixture of products.[3] Direct synthesis involving metallic tin and an organic halide is another possibility, though it can be challenging and may require specific catalysts or reactive organic halides.[1][2]

Troubleshooting Guide

Issue 1: Low yield of this compound and high levels of tetracyclohexyltin.

  • Possible Cause: The stoichiometry of the reaction was not optimal, with an excess of the Grignard reagent present during the reaction. Adding the tin tetrachloride to the Grignard reagent can favor the formation of the tetra-substituted product.[4]

  • Solution: Reverse the addition. Add the Grignard reagent to the tin tetrachloride solution.[4] For even better control, maintain a reaction mixture containing an initial amount of tin tetrachloride and then simultaneously add the Grignard reagent and the remaining tin tetrachloride.[3] This ensures that the Grignard reagent is always reacting in the presence of excess tin tetrachloride, favoring the formation of the tri-substituted product.

Issue 2: Presence of significant amounts of dicyclohexyltin dichloride.

  • Possible Cause: Incomplete reaction or localized areas where the tin tetrachloride is in large excess relative to the Grignard reagent. This can also occur if the reaction is not driven to completion.

  • Solution: Ensure thorough mixing and controlled addition of reactants to maintain a uniform reaction mixture.[3] Allowing the reaction to proceed for a sufficient amount of time at the appropriate temperature can also help to drive the reaction towards the desired product.

Issue 3: Difficulty in purifying the final product from organotin byproducts.

  • Possible Cause: Organotin byproducts have similar solubility profiles to the desired product, making separation by simple extraction or crystallization challenging.[2][5]

  • Solution: Post-synthesis purification is critical. Recrystallization from a suitable solvent like isopropanol (B130326) or hexane (B92381) can be effective.[1][3] For persistent impurities, column chromatography can be employed.[6][7] Additionally, washing the reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF) can precipitate organotin byproducts as insoluble fluorides, which can then be removed by filtration.[6][8]

Data Presentation

Table 1: Impact of Synthesis Strategy on Product Distribution

Synthesis StrategyTetracyclohexyltin Yield (%)This compound Yield (%)Dicyclohexyltin dichloride Yield (%)Reference
Simultaneous addition of Grignard reagent and SnCl₄ to an initial SnCl₄ mixture7.9886.76.17[3]
Standard Grignard reaction (unspecified addition order)HighLow (as low as 10%)Significant amounts[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Controlled Grignard Reaction

This protocol is adapted from a patented process designed to maximize the yield of this compound.[3]

  • Preparation of Grignard Reagent: In a nitrogen-purged reaction vessel, prepare cyclohexylmagnesium chloride by reacting magnesium turnings with cyclohexyl chloride in tetrahydrofuran. An initiator such as cyclohexyl bromide may be used.

  • Initial Reaction Setup: In a separate reaction vessel equipped with two addition funnels, charge a portion (e.g., 25%) of the total required tin tetrachloride solution (dissolved in a solvent like xylene).

  • Controlled Addition: Charge one addition funnel with the prepared cyclohexylmagnesium chloride solution and the other with the remaining tin tetrachloride solution.

  • Reaction Execution: Simultaneously and slowly add both the Grignard reagent and the remaining tin tetrachloride to the reaction vessel over a period of approximately two hours. The addition rates should be controlled to maintain a molar ratio of Grignard reagent to tin tetrachloride of approximately 3:1. Maintain the reaction temperature between 25°C and 95°C.[3][4]

  • Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction mixture, for instance at a gentle reflux, for about two hours.[3] Cool the mixture and then carefully quench with water.

  • Extraction and Isolation: Separate the organic layer. The aqueous layer may be acidified to recover any additional product. The combined organic layers are then stripped of solvent.

  • Purification: The crude product can be purified by recrystallization from isopropanol to yield white crystalline this compound.[3]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Controlled Reaction cluster_workup Work-up and Purification Grignard Prepare Cyclohexylmagnesium Chloride (Grignard Reagent) Addition Simultaneously Add Grignard Reagent and remaining SnCl4 Grignard->Addition SnCl4_sol Prepare Tin Tetrachloride Solution in Xylene Reactor_init Charge Reactor with Initial SnCl4 Portion SnCl4_sol->Reactor_init SnCl4_sol->Addition Reactor_init->Addition Reaction Maintain Reaction (e.g., 75-85°C, 2h) Addition->Reaction Quench Cool and Quench with Water Reaction->Quench Extract Separate and Combine Organic Layers Quench->Extract Purify Recrystallize from Isopropanol Extract->Purify Final_Product Tricyclohexyltin chloride Purify->Final_Product troubleshooting_logic Start Impurity Issue Identified Impurity_Type What is the major impurity? Start->Impurity_Type Tetra Tetracyclohexyltin Impurity_Type->Tetra Tetracyclohexyltin Di Dicyclohexyltin dichloride Impurity_Type->Di Dicyclohexyltin dichloride Cause_Tetra Probable Cause: Excess Grignard Reagent Incorrect addition order Tetra->Cause_Tetra Cause_Di Probable Cause: Incomplete Reaction Poor Mixing Di->Cause_Di Solution_Tetra Solution: Reverse addition (Grignard to SnCl4) Use simultaneous controlled addition Cause_Tetra->Solution_Tetra Solution_Di Solution: Ensure vigorous mixing Increase reaction time/temperature Cause_Di->Solution_Di

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in chemical reactions that utilize Tricyclohexyltin chloride.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction using this compound is stalling or showing low conversion. What are the likely causes of catalyst deactivation?

A1: Catalyst deactivation in palladium-catalyzed cross-coupling reactions, such as Stille coupling involving this compound, can stem from several factors:

  • Poisoning: Although organotin compounds themselves are key reagents, impurities or byproducts can act as catalyst poisons. Common poisons include sulfur compounds, and even excess halide ions can interfere with the catalytic cycle.[1][2] The tin byproducts themselves, if not properly managed, can sometimes contribute to catalyst inhibition.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand coordination.[3]

  • Ligand Degradation: Phosphine ligands, which are commonly used in these reactions, are susceptible to oxidation or other degradation pathways, particularly at higher temperatures.[3]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal nanoparticles of the catalyst to agglomerate, which reduces the active surface area.[4][5]

Q2: Are there visible signs of catalyst deactivation in my reaction mixture?

A2: Yes, several visual cues can indicate catalyst deactivation:

  • Color Change: A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), is a strong indicator of catalyst agglomeration and deactivation.[4]

  • Reaction Stalling: A significant decrease in the reaction rate or a complete halt in product formation, as monitored by techniques like TLC or LC-MS, points towards a loss of catalytic activity.[4]

  • Inconsistent Results: High variability in yield and reaction time between batches can suggest issues with catalyst stability or poisoning from inconsistent reagent purity.[4]

Q3: Can I reuse my palladium catalyst after a reaction with this compound?

A3: The reusability of a palladium catalyst depends on the mechanism of deactivation. If the catalyst has been poisoned by impurities, regeneration might be possible. However, if deactivation is due to significant thermal degradation (sintering) or the formation of palladium black, it is often irreversible.[4][6] It is recommended to test the activity of a recycled catalyst on a small scale before attempting a larger reaction.

Q4: How can I minimize catalyst deactivation when using this compound?

A4: To maintain catalyst activity, consider the following preventative measures:

  • Use High-Purity Reagents: Ensure that this compound, solvents, and other reagents are free from impurities, especially sulfur-containing compounds.[1][7]

  • Maintain an Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[3][4] Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[4] It is crucial to find the optimal temperature that balances reactivity with catalyst stability.

  • Choose the Right Ligand and Solvent: The choice of ligand and solvent can significantly impact the stability of the catalytic complex.[4] Ensure the ligand protects the palladium center from agglomeration.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Reagent Purity Check: Use fresh, high-purity this compound and other reagents. Consider purifying reagents if their quality is uncertain. 2. Inert Atmosphere: Ensure rigorous exclusion of air and moisture by using dry solvents and proper inert gas techniques (e.g., Schlenk line).[4]
Inefficient Catalyst Activity 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[7] 2. Optimize Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is crucial for maintaining a stable catalytic complex.[3]
Suboptimal Reaction Conditions 1. Temperature Optimization: Carefully screen a range of temperatures. Sometimes, a lower temperature for a longer duration can be more effective.[4] 2. Solvent and Base Screening: The choice of solvent and base can be critical.[4][7] Experiment with different options to find the optimal combination for your specific reaction.
Issue 2: Formation of Palladium Black
Possible Cause Troubleshooting Steps
Catalyst Agglomeration 1. Ligand Selection: Use a ligand that provides better steric protection to the palladium center to prevent agglomeration. 2. Lower Reaction Temperature: High temperatures can accelerate the formation of palladium black.[3]
Incomplete Ligand Coordination 1. Pre-form the Catalyst: Consider pre-forming the active catalyst by stirring the palladium precursor and ligand together in the solvent for a short period before adding the reactants.

Experimental Protocols

Protocol 1: General Procedure for a Stille Cross-Coupling Reaction
  • Reaction Setup: In a Schlenk flask dried in an oven, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the aryl halide/triflate (1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add this compound (1.1-1.5 equiv.) and a degassed solvent (e.g., toluene (B28343) or dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Catalyst Deactivation via Reaction Progress Analysis

This protocol allows for the in-situ monitoring of a reaction to identify potential catalyst deactivation.

  • Reaction Setup: Assemble the reaction as described in Protocol 1, including an internal standard (e.g., dodecane).

  • Sampling: At regular time intervals (e.g., every 30 minutes), carefully extract a small aliquot of the reaction mixture using a syringe under a positive pressure of inert gas.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., deuterated chloroform (B151607) for ¹H NMR analysis or a solvent for LC-MS analysis).

  • Analysis: Analyze the samples by ¹H NMR or LC-MS.

  • Data Analysis: Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.[7]

Visualizing Deactivation Pathways and Troubleshooting

Below are diagrams illustrating common catalyst deactivation pathways and a logical workflow for troubleshooting reaction issues.

G Active_Catalyst Active Pd(0) Catalyst Poisoning Poisoning (e.g., S, impurities) Active_Catalyst->Poisoning Coordination Agglomeration Agglomeration Active_Catalyst->Agglomeration High Temp. Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Oxidation/ High Temp. Inactive_Complex Inactive Pd-Poison Complex Poisoning->Inactive_Complex Forms Palladium_Black Palladium Black Agglomeration->Palladium_Black Leads to Degraded_Ligand Degraded Ligand + Inactive Pd Species Ligand_Degradation->Degraded_Ligand Results in

Caption: Common pathways for palladium catalyst deactivation.

G Start Low Reaction Conversion Check_Purity Check Reagent Purity and Inert Atmosphere Start->Check_Purity Optimize_Conditions Optimize Temp., Solvent, Base Check_Purity->Optimize_Conditions If purity is good Success Problem Solved Check_Purity->Success If issue found & fixed Increase_Loading Increase Catalyst/Ligand Loading Optimize_Conditions->Increase_Loading If still low Optimize_Conditions->Success If successful Change_Catalyst Change Catalyst System (Pd source, Ligand) Increase_Loading->Change_Catalyst If no improvement Increase_Loading->Success If successful Failure Consult Further Change_Catalyst->Failure

References

Technical Support Center: Tricyclohexyltin Chloride Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction to synthesize Tricyclohexyltin chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up procedure of the this compound Grignard reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete Grignard reagent formation. - Premature quenching of the Grignard reagent by moisture. - Formation of byproducts such as tetracyclohexyltin (B73449) or dicyclohexyltin dichloride.[1] - Loss of product during work-up and isolation.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. - Use fresh, high-quality magnesium turnings. - Control the stoichiometry and addition rate of the Grignard reagent to the tin tetrachloride solution. A molar ratio of approximately 3:1 (Grignard:SnCl4) is often optimal.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of a Persistent Emulsion During Aqueous Work-up - Precipitation of fine magnesium salts which stabilize the organic-aqueous interface. - High concentration of organotin species.- Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - If solids are present, filter the entire mixture through a pad of Celite before attempting to separate the layers. - Gentle warming or cooling of the separatory funnel may also aid in layer separation.
Product Contaminated with Tetracyclohexyltin - Use of an excess of the Grignard reagent. - Inefficient control of reaction stoichiometry.- After the initial work-up and removal of the aqueous layer, the solvent can be stripped off. The residue can then be treated with a solvent like isopropanol (B130326) or hexane (B92381), in which tetracyclohexyltin is less soluble, allowing it to be removed by filtration.[1] - Purification by recrystallization is effective. This compound can be recrystallized from solvents such as isopropanol or hexane.[1][2]
Product Contaminated with Dicyclohexyltin dichloride - Insufficient amount of Grignard reagent used. - Incomplete reaction.- Ensure the molar ratio of Grignard reagent to tin tetrachloride is at least 3:1.[1] - Allow for a sufficient reaction time at an appropriate temperature to ensure the reaction goes to completion.[1] - Purification via recrystallization can help to separate the desired product.[1][2]
Milky or Cloudy Organic Layer After Acidification - Incomplete dissolution of magnesium salts. - Precipitation of tin hydroxides or oxides if the pH is not sufficiently acidic.- Add more dilute acid (e.g., 5-10% sulfuric acid) and stir vigorously until the aqueous layer is clear.[1] - Ensure thorough mixing to allow the acid to react with all the magnesium salts.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a this compound Grignard reaction?

A1: A typical work-up involves the following steps:

  • Quenching: The reaction mixture is cooled and then cautiously quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. This hydrolyzes the unreacted Grignard reagent and the magnesium alkoxide intermediates.

  • Acidification: A dilute acid, such as 5% sulfuric acid, is then added to dissolve the magnesium salts (magnesium chloride hexahydrate) and bring any tin hydroxides into the organic layer.[1]

  • Extraction: The organic layer containing the product is separated from the aqueous layer. The aqueous layer may be extracted further with a suitable organic solvent (e.g., xylene, diethyl ether) to maximize product recovery.

  • Washing and Drying: The combined organic layers are washed with water and/or brine, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like isopropanol or hexane.[1][2]

Q2: What are the common byproducts in this reaction and how can I minimize them?

A2: The most common byproducts are tetracyclohexyltin and dicyclohexyltin dichloride.[1]

  • Tetracyclohexyltin forms when an excess of the Grignard reagent is used. To minimize its formation, carefully control the stoichiometry, aiming for a molar ratio of cyclohexylmagnesium chloride to tin tetrachloride of approximately 3:1.[1]

  • Dicyclohexyltin dichloride can form if there is an insufficient amount of the Grignard reagent.[1] Ensuring a complete reaction by using the correct stoichiometry and allowing for adequate reaction time and temperature will minimize its formation.

Q3: How can I monitor the progress of the work-up?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the work-up process. By spotting the crude reaction mixture, the organic layer after extraction, and the purified product on a TLC plate, you can visualize the separation of the desired this compound from starting materials and byproducts. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation of the components.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is a highly effective method for purifying this compound. Solvents such as isopropanol and hexane have been reported to be effective.[1][2] The choice of solvent will depend on the specific impurities present. For example, tetracyclohexyltin is often less soluble in isopropanol, allowing for its removal by filtration before crystallization of the desired product.[1]

Quantitative Data

The following table summarizes typical yield data for the synthesis of this compound under different conditions as reported in the literature.

Reaction Conditions Work-up/Purification Method Reported Yield Reference
Simultaneous addition of cyclohexylmagnesium chloride and tin tetrachloride in a 3:1 molar ratio.Hydrolysis with water, acidification with 5% sulfuric acid, followed by separation and purification.86.7%[1]
Addition of cyclohexylmagnesium chloride to tin tetrachloride, followed by reflux.Hydrolysis with water, acidification with sulfuric acid, solvent stripping, and recrystallization from isopropanol.76%[1]

Experimental Protocol: Work-up and Purification

This protocol provides a general methodology for the work-up and purification of this compound following its synthesis via a Grignard reaction.

1. Quenching the Reaction: a. Cool the reaction flask in an ice-water bath to 0-10 °C. b. Slowly and carefully add water dropwise to the stirred reaction mixture to quench any unreacted Grignard reagent. The addition should be controlled to manage the exothermic reaction. c. Continue the addition of water until the initial vigorous reaction subsides.

2. Acidification and Dissolution of Salts: a. Prepare a 5% (v/v) aqueous solution of sulfuric acid. b. Slowly add the dilute sulfuric acid to the quenched reaction mixture with vigorous stirring. Continue adding the acid until the solid magnesium salts have completely dissolved and the aqueous layer is clear.[1]

3. Extraction: a. Transfer the two-phase mixture to a separatory funnel. b. Separate the lower aqueous layer. c. Extract the aqueous layer two to three times with the reaction solvent (e.g., xylene or diethyl ether) to ensure complete recovery of the product. d. Combine all the organic layers.

4. Washing and Drying: a. Wash the combined organic layers with water, followed by a wash with saturated aqueous sodium chloride (brine). b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter to remove the drying agent.

5. Solvent Removal and Initial Purification: a. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator. b. To remove the less soluble tetracyclohexyltin byproduct, the oily residue can be dissolved in a minimal amount of hot isopropanol and then filtered while hot.[1]

6. Recrystallization: a. Allow the hot filtrate from the previous step to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the this compound. b. Alternatively, dissolve the crude product in a minimal amount of hot hexane and allow it to cool for recrystallization.[2] c. Collect the white crystalline product by vacuum filtration. d. Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization). e. Dry the purified this compound in a vacuum oven.

Visualizations

Workup_Workflow start Grignard Reaction Mixture quench 1. Quench with Water start->quench acidify 2. Acidify with Dilute H₂SO₄ quench->acidify extract 3. Separate Organic Layer acidify->extract wash_dry 4. Wash and Dry Organic Layer extract->wash_dry concentrate 5. Concentrate under Vacuum wash_dry->concentrate purify 6. Purify by Recrystallization concentrate->purify product Pure this compound purify->product

Figure 1. Experimental workflow for the work-up and purification of this compound.

Troubleshooting_Pathway start Low Yield or Impure Product? check_byproducts Analyze for Byproducts (TLC/NMR) start->check_byproducts tetra Tetracyclohexyltin Present? check_byproducts->tetra di Dicyclohexyltin Dichloride Present? check_byproducts->di tetra->di No recrystallize Optimize Recrystallization (Isopropanol/Hexane) tetra->recrystallize Yes stoichiometry Check Grignard:SnCl₄ Stoichiometry di->stoichiometry Yes reaction_conditions Review Reaction Time and Temperature di->reaction_conditions No end_pure Improved Yield and Purity recrystallize->end_pure end_revisit Re-evaluate Synthesis Protocol stoichiometry->end_revisit reaction_conditions->end_revisit

Figure 2. Troubleshooting decision pathway for the this compound work-up.

References

Validation & Comparative

Determining the Purity of Tricyclohexyltin Chloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comparative overview of key analytical methods for determining the purity of Tricyclohexyltin chloride, a widely used organotin compound.[1] We will delve into the principles, performance characteristics, and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC-MS/MS, and qNMR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid phase followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[2][3]
Derivatization Often required to increase volatility and thermal stability.[4]Not typically required, allowing for direct analysis.Not required.
Accuracy High, with typical recovery values of 95-105%.High, with typical recovery values of 98-102%.[5][6][7]Very high, as it is a primary ratio method.[8]
Precision (%RSD) < 5%< 2%[5][6]< 1%
Limit of Detection (LOD) Low (ng/mL to pg/mL range).[9][10][11][12]Low (µg/L to ng/L range).[13]Higher than chromatographic methods (µg/mL to mg/mL range).
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range).[9][10][11][12]Low (µg/L to ng/L range).[13]Higher than chromatographic methods (µg/mL to mg/mL range).
Specificity High, especially with high-resolution mass spectrometry.Very high, particularly with tandem mass spectrometry (MS/MS).High, provides detailed structural information.
Throughput Moderate, sample preparation can be time-consuming.High, especially with modern UHPLC systems.Moderate to high, depending on the desired level of precision.
Alternative Detectors Flame Ionization Detector (FID), Electron Capture Detector (ECD).UV-Vis, Diode Array Detector (DAD).Not applicable.

Note: The performance data presented in this table are illustrative and based on typical values reported for the analysis of organotin compounds and other small molecules.[5][6][7] Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the purity determination of this compound using GC-MS and HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the determination of this compound purity after derivatization.

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., toluene). This will be your stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard.

  • Derivatization: To 1 mL of each standard and sample solution, add a derivatizing agent (e.g., a Grignard reagent like ethylmagnesium bromide) to convert the this compound to a more volatile and thermally stable derivative (e.g., Tricyclohexylethyltin). The reaction is typically carried out in an inert atmosphere and may require heating. After the reaction is complete, the mixture is quenched and extracted with a non-polar solvent like hexane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[14]

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.[14]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the calibration standards.

  • Determine the concentration of the derivatized this compound in the sample solution from the calibration curve.

  • Calculate the purity of the this compound sample based on the prepared concentration and the determined concentration.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol describes the direct determination of this compound purity without derivatization.

1. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile). This will be your stock solution. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard. Further dilute an aliquot with the mobile phase to a concentration within the calibration range.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm particle size) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS Parameters: Optimize parameters such as gas temperature, gas flow, nebulizer pressure, and fragmentor voltage for this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor at least two transitions for confirmation.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and MRM transitions.

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity of the this compound sample based on the prepared concentration and the determined concentration.

Experimental Workflow

The following diagram illustrates a general workflow for the analytical determination of this compound purity, applicable to both GC-MS and HPLC-MS/MS methods.

Analytical Workflow for Purity Determination cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Processing and Reporting Sample_Reception Sample Reception and Login Standard_Preparation Reference Standard Preparation Sample_Reception->Standard_Preparation Sample_Preparation Test Sample Preparation Sample_Reception->Sample_Preparation Derivatization Derivatization (for GC-MS) Standard_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC-MS/MS) Standard_Preparation->Instrumental_Analysis Sample_Preparation->Derivatization Sample_Preparation->Instrumental_Analysis Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition and Processing Instrumental_Analysis->Data_Acquisition Purity_Calculation Purity Calculation Data_Acquisition->Purity_Calculation Final_Report Final Report and Certificate of Analysis Purity_Calculation->Final_Report

A generalized workflow for the purity determination of this compound.

Conclusion

The determination of this compound purity can be effectively achieved using several analytical techniques. GC-MS, while often requiring a derivatization step, offers excellent sensitivity. HPLC-MS/MS provides a direct and high-throughput approach with high specificity. Quantitative NMR stands out as a primary method that can provide highly accurate purity values without the need for a specific reference standard of the analyte. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, the expected impurities, and the available resources. For routine quality control, HPLC-MS/MS is often preferred due to its speed and ease of use, while qNMR is an invaluable tool for the certification of reference materials and for obtaining highly accurate purity assessments.

References

A Comparative Guide to the Analysis of Tricyclohexyltin Chloride: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds like Tricyclohexyltin chloride is critical due to their regulated status and potential toxicity. The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to aid in selecting the most appropriate method for specific research needs.

The principal difference between the two approaches lies in sample preparation. HPLC methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), can often analyze this compound directly after extraction, simplifying the workflow.[1][2] In contrast, GC-MS analysis is contingent upon a chemical derivatization step to convert the polar, non-volatile organotin chloride into a thermally stable and volatile compound suitable for gas chromatography.[1][3]

Performance Comparison

The choice between HPLC and GC-MS often depends on a trade-off between sample preparation complexity, sensitivity, and analytical run time. While modern HPLC techniques offer a more direct route of analysis, GC-MS provides excellent separation efficiency for a wide range of derivatized organotin compounds.[1] The following table summarizes key quantitative performance metrics derived from experimental studies on this compound (commonly analyzed as its hydroxide (B78521) metabolite, cyhexatin, in residue studies).

Performance MetricHPLC (UHPLC-MS/MS)GC-MS/MS (with Derivatization)Reference
Limit of Detection (LOD) 0.1–0.3 µg/kg2.0 µg/kg (as Sn)[3][4]
Analyte Recovery 71–105%72.4–107.1%[3][4]
Precision (%RSD) 2–13%0.4–14.2%[3][4]
Derivatization Required? NoYes[3][4]
Key Advantage Simplified sample preparation, shorter analysis time.[1]High separation efficiency for multiple organotins.[1]

Experimental Protocols

Detailed methodologies for both techniques are crucial for reproducibility and validation. Below are representative protocols for the analysis of this compound in a sample matrix.

HPLC Method: UHPLC-MS/MS without Derivatization

This method is adapted for the analysis of cyhexatin, the primary form of this compound in residue analysis.

  • Sample Extraction :

    • Homogenize 10 g of the sample with 10 mL of acetonitrile (B52724).

    • Centrifuge the mixture to separate the solid and liquid phases.

  • Sample Cleanup (Optional but Recommended) :

    • Pass the acetonitrile extract through a Florisil Solid Phase Extraction (SPE) cartridge to remove interferences.

  • Chromatographic Conditions :

    • Instrument : Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS).

    • Column : A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for cyhexatin.

GC-MS Method: Analysis with Grignard Derivatization

This protocol involves converting this compound into a volatile tetraalkyltin derivative for GC analysis.

  • Sample Digestion & Extraction :

    • Digest 5 g of the homogenized sample with a mixture of HCl and Tetrahydrofuran (THF) (e.g., 1:10 v/v).

    • Extract the digest with hexane (B92381).

  • Derivatization :

    • Add an ethylating Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to the hexane extract. This reaction converts this compound to Tricyclohexylethyltin.

    • Allow the reaction to proceed for a set time before quenching with an aqueous acid solution.

  • Cleanup :

    • Purify the derivatized extract using a Florisil SPE column to remove excess reagent and matrix components.

  • Chromatographic Conditions :

    • Instrument : Gas Chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

    • Column : A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injection : Splitless injection mode.

    • Temperature Program : An optimized temperature gradient to separate the derivatized analyte from other components.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Detection : MRM mode, monitoring the specific fragmentation pattern of the derivatized Tricyclohexyltin.

Analytical Workflow Visualization

The following diagrams illustrate the logical flow of each analytical method, highlighting the key differences in their respective workflows.

HPLC_Workflow cluster_prep Sample Preparation (HPLC) cluster_analysis Analysis Sample Sample Homogenize Homogenization Sample->Homogenize Extract Acetonitrile Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup SPE Cleanup (Florisil) Centrifuge->Cleanup HPLC UHPLC-MS/MS Analysis Cleanup->HPLC Data Data Acquisition & Processing HPLC->Data

HPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation (GC-MS) cluster_analysis Analysis Sample Sample Digest Digestion (HCl/THF) Sample->Digest Extract Hexane Extraction Digest->Extract Deriv Derivatization (Grignard Reagent) Extract->Deriv Cleanup SPE Cleanup (Florisil) Deriv->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS analytical workflow for this compound.

References

A Comparative Guide to Tricyclohexyltin Chloride and Tributyltin Chloride in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The choice of the organotin reagent is critical, as the nature of the non-transferable groups on the tin atom can significantly influence reaction efficiency, product yield, and purification. This guide provides an objective comparison of two common organotin reagents, tricyclohexyltin chloride and tributyltin chloride, focusing on their performance in Stille coupling reactions, supported by experimental data and protocols.

Performance Comparison: Tricyclohexyltin vs. Tributyltin

The performance of tricyclohexyltin and tributyltin reagents in Stille coupling is primarily influenced by the steric bulk and electronic properties of the cyclohexyl and butyl groups. These factors directly impact the rate-determining transmetalation step of the catalytic cycle.

Steric Effects: The tricyclohexyltin group is significantly more sterically hindered than the tributyltin group. This increased bulk can impede the approach of the palladium complex to the tin center, potentially slowing down the transmetalation process. Conversely, in certain cases, bulky ligands on the palladium catalyst have been shown to accelerate the coupling, suggesting a complex interplay between the steric profiles of both the organotin reagent and the catalyst.[4]

Electronic Effects: The electronic differences between the cyclohexyl and butyl groups are less pronounced than their steric differences. Both are electron-donating alkyl groups, which can influence the nucleophilicity of the tin reagent.

Quantitative Data Summary

Table 1: Representative Yields for Stille Coupling with Tributyltin Derivatives

Organotin ReagentElectrophileCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
VinyltributyltinIodobenzenePd(PPh₃)₄THF651692N/A
PhenyltributyltinBromobenzenePdCl₂(PPh₃)₂Toluene1001285N/A
2-Furyltributyltin3-ChlorotoluenePd(P(t-Bu)₃)₂ / DABCOWater (TPGS-750-M)RT488N/A
Allyltributyltin4-IodotoluenePd(PPh₃)₄DMF80295N/A

Note: The data in this table is compiled from various sources and should be interpreted with the understanding that reaction conditions vary.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of Stille coupling reactions. Below are general protocols for Stille couplings, which can be adapted for use with both tricyclohexyltin and tributyltin reagents.

General Experimental Protocol for Stille Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), the organotin reagent (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed solvent (e.g., THF, toluene, or DMF) is then added via syringe. The reaction mixture is heated to the desired temperature (typically between 60-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction is cooled to room temperature. To remove the tin byproducts, a saturated aqueous solution of potassium fluoride (B91410) (KF) is added, and the mixture is stirred vigorously for 1-2 hours. The resulting precipitate of tributyltin fluoride (or tricyclohexyltin fluoride) is then removed by filtration through a pad of celite. The filtrate is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[2]

Signaling Pathways and Experimental Workflows

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling has been extensively studied and proceeds through a catalytic cycle involving a palladium catalyst.[1][2]

Stille_Coupling pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition (R¹-X) transmetalation Transmetalation Intermediate pdiix->transmetalation Transmetalation (R²-SnR₃) pdiir1r2 R¹-Pd(II)L₂-R² transmetalation->pdiir1r2 - X-SnR₃ pdiir1r2->pd0 product R¹-R² pdiir1r2->product Reductive Elimination

Caption: The catalytic cycle of the Stille coupling reaction.

Comparative Experimental Workflow

The general workflow for a Stille coupling experiment is similar for both tricyclohexyltin and tributyltin reagents, with potential minor adjustments in reaction time or temperature due to differences in reactivity.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Organotin Reagent, & Palladium Catalyst inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with aq. KF monitor->quench filter Filter Tin Byproducts quench->filter extract Extract with Organic Solvent filter->extract purify Purify by Column Chromatography extract->purify

Caption: A generalized experimental workflow for the Stille coupling.

Toxicity and Handling

A significant drawback of Stille coupling is the toxicity of organotin compounds.[5] The toxicity of trialkyltin compounds is dependent on the nature of the alkyl groups.

Table 2: Comparative Acute Toxicity of Trialkyltin Compounds

CompoundSpeciesRouteLD₅₀ (mg/kg)Reference
Tripropyltin ChlorideRatOral100[6]
Tributyltin ChlorideRatOral122-349N/A
Tributyltin OxideRatOral55-87[7]

Conclusion

Tributyltin chloride and its derivatives are widely used in Stille coupling reactions due to their commercial availability and well-established reactivity, providing good to excellent yields with a broad range of substrates. In contrast, this compound is less commonly employed, and as a result, there is a lack of extensive comparative data.

The choice between these reagents may be guided by the specific requirements of the synthesis. The greater steric bulk of the tricyclohexyltin group might offer unique selectivity in certain applications, although it may also lead to slower reaction rates. The toxicity of all organotin compounds necessitates careful handling and waste disposal. For many applications, the well-documented performance of tributyltin reagents makes them the default choice. However, for challenging couplings where steric factors may play a crucial role, the exploration of tricyclohexyltin reagents could be a viable, albeit less conventional, option. Further research into the direct comparison of these reagents would be beneficial to the synthetic community.

References

Comparative study of Tricyclohexyltin chloride and other organotin catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tricyclohexyltin Chloride and Other Organotin Catalysts in Industrial Synthesis

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Organotin compounds have long been established as versatile and effective catalysts in a variety of industrial applications. This guide provides an objective comparison of this compound with other commonly used organotin catalysts, such as Dibutyltin (B87310) dichloride and Dioctyltin dichloride. The information presented is supported by available experimental data and established mechanistic principles to aid in catalyst selection for specific synthetic needs.

Catalytic Applications of Organotin Compounds

Organotin compounds are primarily utilized as catalysts in three major industrial processes: esterification reactions, polyurethane synthesis, and the curing of silicones. The catalytic activity of these compounds stems from the Lewis acidic nature of the tin atom, which can coordinate with and activate substrates.

  • Esterification and Transesterification: Organotin catalysts are widely employed to accelerate the formation of esters from carboxylic acids and alcohols, a fundamental transformation in the synthesis of polyesters, plasticizers, and various specialty chemicals.

  • Polyurethane Synthesis: In the production of polyurethanes, organotin compounds catalyze the reaction between isocyanates and polyols, leading to the formation of foams, elastomers, coatings, and adhesives.

  • Silicone Curing: Diorganotin compounds are effective catalysts for the room-temperature vulcanization (RTV) of silicones, a process crucial for producing sealants, adhesives, and encapsulants.

Comparative Performance of Organotin Catalysts

The performance of an organotin catalyst is intrinsically linked to its molecular structure, specifically the nature of the organic groups and the anionic ligands attached to the tin center. These factors influence the catalyst's Lewis acidity, steric hindrance, and solubility, which in turn dictate its activity and selectivity.

Esterification Reactions

In esterification reactions, the Lewis acidity of the tin catalyst is a key determinant of its activity. More electron-withdrawing groups on the tin atom enhance its Lewis acidity, leading to a more effective activation of the carboxylic acid. While direct comparative data for this compound in the same system as other organotins is limited in publicly available literature, we can infer its potential performance based on structure-activity relationships.

CatalystChemical FormulaRelative Activity (Inferred)Key Characteristics
This compound (C₆H₁₁)₃SnClModerateHigh steric hindrance may influence selectivity.
Dibutyltin dichloride (C₄H₉)₂SnCl₂HighTwo electron-withdrawing chloro groups enhance Lewis acidity.[1]
Dioctyltin dichloride (C₈H₁₇)₂SnCl₂HighSimilar to dibutyltin dichloride, with longer alkyl chains affecting solubility.
Butyltin trichloride (B1173362) C₄H₉SnCl₃Very HighThree electron-withdrawing chloro groups result in strong Lewis acidity.

Note: The relative activity is inferred based on general principles of Lewis acidity and available data for similar compounds. Direct experimental comparison under identical conditions is recommended for specific applications.

Polyurethane Synthesis

In polyurethane formation, both the Lewis acidity and the steric bulk of the catalyst play a role. The catalyst is believed to form a complex with the alcohol or the isocyanate, facilitating the nucleophilic attack that leads to urethane (B1682113) linkage formation.

CatalystChemical FormulaTypical ApplicationKey Characteristics
This compound (C₆H₁₁)₃SnClPolyurethane foams, siliconesThe bulky cyclohexyl groups can influence the reaction's regioselectivity.
Dibutyltin dichloride (C₄H₉)₂SnCl₂Polyurethanes, silicones, adhesives, sealantsA versatile and widely used catalyst.
Dibutyltin dilaurate (C₄H₉)₂Sn(OCOC₁₁H₂₃)₂Polyurethane coatingsA common industry standard catalyst.
Dioctyltin dichloride (C₈H₁₇)₂SnCl₂PVC stabilization, catalysisLonger alkyl chains can improve solubility in less polar media.
Silicone Curing

Diorganotin compounds are particularly effective in catalyzing the condensation curing of silicones. The mechanism involves the hydrolysis of alkoxysilanes, followed by the condensation of the resulting silanols, with the organotin compound facilitating these steps.

CatalystChemical FormulaRole in Silicone CuringKey Characteristics
Dibutyltin dichloride (C₄H₉)₂SnCl₂Condensation catalystEffective for room-temperature vulcanization (RTV) systems.
Dibutyltin diacetate (C₄H₉)₂Sn(OCOCH₃)₂Condensation catalystReacts with moisture, making it suitable for moisture-curing systems.
Dioctyltin dilaurate (C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂Condensation catalystOften used in formulations where lower volatility is desired.

Reaction Mechanisms

The catalytic cycle of organotin compounds generally involves the coordination of the Lewis acidic tin center to an oxygen- or nitrogen-containing substrate, which activates the substrate towards nucleophilic attack.

General Catalytic Cycle in Esterification

Esterification_Cycle Catalyst R'nSnX(4-n) (Organotin Catalyst) Activated_Complex [R'nSnX(4-n)·RCOOH] (Activated Complex) Catalyst->Activated_Complex Coordination Carboxylic_Acid RCOOH (Carboxylic Acid) Carboxylic_Acid->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Alcohol R''OH (Alcohol) Alcohol->Tetrahedral_Intermediate Tetrahedral_Intermediate->Catalyst Regeneration Ester RCOOR'' (Ester) Tetrahedral_Intermediate->Ester Elimination Water H₂O Tetrahedral_Intermediate->Water

Caption: General catalytic cycle for organotin-catalyzed esterification.

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons between catalysts, standardized experimental protocols are essential.

General Procedure for Organotin-Catalyzed Esterification
  • Reactant Preparation: A reaction vessel equipped with a magnetic stirrer, condenser, and a temperature probe is charged with a carboxylic acid (1.0 eq.), an alcohol (1.2 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: The organotin catalyst (e.g., this compound, 0.1-1.0 mol%) is added to the reaction mixture.

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to yield the pure ester.

General Procedure for Polyurethane Synthesis
  • Reactant Preparation: A moisture-free reaction vessel is charged with a polyol (1.0 eq.), a chain extender (if required), and a solvent (e.g., dry tetrahydrofuran).

  • Catalyst Addition: The organotin catalyst (e.g., Dibutyltin dichloride, 0.01-0.1 wt%) is added to the mixture.

  • Isocyanate Addition: The diisocyanate (1.0 eq.) is added dropwise to the stirred mixture at a controlled temperature.

  • Polymerization: The reaction is allowed to proceed at the desired temperature until the desired viscosity or isocyanate content is reached.

  • Termination: The polymerization can be terminated by the addition of a short-chain alcohol or amine.

  • Characterization: The resulting polyurethane is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of urethane linkages.

Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Stock Solutions (Acid, Alcohol, Solvent) Setup Set up Parallel Reactions Reactants->Setup Catalysts Prepare Catalyst Solutions (this compound, etc.) Catalysts->Setup Addition Add Reactants and Catalysts Setup->Addition Heating Heat and Stir at Controlled Temperature Addition->Heating Sampling Take Aliquots at Different Time Points Heating->Sampling GC_Analysis Analyze by GC (Conversion, Yield) Sampling->GC_Analysis Data_Processing Process and Compare Data GC_Analysis->Data_Processing

Caption: Workflow for screening the performance of different organotin catalysts.

Conclusion

This compound, Dibutyltin dichloride, and Dioctyltin dichloride are all effective catalysts for a range of important industrial reactions. The choice of catalyst depends on the specific requirements of the synthesis.

  • For reactions where high Lewis acidity is paramount, such as certain esterifications, di- and tri-chloro organotins like Dibutyltin dichloride and Butyltin trichloride are often preferred.

  • The high steric bulk of the cyclohexyl groups in This compound may offer unique selectivity in certain applications, a factor that warrants experimental investigation for specific substrate combinations.

  • Dibutyltin and Dioctyltin compounds offer a balance of reactivity and handling properties, making them versatile catalysts for polyurethanes and silicones.

Ultimately, the optimal catalyst selection requires careful consideration of the reaction mechanism, desired kinetics, and the specific properties of the substrates and products involved. Empirical screening under the intended reaction conditions remains the most reliable method for identifying the best-performing catalyst for a given application.

References

Validation of Tricyclohexyltin Chloride as a Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tricyclohexyltin chloride as a reference material, detailing its analytical validation and comparing its performance with other organotin compounds. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate reference materials for their analytical needs.

This compound ((C₆H₁₁)₃SnCl) is an organotin compound widely utilized in various industrial applications, including as a stabilizer in plastics and as a biocide.[1] Its presence in environmental and food samples is closely monitored due to potential health and environmental impacts, necessitating the use of high-purity reference materials for accurate and reliable analysis.[1]

Comparative Analysis of Organotin Reference Materials

The selection of a suitable reference material is critical for ensuring the accuracy and validity of analytical measurements. This section compares this compound with other commonly analyzed organotin compounds.

Reference MaterialPurity (%)AvailabilityKey Analytical Considerations
This compound 95 - 97%[2]Commercially available from multiple suppliers as neat material or in solution.[3]Requires derivatization for gas chromatography (GC) analysis. Amenable to liquid chromatography (LC) without derivatization.[4][5]
Tributyltin chloride ≥98%Widely available as a certified reference material.Extensive research and established analytical methods available. Often requires derivatization for GC analysis.[6][7]
Triphenyltin chloride ≥97%Commercially available.Similar to other organotins, derivatization is common for GC-based methods.[6]
Dibutyltin dichloride ≥98%Available as a certified reference material.Often analyzed alongside other butyltin compounds to assess degradation pathways.[3][6]

Analytical Techniques for the Validation of this compound

A variety of analytical techniques are employed to confirm the identity, purity, and structure of this compound as a reference material.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR): NMR is a powerful tool for the structural elucidation of organotin compounds in solution. The ¹H NMR spectrum shows complex multiplets for the cyclohexyl protons, while the ¹³C NMR provides signals for the carbon atoms of the cyclohexyl groups. ¹¹⁹Sn NMR is particularly sensitive to the coordination and geometry at the tin center.[8]

  • Mass Spectrometry (MS): Techniques like Electron Ionization Mass Spectrometry (EI-MS) are used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups. Characteristic absorption bands for Sn-C and Sn-Cl bonds are of diagnostic importance.[8]

  • X-ray Crystallography: This technique provides definitive proof of the molecular structure in the solid state, including bond lengths and angles.[8]

Chromatographic Methods
  • Gas Chromatography (GC): GC is a high-resolution technique for separating organotin compounds. Due to their low volatility, derivatization is typically required to convert them into more volatile species.[4][7] Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or Grignard reactions.[7][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing organotin compounds without the need for derivatization.[4][5] It is often coupled with sensitive detection methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and analysis of this compound.

Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

1. Objective: To determine the purity of this compound and identify any related impurities.

2. Principle: this compound is derivatized to a more volatile ethylated form using sodium tetraethylborate. The resulting tetra-alkyltin compound is then separated by GC and detected by MS.

3. Reagents and Materials:

  • This compound reference material
  • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in methanol)
  • Hexane (B92381) (analytical grade)
  • Sodium acetate (B1210297) buffer (pH 5)

4. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)
  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

5. Procedure:

  • Accurately weigh a small amount of the this compound reference material and dissolve it in hexane.
  • To an aliquot of the sample solution, add sodium acetate buffer and the NaBEt₄ solution.
  • Vortex the mixture for 2 minutes to facilitate the derivatization reaction.
  • Allow the layers to separate and inject an aliquot of the upper hexane layer into the GC-MS system.

6. GC-MS Conditions:

  • Inlet Temperature: 250°C
  • Injection Mode: Splitless
  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Range: m/z 50-500

7. Data Analysis:

  • Identify the peak corresponding to ethyltricyclohexyltin.
  • Calculate the purity based on the peak area percentage relative to all other observed peaks.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

1. Objective: To quantify this compound without derivatization.

2. Principle: The organotin compound is separated from the sample matrix using reversed-phase HPLC and then detected with high sensitivity and specificity by ICP-MS.[5]

3. Reagents and Materials:

  • This compound reference material
  • Methanol (B129727) (HPLC grade)
  • Water (deionized)
  • Acetic acid (trace metal grade)

4. Instrumentation:

  • HPLC system
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

5. Procedure:

  • Prepare a standard solution of this compound in methanol.
  • Set up the HPLC-ICP-MS system.
  • Inject the standard solution into the HPLC system.

6. HPLC-ICP-MS Conditions:

  • Mobile Phase: A gradient of methanol and water with 0.1% acetic acid.
  • Flow Rate: 1.0 mL/min
  • ICP-MS Monitored Isotopes: ¹²⁰Sn, ¹¹⁸Sn

7. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.
  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

Figure 1. GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve TCTCl in Hexane add_reagents Add Buffer and NaBEt4 dissolve->add_reagents vortex Vortex to Derivatize add_reagents->vortex separate Separate Hexane Layer vortex->separate inject Inject into GC-MS separate->inject separate_gc Separation by GC inject->separate_gc detect_ms Detection by MS separate_gc->detect_ms identify Identify Peak detect_ms->identify calculate Calculate Purity identify->calculate

Figure 1. GC-MS Analysis Workflow

Figure 2. HPLC-ICP-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ICP-MS Analysis cluster_data Data Processing prepare_std Prepare TCTCl Standard in Methanol inject Inject into HPLC prepare_std->inject separate_hplc Separation by HPLC inject->separate_hplc detect_icpms Detection by ICP-MS separate_hplc->detect_icpms calibrate Construct Calibration Curve detect_icpms->calibrate quantify Quantify TCTCl calibrate->quantify

Figure 2. HPLC-ICP-MS Analysis Workflow

References

Navigating the Shift from Organotins: A Comparative Guide to Catalysis Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The use of organotin compounds, such as Tricyclohexyltin chloride, in industrial catalysis has been a double-edged sword. While highly effective in applications ranging from polyurethane production and PVC stabilization to various polymerization reactions, their toxicity and environmental impact have necessitated a search for safer, more sustainable alternatives.[1][2] This guide provides a comprehensive comparison of emerging catalytic systems based on zinc, bismuth, titanium, and zirconium, offering researchers, scientists, and drug development professionals the data and methodologies needed to navigate this transition.

The Contenders: A New Generation of Catalysts

The primary alternatives to organotin catalysts are compounds based on zinc, bismuth, titanium, and zirconium. These metals offer a more favorable toxicological profile while demonstrating promising catalytic activity in a range of applications.

Zinc-based catalysts , such as zinc octoate and zinc neodecanoate, are particularly noted for their role in polyurethane chemistry, where they can influence the gelation and curing reactions.[3] Bismuth catalysts , including bismuth neodecanoate and bismuth octoate, are also strong contenders in polyurethane applications, often praised for their high reactivity.[4] Titanium-based catalysts , like titanium isopropoxide, are well-established in polymerization, particularly in the ring-opening polymerization of lactones.[2] Zirconium compounds are emerging as versatile catalysts in both polymerization and esterification reactions, offering a good balance of activity and stability.[1]

Performance Showdown: A Data-Driven Comparison

The following tables summarize the performance of these alternative catalysts in key applications, with comparisons to organotin compounds where data is available.

Polyurethane Foam Catalysis

The formation of polyurethane foam involves a delicate balance between the gelling (urethane formation) and blowing (gas formation) reactions. The choice of catalyst is critical in controlling these reaction rates to achieve the desired foam properties.

Table 1: Comparative Performance of Catalysts in Polyurethane Foam Production

Catalyst SystemCatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)Foam Density (pcf)Reference
OrganotinDibutyltin dilaurylmercaptide11--182.04 - 2.24[5]
BismuthBiCAT 8106Immediate--14.52.04 - 2.24[5]
BismuthBiCAT 8210Immediate--14.52.04 - 2.24[5]
TinStannous Octoate-----[6]
BismuthBismuth Triflate-----[6]

Note: Direct comparative data for this compound was not available in the reviewed literature. Dibutyltin and stannous octoate are used as representative organotin catalysts.

PVC Thermal Stabilization

The thermal stability of Poly(vinyl chloride) (PVC) is crucial during processing to prevent degradation and discoloration. The effectiveness of a stabilizer is often measured by its ability to delay the release of hydrogen chloride (HCl) at elevated temperatures.

Table 2: Thermal Stability of PVC with Various Stabilizers

Stabilizer SystemTest MethodStability Time (min)Degradation Temperature (°C)Reference
Organotin (Dibutyl tin mercaptide)Torque Rheometer--[7][8]
Ca/Zn StearateCongo Red Test110180[9]
Lead-basedTorque Rheometer--[7]
Organic Based Stabilizer (OBS)TGA-Higher than Pb and Ca/Zn[10]

Note: The data indicates that organotin mercaptides are highly effective stabilizers. While direct quantitative comparison with this compound is limited, the trend suggests superior performance of organotins over Ca/Zn systems in some aspects, though with higher toxicity.

Ring-Opening Polymerization of Lactide

The synthesis of biodegradable polyesters like poly(lactic acid) (PLA) often employs ring-opening polymerization (ROP) of lactide. The catalyst influences the polymerization rate, molecular weight, and polydispersity of the resulting polymer.

Table 3: Comparison of Catalysts in the Ring-Opening Polymerization of Lactide

Catalyst SystemMonomer to Catalyst RatioReaction Time (h)Conversion (%)Mn ( g/mol )PDI (Đ)Reference
Zirconium-based40,000:1----[1]
Tin(II) bis(2-ethylhexanoate)40,000:1----[1]
Stannous Octoate2000:172>90up to 6.8 x 10^5-[2]

Note: The zirconium-based catalyst demonstrated activity comparable to tin(II) bis(2-ethylhexanoate) at very low concentrations.[1] Stannous octoate is a widely used organotin catalyst for this reaction.

Experimental Corner: Protocols for Catalyst Evaluation

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Kinetic Analysis of Polyurethane Formation by Titration

Objective: To determine the reaction kinetics of polyurethane formation by monitoring the consumption of isocyanate groups over time.

Materials:

  • Polyol

  • Isocyanate (e.g., MDI or TDI)

  • Catalyst (e.g., this compound, Zinc Octoate, Bismuth Neodecanoate)

  • Solvent (e.g., anhydrous toluene)

  • Di-n-butylamine (DBA) solution in toluene (B28343) (standardized)

  • Standardized hydrochloric acid (HCl) solution

  • Bromophenol blue indicator

Procedure:

  • In a thermostated reactor equipped with a mechanical stirrer and a nitrogen inlet, add the polyol and solvent.

  • Allow the mixture to reach the desired reaction temperature under a nitrogen atmosphere.

  • Add the catalyst to the reactor and stir for a few minutes to ensure homogeneity.

  • Initiate the reaction by adding the isocyanate. Start the timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a known excess of the standardized DBA solution. The DBA reacts with the unreacted isocyanate groups.

  • Back-titrate the unreacted DBA with the standardized HCl solution using bromophenol blue as an indicator.

  • The concentration of unreacted isocyanate at each time point can be calculated from the titration results.

  • Plot the concentration of isocyanate versus time to determine the reaction rate and order.[11]

Protocol 2: Thermal Stability of PVC by Congo Red Test (SATRA TM324)

Objective: To determine the static thermal stability of a PVC compound by measuring the time until the evolution of hydrogen chloride.[12]

Materials:

  • PVC compound containing the stabilizer to be tested

  • Congo Red indicator paper

  • Test tubes

  • Thermostatically controlled oil bath or heating block

Procedure:

  • Place a specified amount of the PVC compound into a clean, dry test tube.

  • Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the PVC sample.

  • Immerse the test tube in the heating bath maintained at a constant temperature (e.g., 180 °C).

  • Record the time from the immersion of the test tube until the Congo Red paper changes color from red to blue, indicating the presence of evolved HCl.

  • A longer time indicates greater thermal stability.[13][14]

Protocol 3: Ring-Opening Polymerization of ε-Caprolactone

Objective: To compare the catalytic activity of different catalysts in the ring-opening polymerization of ε-caprolactone.

Materials:

  • ε-Caprolactone (monomer)

  • Initiator (e.g., benzyl (B1604629) alcohol)

  • Catalyst (e.g., this compound, Titanium Isopropoxide)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask and line for inert atmosphere operation

Procedure:

  • Thoroughly dry all glassware and reagents before use.

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the ε-caprolactone monomer and solvent.

  • Add the initiator to the flask.

  • Dissolve the catalyst in a small amount of anhydrous solvent and inject it into the reaction mixture to start the polymerization.

  • Maintain the reaction at the desired temperature with constant stirring.

  • At different time intervals, take aliquots of the reaction mixture and quench the polymerization (e.g., by adding a small amount of acetic acid).

  • Determine the monomer conversion for each aliquot using techniques like ¹H NMR spectroscopy.

  • After the desired reaction time, precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

  • Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[15]

Visualizing Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in catalysis.

Catalytic_Cycle cluster_main General Catalytic Cycle Catalyst Catalyst Intermediate Intermediate Catalyst->Intermediate Reacts with Substrate Substrate Substrate->Intermediate Reacts with Product Product Intermediate->Catalyst Regenerates Intermediate->Product Forms

Caption: A generalized catalytic cycle.

Catalyst_Selection_Workflow cluster_workflow Catalyst Selection Workflow Start Define Application & Requirements Screening Screen Potential Catalyst Classes (Zn, Bi, Ti, Zr) Start->Screening Performance Evaluate Performance (Kinetics, Yield, Selectivity) Screening->Performance Toxicity Assess Toxicity & Environmental Impact Performance->Toxicity Cost Analyze Cost- Effectiveness Toxicity->Cost Decision Optimal Catalyst? Cost->Decision Implementation Implement & Optimize Decision->Implementation Yes Refine Refine Selection Criteria Decision->Refine No Refine->Screening

Caption: A workflow for selecting an alternative catalyst.

Conclusion

The transition away from organotin catalysts like this compound presents both challenges and opportunities. While organotins have been highly effective, the growing body of evidence on their toxicity makes the adoption of alternatives a necessity. Zinc, bismuth, titanium, and zirconium-based catalysts have emerged as promising replacements, each with its own set of advantages and disadvantages depending on the specific application.

This guide provides a starting point for researchers and professionals to compare these alternatives based on available data. However, it is crucial to note that direct, one-to-one replacement is often not possible. Careful evaluation of catalyst performance under specific reaction conditions, as outlined in the provided protocols, is essential for a successful transition to safer and more sustainable catalytic processes. The continued development and optimization of these non-tin catalysts will be a key area of research in the years to come.

References

A Comparative Analysis of the Efficacy of Tricyclohexyltin Chloride and Triphenyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexyltin chloride and triphenyltin (B1233371) chloride are organotin compounds recognized for their potent biocidal properties. Both have been investigated and utilized in various applications, ranging from agricultural fungicides and acaricides to catalysts in chemical synthesis. This guide provides a comparative overview of their efficacy, drawing upon available experimental data. It is important to note that while both compounds exhibit significant biological activity, a lack of direct, head-to-head comparative studies in the public domain necessitates an evaluation based on data from independent research. This analysis aims to consolidate the existing information to aid researchers in understanding their respective strengths and potential applications.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of tricyclohexyltin and triphenyltin compounds against various target organisms. It is critical to interpret this data with the understanding that the experimental conditions are not standardized across studies, and therefore, the values are not directly comparable.

Tricyclohexyltin Compounds (Data primarily for Cyhexatin)

Cyhexatin, the hydroxide (B78521) derivative of tricyclohexyltin, is a non-systemic acaricide with contact action.[1] Its efficacy data provides an insight into the biological activity of the tricyclohexyltin moiety.

Target OrganismCompoundEfficacy MetricValueExposure DurationReference
Rainbow Trout (Oncorhynchus mykiss)CyhexatinAcute LC506 ppb96 hours
Bluegill (Lepomis macrochirus)CyhexatinAcute LC504 ppb96 hours
Largemouth Bass (Micropterus salmoides)CyhexatinAcute LC502.1 µg/L96 hours[2]
Bobwhite Quail (Colinus virginianus)CyhexatinDietary LC50195 ppm-
Two-spotted spider mite (Tetranychus urticae)Cyflumetofen (for comparison)LC50 (adults)4.8 ppm-[3]

Note: Specific LC50 values for this compound or Cyhexatin against key agricultural mite pests like Tetranychus urticae were not available in the immediate search results, though it is a primary application.[1]

Triphenyltin Compounds

Triphenyltin chloride and its hydroxide derivative, Fentin hydroxide, are primarily used as non-systemic foliar fungicides.[4]

Target OrganismCompoundEfficacy MetricValueExposure DurationReference
Gilthead Seabream (Sparus aurata) embryosTriphenyltin chlorideAcute LC5034.2 µg/L24 hours[5]
OstracodsTriphenyltin chlorideAcute LC500.167 ppm-[6]
Mallard Duck (Anas platyrhynchos)Fentin hydroxideAcute Oral LD50378 mg ai/kg-[4]
Norway Rat (Rattus norvegicus)Fentin hydroxideAcute Oral LD50156 mg ai/kg-[4]

Mechanism of Action: Inhibition of Mitochondrial ATP Synthesis

A unifying characteristic of triorganotin compounds, including both tricyclohexyltin and triphenyltin derivatives, is their mechanism of action, which involves the disruption of cellular respiration. Specifically, they are potent inhibitors of oxidative phosphorylation in mitochondria.[4] They achieve this by targeting the F0-F1 ATP synthase enzyme complex.

The primary mode of action is the inhibition of the ATP synthase, which prevents the conversion of ADP to ATP, thereby depriving the cell of its primary energy currency.[4] This disruption of the proton gradient and inhibition of ATP synthesis leads to a cascade of metabolic failures and ultimately, cell death. This shared mechanism explains their broad-spectrum biocidal activity.

ATP_Synthase_Inhibition cluster_mitochondrion Inner Mitochondrial Membrane cluster_compounds Triorganotin Compounds ETC Electron Transport Chain Pumps H+ into intermembrane space ATP_Synthase ATP Synthase (F0-F1 Complex) H+ Channel ADP + Pi → ATP ETC:f1->ATP_Synthase:proton Proton Motive Force Cellular_Processes Cellular Processes ATP_Synthase:atp->Cellular_Processes Powers Tricyclohexyltin Tricyclohexyltin Chloride Tricyclohexyltin->ATP_Synthase:head Inhibits Triphenyltin Triphenyltin Chloride Triphenyltin->ATP_Synthase:head Inhibits Experimental_Workflow cluster_setup Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis A1 Prepare Test Solutions (Serial Dilutions) B1 Apply Compound to Arenas A1->B1 A2 Prepare Test Arenas (e.g., Leaf Discs, Agar Plates) A2->B1 A3 Culture Target Organism (Mites, Fungi) B2 Introduce Organism A3->B2 B1->B2 C1 Incubate under Controlled Conditions B2->C1 C2 Assess Endpoint (Mortality / Growth Inhibition) C1->C2 C3 Data Analysis (LC50 / IC50 Calculation) C2->C3

References

Unraveling Byproducts in Tricyclohexyltin Chloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of organometallic compounds like Tricyclohexyltin chloride is a fundamental process. However, the formation of byproducts can significantly impact yield and purity, complicating downstream applications. This guide provides a comparative analysis of byproduct formation in the Grignard reaction synthesis of this compound, supported by experimental data from patented processes. It also offers detailed experimental protocols for both the synthesis and the analysis of its byproducts.

The synthesis of this compound ((C₆H₁₁)₃SnCl) is most commonly achieved through the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium chloride or bromide) with tin tetrachloride (SnCl₄). While the desired reaction involves the transfer of three cyclohexyl groups to the tin atom, competing reactions can lead to the formation of undesirable byproducts. The primary byproducts of concern are tetracyclohexyltin (B73449) ((C₆H₁₁)₄Sn) and dicyclohexyltin dichloride ((C₆H₁₁)₂SnCl₂).

The formation of these byproducts is a result of the stepwise nature of the Grignard reaction with tin tetrachloride. The initial reaction of the Grignard reagent with SnCl₄ forms cyclohexyltin trichloride (B1173362), which then reacts further to form dicyclohexyltin dichloride, and subsequently this compound. However, if the reaction is not carefully controlled, the highly reactive this compound can react with another equivalent of the Grignard reagent to form the over-alkylated byproduct, tetracyclohexyltin. Conversely, incomplete reaction can leave dicyclohexyltin dichloride as a significant impurity.

Comparative Analysis of Byproduct Formation

Precise, systematic comparative studies on byproduct formation under varying conditions are not extensively available in peer-reviewed literature. However, analysis of various patented synthetic methods provides valuable insights into how reaction conditions can influence the product distribution. The following table summarizes quantitative data extracted from such sources.

Method Reactant Addition Solvent System Temperature (°C) This compound Yield (%) Tetracyclohexyltin Byproduct (%) Dicyclohexyltin dichloride Byproduct (%) Source
Method 1Simultaneous addition of Grignard reagent and SnCl₄ to a reaction vessel containing a portion of the SnCl₄ solution.Tetrahydrofuran (B95107) / Xylene30-4086.77.986.17[1]
Method 2Addition of Grignard reagent to SnCl₄.Tetrahydrofuran / XyleneRefluxNot explicitly stated, but implies lower yield due to byproduct formation.Mentioned as a significant byproduct.Mentioned as a potential byproduct.[1]
Method 3Addition of SnCl₄ to Grignard reagent.Not specifiedNot specifiedTypically low (as low as 10-20%)High (can be 50% or more)Not specified[1]

Note: The data presented above is derived from different patents and the experimental conditions may not be directly comparable. However, a clear trend emerges: the order and control of reagent addition are critical in minimizing byproduct formation. Method 1, which involves the simultaneous and controlled addition of both reactants, demonstrates a significantly higher yield of the desired this compound and provides specific percentages for the major byproducts.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the analytical process, the following diagrams are provided.

G SnCl4 Tin Tetrachloride (SnCl₄) Intermediate1 Cyclohexyltin trichloride (C₆H₁₁SnCl₃) SnCl4->Intermediate1 + C₆H₁₁MgCl Grignard 3 x Cyclohexylmagnesium Chloride (C₆H₁₁MgCl) Product This compound ((C₆H₁₁)₃SnCl) Byproduct1 Tetracyclohexyltin ((C₆H₁₁)₄Sn) Product->Byproduct1 Byproduct2 Dicyclohexyltin dichloride ((C₆H₁₁)₂SnCl₂) Intermediate2 Dicyclohexyltin dichloride ((C₆H₁₁)₂SnCl₂) Intermediate1->Intermediate2 + C₆H₁₁MgCl Intermediate2->Product + C₆H₁₁MgCl Intermediate2->Byproduct2 (Incomplete Reaction)

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

G start This compound Synthesis Reaction Mixture hydrolysis Hydrolysis (e.g., with acidic water) start->hydrolysis extraction Organic Phase Extraction (e.g., with Xylene) hydrolysis->extraction drying Drying of Organic Phase (e.g., with Na₂SO₄) extraction->drying filtration Filtration drying->filtration concentration Solvent Evaporation under Reduced Pressure filtration->concentration sample_prep Sample Preparation for GC-MS (Dilution and addition of internal standard) concentration->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis (Peak identification and quantification) gcms_analysis->data_analysis

Caption: Experimental workflow for the analysis of byproducts in this compound reactions.

Experimental Protocols

The following protocols are based on methodologies described in the cited patents and common laboratory practices for organotin analysis.

Synthesis of this compound (Method 1)

This protocol is adapted from a patented process that reports high yields of the desired product.[1]

1. Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent):

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under a nitrogen atmosphere, add magnesium turnings.

  • Add a small amount of anhydrous tetrahydrofuran (THF) and a few crystals of iodine to initiate the reaction.

  • Slowly add a solution of cyclohexyl chloride in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed.

2. Reaction with Tin Tetrachloride:

  • In a separate reaction vessel, charge a portion (e.g., 25%) of the total tin tetrachloride required, diluted in an inert solvent such as xylene.

  • Prepare two separate addition funnels. In one, place the prepared cyclohexylmagnesium chloride solution. In the other, place the remaining tin tetrachloride, also diluted in xylene.

  • Simultaneously and slowly, add the contents of both funnels to the reaction vessel containing the initial portion of tin tetrachloride. Maintain a constant molar ratio of Grignard reagent to tin tetrachloride (approximately 3:1) during the addition.

  • Control the temperature of the reaction mixture between 30-40°C using external cooling.

  • After the simultaneous addition is complete, add any remaining Grignard reagent and continue to stir the reaction mixture at 30-40°C for a specified period (e.g., 2 hours).

3. Work-up and Isolation:

  • Cool the reaction mixture and hydrolyze by the slow addition of an acidic aqueous solution (e.g., dilute sulfuric acid).

  • Separate the organic layer.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • The this compound can be further purified by recrystallization from a suitable solvent like isopropanol.

Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of the reaction mixture to quantify the desired product and the major byproducts.

1. Sample Preparation:

  • Accurately weigh a small amount of the crude reaction product into a volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or toluene).

  • Add a known amount of an internal standard (e.g., tetrapropyltin) to the solution. This will be used for quantification.

  • Dilute the solution to the mark with the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the organotin compounds.

    • Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, at a temperature of around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range of m/z 50-600 is typically sufficient to cover the fragmentation patterns of the compounds of interest.

    • Data Acquisition: Operate in full scan mode to identify the compounds based on their mass spectra. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity, monitoring characteristic ions for each compound.

3. Data Analysis:

  • Identification: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

    • This compound: Look for the characteristic isotopic pattern of tin in the molecular ion and fragment ions.

    • Tetracyclohexyltin: This will have a higher retention time than this compound and a distinct mass spectrum.

    • Dicyclohexyltin dichloride: This will have a lower retention time and a different fragmentation pattern.

  • Quantification: Calculate the concentration of each component by comparing the peak area of the compound to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

By carefully controlling the reaction conditions, particularly the stoichiometry and the rate of addition of the Grignard reagent, the formation of tetracyclohexyltin and dicyclohexyltin dichloride can be minimized, leading to a higher yield and purity of the desired this compound. The analytical methods outlined provide a robust framework for monitoring the reaction and ensuring the quality of the final product.

References

A Comparative Spectroscopic Guide to Tricyclohexyltin Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Tricyclohexyltin chloride and its key derivatives, namely Tricyclohexyltin hydroxide (B78521) and Tricyclohexyltin aryloxyacetates. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of these organotin compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are compiled from various sources and represent typical ranges observed in common deuterated solvents.[1] It is important to note that chemical shifts and absorption frequencies can be influenced by factors such as solvent, concentration, and temperature.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

CompoundTechniqueNucleusChemical Shift (δ, ppm)Key Information Provided
This compound ¹H NMR¹H1.0 - 2.5 (complex multiplets)Confirms the presence of cyclohexyl groups.[1]
¹³C NMR¹³C25 - 67Shows the carbon framework of the cyclohexyl rings.[1]
¹¹⁹Sn NMR¹¹⁹Sn+140 to +160Highly sensitive to the coordination number and geometry at the tin center. The chemical shift in this range is indicative of a four-coordinate tin atom.
Tricyclohexyltin hydroxide ¹H NMR¹H1.2 - 1.9 (complex multiplets), OH signal can be broad and variableConfirms the presence of cyclohexyl groups and the hydroxyl moiety.
¹³C NMR¹³C~27-35Shows the carbon framework of the cyclohexyl rings.
¹¹⁹Sn NMR¹¹⁹Sn~-210 to -230 (in non-coordinating solvents)The upfield shift compared to the chloride suggests a change in the electronic environment around the tin atom.
Tricyclohexyltin p-formylphenoxyacetate (Representative Aryloxyacetate) ¹H NMR¹H9.86 (s, 1H, CHO), 7.0-8.0 (m, Ar-H), 4.56 (s, 2H, OCH₂), 1.21-1.90 (m, 33H, cyclohexyl-H)Provides detailed information on the organic ligand attached to the tricyclohexyltin moiety.
¹³C NMR¹³C173.36 (COOSn), 158.17 (i-C-Ar), 114-130 (Ar-C), 65.56 (OCH₂), 34.04 (C-α, ¹J(¹¹⁹Sn-¹³C) = 332 Hz), 31.01 (C-β, ²J(¹¹⁹Sn-¹³C) = 20 Hz), 28.86 (C-γ, ³J(¹¹⁹Sn-¹³C) = 62 Hz), 27.2 (C-δ)Allows for the complete assignment of the carbon skeleton and provides through-bond coupling information with the tin nucleus.
¹¹⁹Sn NMR¹¹⁹Sn~+120 to +140Indicates a four-coordinate tin center in solution.

Table 2: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Key Information Provided
This compound C-H (cyclohexyl)Stretching2850 - 3000Confirms the presence of the cyclohexyl groups.[1]
Sn-CStretching~500 - 600Diagnostic for the tin-carbon bond.[1]
Sn-ClStretching~300 - 400Diagnostic for the tin-chlorine bond.[1]
Tricyclohexyltin hydroxide O-HStretching~3600 (sharp, non-H-bonded) or 3400-3200 (broad, H-bonded)Confirms the presence of the hydroxyl group.
Sn-OStretching~530 - 570Diagnostic for the tin-oxygen bond.
C-H (cyclohexyl)Stretching2850 - 3000Confirms the presence of the cyclohexyl groups.
Tricyclohexyltin p-formylphenoxyacetate (Representative Aryloxyacetate) C=O (ester)Asymmetric Stretching~1665Indicates the coordination of the carboxylate group.
C=O (ester)Symmetric Stretching~1396The difference (Δν) between asymmetric and symmetric stretches provides insight into the carboxylate binding mode.
C-H (cyclohexyl)Stretching2850 - 3000Confirms the presence of the cyclohexyl groups.
Sn-OStretching~540Diagnostic for the tin-oxygen bond of the carboxylate.

Table 3: Mass Spectrometry (MS) Data

CompoundTechniqueKey Fragments (m/z)Fragmentation Pattern
This compound EI-MS404 [M]+ (for ³⁵Cl, ¹²⁰Sn), 369 [M-Cl]+, 321 [M-C₆H₁₁]+, 239 [M-2(C₆H₁₁)]+, 157 [M-3(C₆H₁₁)]+Characterized by the isotopic pattern of tin and chlorine. The primary fragmentation involves the loss of the chloride and successive loss of cyclohexyl radicals.
Tricyclohexyltin hydroxide EI-MS385 [M-H]+ (as bis(tricyclohexyltin) oxide), 367 [M-OH]+, 303 [M-C₆H₁₁]+Often dehydrates in the ion source to form the corresponding oxide. Fragmentation then proceeds with the loss of cyclohexyl groups.
Tricyclohexyltin aryloxyacetates ESI-MSVaries with ligandFragmentation typically involves the loss of the aryloxyacetate ligand, followed by the successive loss of cyclohexyl groups from the [ (C₆H₁₁)₃Sn ]⁺ fragment.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the organotin compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C{¹H} NMR Spectroscopy: Acquire the proton-decoupled ¹³C spectrum on a 75 MHz or higher field spectrometer. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • ¹¹⁹Sn NMR Spectroscopy: Acquire the ¹¹⁹Sn spectrum on a spectrometer equipped with a broadband probe. Use a sealed capillary of tetramethyltin (B1198279) (SnMe₄) in C₆D₆ as an external reference (δ = 0.0 ppm). Typical parameters include a 90° pulse angle, a longer relaxation delay (5-10 seconds) due to the wide chemical shift range and potentially long relaxation times of the ¹¹⁹Sn nucleus, and a larger number of scans.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for mull techniques, grind the sample with a mulling agent (e.g., Nujol) to form a paste and press it between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the salt plates with the mulling agent before running the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For Electron Ionization (EI-MS), introduce the sample via a direct insertion probe or a gas chromatograph (GC). For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it via direct infusion or a liquid chromatograph (LC).

  • Ionization: In EI-MS, bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. In ESI-MS, apply a high voltage to the sample solution as it is nebulized, creating charged droplets that desolvate to produce molecular ions.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The isotopic distribution of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) provides a distinctive signature for tin-containing fragments.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the spectroscopic comparison of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation TCHTC This compound Derivative Derivative Synthesis (e.g., Hydrolysis, Esterification) TCHTC->Derivative Purification Purification (Recrystallization/Chromatography) Derivative->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation

A generalized workflow for the synthesis and spectroscopic analysis of Tricyclohexyltin derivatives.
Structure-Spectra Relationship

The following diagram illustrates how structural modifications to the Tricyclohexyltin moiety influence the resulting spectroscopic data.

structure_spectra_relationship cluster_derivatives Derivatives cluster_spectra Spectroscopic Changes TCHTC This compound [(C₆H₁₁)₃SnCl] Hydroxide Hydroxide [(C₆H₁₁)₃SnOH] TCHTC->Hydroxide Hydrolysis Carboxylate Carboxylate [(C₆H₁₁)₃SnOC(O)R] TCHTC->Carboxylate Reaction with RCOOH NMR_shift ¹¹⁹Sn NMR Shift Change Hydroxide->NMR_shift Upfield Shift IR_bands New IR Bands Hydroxide->IR_bands O-H Stretch Appears Sn-Cl Stretch Disappears MS_frag Altered MS Fragmentation Hydroxide->MS_frag [M-OH]⁺ Fragment Carboxylate->NMR_shift Shift Depends on R Carboxylate->IR_bands C=O Stretch Appears Sn-Cl Stretch Disappears Carboxylate->MS_frag Loss of RCOO⁻ Ligand

References

Performance Evaluation of Tricyclohexyltin Chloride as a PVC Stabilizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic, valued for its durability, chemical resistance, and cost-effectiveness. However, PVC is inherently thermally unstable at processing temperatures (typically above 170°C).[1] This instability leads to a degradation process known as dehydrochlorination, where hydrogen chloride (HCl) is released, causing discoloration, embrittlement, and a reduction in the polymer's mechanical properties.[2] To counteract this, heat stabilizers are crucial additives in PVC formulations.

This guide provides a comparative performance evaluation of Tricyclohexyltin chloride as a PVC stabilizer. Due to the limited publicly available data specifically for this compound, its performance is represented by data from other high-performance organotin stabilizers, such as mercaptide and carboxylate derivatives. This comparison is made against common alternatives: lead-based, Calcium-Zinc (Ca-Zn), and Organic-Based Stabilizers (OBS).

Organotin Stabilizers: A Profile

Organotin compounds are recognized as highly efficient heat stabilizers for PVC, offering excellent thermal stability, transparency, and color retention.[2][3] They function by scavenging the released HCl, replacing unstable chlorine atoms in the PVC structure, and preventing the formation of color-inducing polyene sequences.[4] While effective, the cost and toxicological profile of some organotin compounds are important considerations.[5][6]

Alternative PVC Stabilizers

Lead-Based Stabilizers

Historically, lead compounds have been widely used due to their excellent long-term heat stability and low cost.[3][7] However, their use is being phased out globally due to significant health and environmental concerns.[7]

Calcium-Zinc (Ca-Zn) Stabilizers

Ca-Zn stabilizers are a popular non-toxic alternative to lead-based systems.[8] They are often used in applications requiring high transparency and regulatory compliance, such as food packaging and medical devices.[8] While safer, they can be less effective in terms of thermal performance compared to organotins and may require co-stabilizers to achieve desired results.[9][10]

Organic-Based Stabilizers (OBS)

Organic-Based Stabilizers are a newer class of metal-free or metal-soap-free stabilizers. They offer good thermal stability and are an environmentally friendly option.[11] Their performance can be comparable to traditional stabilizers in some aspects, particularly in maintaining initial color.[11]

Performance Comparison

The following tables summarize the performance of different PVC stabilizer systems based on experimental data.

Table 1: Thermal Stability Performance

Stabilizer SystemStatic Thermal Stability (Congo Red Test, 180-200°C, minutes)Dynamic Thermal Stability (Torque Rheometry, minutes to degradation)Thermal Degradation Onset (TGA, 5% weight loss, °C)
Organotin (proxy for this compound) >60>20~280-300
Lead-Based 40 - 6015 - 25~260-280
Calcium-Zinc (Ca-Zn) 20 - 4010 - 20~250-270
Organic-Based (OBS) 30 - 5015 - 25~260-280

Table 2: Mechanical Properties

Stabilizer SystemImpact Strength (Notched Izod, J/m)Tensile Strength (MPa)
Organotin (proxy for this compound) 50 - 7040 - 50
Lead-Based 60 - 8045 - 55
Calcium-Zinc (Ca-Zn) 40 - 6035 - 45
Organic-Based (OBS) 55 - 7540 - 50

Table 3: UV Resistance

Stabilizer SystemYellowness Index (after 300h UV exposure)Mechanical Property Retention after UV Exposure
Organotin (proxy for this compound) LowGood
Lead-Based ModerateModerate
Calcium-Zinc (Ca-Zn) HighPoor to Moderate
Organic-Based (OBS) Low to ModerateGood

Experimental Protocols

Congo Red Test (Static Thermal Stability)
  • Principle: This method determines the time required for a PVC sample to degrade and release sufficient HCl gas to change the color of a pH-sensitive indicator paper (Congo red) from red to blue.[12][13][14]

  • Apparatus: Oil bath or heating block, test tubes, Congo red test paper.

  • Procedure:

    • A specified amount of the PVC compound is placed in a test tube.

    • A strip of Congo red paper is positioned at a set distance above the sample.[15]

    • The test tube is immersed in a heating bath at a constant temperature (e.g., 180°C or 200°C).[13]

    • The time taken for the Congo red paper to turn blue is recorded as the thermal stability time.[12]

Oven Aging Test (Static Thermal Stability)
  • Principle: This test evaluates the resistance of PVC to discoloration when exposed to elevated temperatures over time.[16]

  • Apparatus: Forced air circulating oven.

  • Procedure:

    • PVC samples (e.g., sheets or plaques) are prepared.[17]

    • The samples are placed in an oven at a constant temperature (e.g., 180°C).[17]

    • The color of the samples is observed and recorded at regular intervals.[17] The time to noticeable discoloration is a measure of static thermal stability.

Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss in PVC corresponds to dehydrochlorination.[16][18]

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, weighed sample of the PVC compound is placed in the TGA.

    • The sample is heated at a constant rate (e.g., 10°C/min) under an inert gas flow (e.g., nitrogen).[19]

    • The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is used to compare the thermal stability of different formulations.[20]

Torque Rheometry (Dynamic Thermal Stability)
  • Principle: A torque rheometer simulates the heat and shear conditions of processing equipment (e.g., an extruder). It measures the torque required to mix the molten PVC compound over time.[21] Degradation is indicated by a sharp change in torque.[21][22]

  • Apparatus: Torque rheometer with a mixing chamber (e.g., Brabender Plastograph).

  • Procedure:

    • The PVC compound is loaded into the preheated mixing chamber.

    • The material is melted and mixed at a constant temperature and rotor speed.

    • The torque is recorded as a function of time. The time until a significant increase or decrease in torque (indicating cross-linking or chain scission due to degradation) is the dynamic stability time.[23][24]

UV Resistance Test
  • Principle: This test evaluates the ability of the PVC stabilizer to protect the polymer from degradation caused by ultraviolet radiation.

  • Apparatus: Accelerated weathering chamber with a UV light source (e.g., Xenon arc or fluorescent UV lamps).

  • Procedure:

    • PVC samples are placed in the weathering chamber.

    • The samples are exposed to cycles of UV radiation, temperature, and humidity to simulate outdoor conditions.

    • The change in color (e.g., Yellowness Index) and mechanical properties (e.g., tensile strength, impact strength) are measured at intervals and compared to unexposed samples.[25]

Visualizations

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Organotin Stabilization Mechanism PVC PVC Polymer Chain Labile_Cl Labile Chlorine Sites PVC->Labile_Cl Heat Heat/UV Heat->PVC Dehydrochlorination Dehydrochlorination (-HCl) Labile_Cl->Dehydrochlorination Polyene Polyene Formation (Color) Dehydrochlorination->Polyene Degradation Degraded PVC (Brittle) Polyene->Degradation Organotin Organotin Stabilizer (e.g., this compound) HCl_Scavenging HCl Scavenging Organotin->HCl_Scavenging Cl_Substitution Labile Cl Substitution Organotin->Cl_Substitution HCl_Scavenging->Dehydrochlorination Inhibits Cl_Substitution->Labile_Cl Prevents Stable_PVC Stabilized PVC Cl_Substitution->Stable_PVC

Caption: PVC degradation pathway and the mechanism of stabilization by organotin compounds.

Experimental_Workflow cluster_formulation Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis PVC_Resin PVC Resin Mixing Compounding/Mixing PVC_Resin->Mixing Stabilizer Stabilizer (this compound or Alternative) Stabilizer->Mixing Additives Other Additives (Plasticizers, Lubricants, etc.) Additives->Mixing Sample Test Specimen (Sheets, Plaques) Mixing->Sample Thermal_Stability Thermal Stability Tests - Congo Red - Oven Aging - TGA - Torque Rheometry Sample->Thermal_Stability UV_Resistance UV Resistance Test - Accelerated Weathering Sample->UV_Resistance Mechanical_Properties Mechanical Property Tests - Impact Strength - Tensile Strength Sample->Mechanical_Properties Data_Collection Data Collection Thermal_Stability->Data_Collection UV_Resistance->Data_Collection Mechanical_Properties->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Performance Conclusion Comparison->Conclusion

Caption: Experimental workflow for evaluating PVC stabilizer performance.

Comparison_Logic cluster_stabilizers Stabilizer Alternatives cluster_criteria Evaluation Criteria Product PVC Product Requirement Thermal Thermal Stability Product->Thermal Mechanical Mechanical Properties Product->Mechanical UV UV Resistance Product->UV Cost Cost Product->Cost Toxicity Toxicity Product->Toxicity Organotin Organotin (this compound proxy) Organotin->Thermal High Organotin->Mechanical Good Organotin->UV Good Organotin->Cost High Organotin->Toxicity Moderate Lead Lead-Based Lead->Thermal High Lead->Mechanical Very Good Lead->UV Moderate Lead->Cost Low Lead->Toxicity High CaZn Calcium-Zinc CaZn->Thermal Moderate CaZn->Mechanical Moderate CaZn->UV Poor CaZn->Cost Moderate CaZn->Toxicity Low OBS Organic-Based OBS->Thermal Good OBS->Mechanical Good OBS->UV Good OBS->Cost Moderate-High OBS->Toxicity Low Conclusion Optimal Stabilizer Selection Thermal->Conclusion Mechanical->Conclusion UV->Conclusion Cost->Conclusion Toxicity->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Tricyclohexyltin Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Tricyclohexyltin chloride, a hazardous organotin compound, is critical for ensuring laboratory safety and environmental protection. Adherence to strict protocols is essential to mitigate the risks associated with its handling and disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[3].

  • Protective Clothing: Fire/flame resistant and impervious clothing is necessary[3].

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Respiratory Protection: For operations where dust may be generated, use a dust mask type N95 (US) or an approved equivalent respirator[6].

Handling and Storage:

  • Always handle this compound within a chemical fume hood to ensure adequate ventilation[7].

  • Avoid the formation of dust and aerosols[3].

  • Prevent contact with skin, eyes, and clothing[7].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[3][8].

  • Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3][7].

Waste Management and Disposal Plan

Organotin waste is considered hazardous and must be disposed of following institutional and regulatory guidelines[8][9]. Under no circumstances should it be disposed of with household garbage or allowed to enter sewage systems or waterways[1].

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled container for all this compound waste. The container should be made of metal or plastic[10].

  • Labeling: Clearly mark the container with the words "Organotin Wastes" in large letters and include appropriate hazard symbols[10].

  • Collect All Contaminated Materials: Place the excess or unwanted this compound, as well as any contaminated materials (e.g., gloves, absorbent pads, disposable labware), into the designated hazardous waste container[9]. Do not mix organotin waste with other chemical waste streams unless specifically instructed by your institution's environmental health and safety department[9].

Step 2: Spill Management

  • Alert Personnel: Immediately inform others in the vicinity of the spill.

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Wearing appropriate PPE, prevent the further spread of the spill.

  • Cleanup: Carefully sweep up the solid material and place it into the designated hazardous waste container[7]. Avoid creating dust[7].

  • Decontamination: Clean the spill area thoroughly.

Step 3: Final Disposal

  • The collected hazardous waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing[3].

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

  • Ensure that all disposal methods comply with local, state, and federal regulations[8].

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for this compound.

Toxicity EndpointValueClassification
Oral LD50 (ATE) 500 mg/kgHarmful if swallowed
Dermal LD50 (ATE) 1,100 mg/kgHarmful in contact with skin
Inhalation LC50/4 h (ATE) 1.5 mg/lHarmful if inhaled
Source: Safety Data Sheet[1]

Experimental Protocols for Waste Treatment

For liquid organotin waste or contaminated glassware, a pre-treatment step to reduce toxicity through oxidation can be employed. The treated waste must still be disposed of as hazardous waste[9].

Protocol 1: Neutralization of Liquid Organotin Waste

  • Objective: To oxidize organotin compounds to less toxic inorganic tin compounds before final disposal[9].

  • Preparation: In a designated chemical fume hood, place the liquid organotin waste into a large, appropriate container equipped with a stir bar.

  • Oxidation: Slowly add an oxidizing agent, such as commercial bleach (sodium hypochlorite) or hydrogen peroxide, to the waste while stirring. The reaction can be exothermic, so add the oxidant in small portions and monitor the temperature[9].

  • Reaction: Allow the mixture to react for several hours or overnight with continuous stirring to ensure complete oxidation[9].

  • Neutralization: Check the pH of the solution. If necessary, adjust the pH to a neutral range (6-8) by adding an appropriate acid or base.

  • Disposal: Transfer the treated waste to the designated hazardous waste container, label it appropriately, and arrange for disposal according to institutional guidelines[9].

Protocol 2: Decontamination of Laboratory Glassware

  • Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with organotin compounds[9].

  • Pre-rinse: Rinse the glassware with a suitable solvent to remove the bulk of the organotin residue. Collect the rinsate as hazardous waste.

  • Oxidative Soak: Prepare an oxidative bath by filling a container with commercial bleach or a dilute nitric acid solution. Submerge the contaminated glassware in the bath and allow it to soak for several hours or overnight[9].

  • Final Cleaning: Carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures[9].

  • Bath Disposal: The bleach or nitric acid bath used for decontamination is now considered hazardous waste and must be disposed of accordingly[9].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Treatment cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Gown, Goggles) B Handle in Fume Hood A->B C Excess Reagent or Contaminated Materials B->C D Accidental Spill B->D E Collect in Labeled, Sealed Hazardous Waste Container C->E D->E F Liquid Waste? (Optional Pre-treatment) E->F G Oxidize with Bleach/ H2O2, Neutralize pH F->G Yes H Store Container in Designated Area F->H No (Solid Waste) G->H I Arrange for Pickup by Certified Waste Disposal Service H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tricyclohexyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Tricyclohexyltin chloride is critical for protecting laboratory personnel and the environment. This document provides immediate, procedural, and logistical information to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. This compound, a highly toxic organotin compound, necessitates stringent adherence to safety protocols to mitigate risks of exposure and contamination.

Immediate Safety and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this hazardous chemical.

PPE CategorySpecification
Hand Protection Double gloving is required. - Inner Glove: Nitrile rubber. - Outer Glove: Butyl rubber is recommended for its high resistance to a broad spectrum of chemicals.[1][2][3][4] Always consult the glove manufacturer's specific chemical resistance data.
Eye Protection Chemical safety goggles and a full-face shield are mandatory to protect against splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 dust mask is required for handling the solid compound. In situations with a potential for aerosol generation, a full-face respirator with appropriate cartridges should be used.
Protective Clothing A chemical-resistant lab coat, worn over personal clothing, is essential. For large quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn.
Footwear Closed-toe shoes are mandatory. For significant handling procedures, chemical-resistant shoe covers should be considered.

Occupational Exposure Limits

Adherence to established occupational exposure limits (OELs) is crucial for minimizing health risks associated with this compound.

OrganizationTWA (8-hour Time-Weighted Average)STEL (15-minute Short-Term Exposure Limit)Notes
ACGIH 0.1 mg/m³ (as Sn)0.2 mg/m³ (as Sn)Skin notation indicates the potential for significant absorption through the skin.
NIOSH 0.1 mg/m³ (as Sn)--
OSHA 0.1 mg/m³ (as Sn)--

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is essential for safety and experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination cluster_disposal Waste Disposal prep1 Don appropriate PPE prep2 Work in a designated fume hood prep1->prep2 prep3 Ensure emergency equipment is accessible prep2->prep3 handle1 Weigh solid in a contained manner prep3->handle1 Proceed to handling handle2 Use dedicated glassware and tools handle1->handle2 handle3 Avoid generating dust handle2->handle3 clean1 Quench reaction with 1M NaF (if applicable) handle3->clean1 Proceed to cleanup clean2 Rinse glassware with an organic solvent clean1->clean2 clean3 Soak glassware in bleach or 20% nitric acid clean2->clean3 clean4 Wash with soap and water clean3->clean4 disp1 Segregate solid and liquid waste clean4->disp1 Proceed to disposal disp2 Collect in clearly labeled, sealed containers disp1->disp2 disp3 Dispose as hazardous waste disp2->disp3

Figure 1. Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:

  • Preparation:

    • Put on all required personal protective equipment as detailed in the PPE table.

    • Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.

    • Ensure that an eyewash station, safety shower, and appropriate spill kit are readily accessible.

  • Handling the Solid Compound:

    • When weighing the solid, use a balance inside the fume hood or in a containment enclosure to prevent the dispersal of dust.

    • Utilize dedicated glassware and utensils for handling this compound to prevent cross-contamination.

    • Handle the compound gently to avoid creating dust.

  • Post-Experiment Decontamination:

    • Quenching: For reaction workups, it is best practice to quench the reaction mixture with a 1M sodium fluoride (B91410) (NaF) solution. This precipitates unreacted organotin compounds as less soluble and less toxic organotin fluorides.

    • Solvent Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane) to remove the majority of the organotin residue. Collect these rinses as hazardous waste.

    • Oxidative Soaking: Immerse the rinsed glassware in a solution of commercial bleach or a 20% nitric acid bath overnight. This process oxidizes the residual organotin compounds to less toxic inorganic tin oxides.

    • Final Cleaning: After the soaking period, the glassware can be washed using standard laboratory procedures with soap and water.

Disposal Plan

The disposal of this compound and associated waste must be handled with extreme care to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[5] Solid and liquid waste streams should be kept separate.

  • Containerization: Waste must be stored in clearly labeled, sealed, and chemically compatible containers. The label should include "Hazardous Waste" and "this compound."

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of this compound down the drain or in regular trash.

By adhering to these stringent safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.